molecular formula C11H9NO3 B1587335 Ethyl 4-cyanobenzoylformate CAS No. 302912-31-8

Ethyl 4-cyanobenzoylformate

Cat. No.: B1587335
CAS No.: 302912-31-8
M. Wt: 203.19 g/mol
InChI Key: MGBZXMQPYAYPIQ-UHFFFAOYSA-N
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Description

Ethyl 4-cyanobenzoylformate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-cyanophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-2-15-11(14)10(13)9-5-3-8(7-12)4-6-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBZXMQPYAYPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398942
Record name Ethyl 4-cyanobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-31-8
Record name Ethyl 4-cyanobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction to a Multifunctional Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-cyanobenzoylformate (CAS 302912-31-8) for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the strategic application of this compound. We will delve into its chemical attributes, plausible synthetic routes, analytical characterization, and its significant potential as a versatile building block in the synthesis of complex molecular architectures.

This compound, with the CAS number 302912-31-8, is a bifunctional organic molecule that incorporates an α-keto ester moiety and a para-substituted cyanophenyl group. This unique combination of reactive centers—the electrophilic dicarbonyl system and the synthetically versatile nitrile—renders it a highly valuable intermediate for the construction of diverse chemical scaffolds, particularly in the realm of pharmaceutical and agrochemical research. Its structure allows for a multitude of chemical transformations, making it an attractive starting point for the synthesis of novel heterocyclic compounds and other elaborate molecular frameworks. The α-keto ester group, in particular, is a precursor to α-hydroxy and α-amino acids and can act as a bioisostere for other functionalities in drug design.[1][2]

Physicochemical and Structural Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis and process development. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 302912-31-8[3]
Molecular Formula C₁₁H₉NO₃[3]
Molecular Weight 203.19 g/mol [3]
Appearance Liquid
Density 1.18 g/mL at 25 °C[3]
Boiling Point 313 °C (lit.)[3]
Refractive Index (n20/D) 1.537 (lit.)[3]
Purity Typically ≥95%[1]
Linear Formula NCC₆H₄COCO₂C₂H₅[3]
SMILES CCOC(=O)C(=O)c1ccc(cc1)C#N
InChI Key MGBZXMQPYAYPIQ-UHFFFAOYSA-N[3]

Synthesis of this compound

While specific, detailed synthetic procedures for this compound are not extensively published, its structure as an aryl α-keto ester suggests several well-established synthetic strategies. The most direct and industrially scalable approach is likely the Friedel-Crafts acylation of benzonitrile.[1]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This method involves the electrophilic aromatic substitution of benzonitrile with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5] The para-substitution is generally favored due to the directing effects of the cyano group and steric hindrance.

Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.

Hypothetical Experimental Protocol
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous aluminum chloride (1.1 eq.) and a dry, inert solvent such as dichloromethane (DCM).

  • Formation of Acylium Ion: The flask is cooled in an ice bath (0-5 °C). Ethyl oxalyl chloride (1.0 eq.) is added dropwise to the stirred suspension. The mixture is stirred for an additional 30 minutes to allow for the formation of the acylium ion complex.

  • Acylation: A solution of 4-cyanobenzonitrile (1.2 eq.) in dry DCM is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.[4]

Alternative Synthetic Routes

An alternative approach involves the oxidation of the corresponding α-hydroxy ester, ethyl 4-cyanomandelate.[6] This oxidation can be achieved using various reagents, such as chromic acid or Dess-Martin periodinane.[7]

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. The expected spectroscopic data based on its structure are detailed below.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.8-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring. Each doublet would integrate to 2H. - Ethyl Group Protons: A quartet (approx. δ 4.4 ppm, 2H) for the -OCH₂- protons and a triplet (approx. δ 1.4 ppm, 3H) for the -CH₃ protons.
¹³C NMR - Carbonyl Carbons: Two signals in the downfield region for the ester (approx. δ 163 ppm) and ketone (approx. δ 185 ppm) carbons. - Nitrile Carbon: A signal around δ 117-119 ppm. - Aromatic Carbons: Four signals in the aromatic region (approx. δ 128-135 ppm), with two quaternary carbons. - Ethyl Group Carbons: Signals for the -OCH₂- (approx. δ 62 ppm) and -CH₃ (approx. δ 14 ppm) carbons.
IR Spectroscopy (cm⁻¹) - C≡N Stretch: A sharp, medium intensity band around 2230 cm⁻¹.[8] - C=O Stretches: Two strong absorption bands for the ketone (approx. 1680-1700 cm⁻¹) and the ester (approx. 1730-1750 cm⁻¹).[9] - C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.[10] - Aromatic C=C Stretches: Medium intensity bands around 1600 and 1500 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 203. - Key Fragments: Loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 158. Loss of CO (28 Da) from the acylium ion. A prominent peak at m/z = 130 corresponding to the 4-cyanobenzoyl cation.[11]

Potential Applications in Drug Development

The structural features of this compound make it a highly valuable scaffold for medicinal chemistry and drug discovery programs.[12]

A Versatile Synthetic Hub

The dual reactivity of the α-keto ester and the cyano group allows for a wide range of selective chemical transformations. The dicarbonyl system is susceptible to nucleophilic attack, providing a route to α-hydroxy and α-amino acid derivatives. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form various heterocycles.

Synthetic Potential Core This compound KetoEster α-Keto Ester Moiety Core->KetoEster Reacts at Nitrile Cyano Group Core->Nitrile Reacts at Reduction Reduction (e.g., NaBH₄) KetoEster->Reduction ReductiveAmination Reductive Amination (e.g., NH₃, H₂/Pd) KetoEster->ReductiveAmination HydroxyAcid α-Hydroxy Acid Derivatives Reduction->HydroxyAcid AminoAcid α-Amino Acid Derivatives ReductiveAmination->AminoAcid Hydrolysis Hydrolysis (H₃O⁺) Nitrile->Hydrolysis ReductionNitrile Reduction (e.g., LiAlH₄) Nitrile->ReductionNitrile Cycloaddition Cycloaddition (e.g., Azides) Nitrile->Cycloaddition CarboxylicAcid Carboxylic Acid Derivatives Hydrolysis->CarboxylicAcid Amine Aminomethyl Derivatives ReductionNitrile->Amine Heterocycles Heterocyclic Scaffolds (e.g., Tetrazoles) Cycloaddition->Heterocycles

Caption: Chemical derivatization potential of this compound.

Role as a Bioisostere

The α-keto ester functionality can serve as a bioisostere for other chemical groups in drug molecules. For instance, it can mimic the transition state of certain enzymatic reactions or replace a carboxylic acid to modulate physicochemical properties like acidity and membrane permeability.[13] The α-ketoamide moiety, which can be readily synthesized from the corresponding α-keto ester, is recognized as a privileged motif in medicinal chemistry due to its improved metabolic stability compared to esters and its ability to form key hydrogen bonding interactions with biological targets.[2][12]

Safety and Handling

As a combustible liquid, this compound should be handled with appropriate care in a well-ventilated area, away from ignition sources.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is required. For operations that may generate aerosols, a dust mask (type N95 or equivalent) is recommended.

  • Storage: Store in a tightly sealed container in a cool, dry place. It is classified under storage class 10 for combustible liquids.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

This technical guide provides a foundational understanding of this compound, highlighting its properties and synthetic utility. Its versatile nature positions it as a key intermediate for innovation in pharmaceutical and chemical research.

References

An In-Depth Technical Guide to the Physical Properties of Ethyl 4-Cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-cyanobenzoylformate is a niche yet significant organic compound, finding applications as a building block in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and utilization in research and development. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, complete with detailed experimental protocols for their determination. In the absence of extensive publicly available experimental data for this specific molecule, this guide leverages data from structurally analogous compounds to provide scientifically grounded predictions, ensuring a robust resource for the scientific community.

Introduction

This compound (C₁₁H₉NO₃) is a bifunctional molecule incorporating an ethyl ester, a ketone, and a nitrile group attached to a central benzene ring. This unique combination of functional groups imparts it with a distinct reactivity profile, making it a valuable intermediate in organic synthesis. Its structural rigidity and potential for various chemical transformations have drawn interest in its use as a scaffold for the development of novel therapeutic agents and functional materials.

This guide is structured to provide a detailed examination of the key physical properties of this compound. Where direct experimental data is available, it is presented with citations. In instances where such data is not readily found in the public domain, we employ a comparative analysis with structurally similar compounds, namely Ethyl 4-cyanobenzoate and Ethyl benzoylformate, to predict the expected properties. This approach, rooted in the principles of physical organic chemistry, allows for a comprehensive and practical understanding of the compound's behavior.

Molecular and General Properties

A foundational understanding of a molecule begins with its basic identifiers and structural properties.

Chemical Structure

G cluster_prep Sample Preparation cluster_measurement Measurement A Grind sample to a fine powder B Tap open end of capillary tube into sample A->B C Invert and tap to pack sample at the bottom (2-3 mm height) B->C D Place capillary in melting point apparatus C->D Insert Sample E Heat rapidly to ~15-20°C below expected MP D->E F Decrease heating rate to 1-2°C per minute E->F G Record temperature at which melting begins (T1) F->G H Record temperature at which sample is fully liquid (T2) G->H I I H->I Report melting range (T1 - T2) G start Start A Add ~25 mg of solute to 0.75 mL of solvent in a test tube start->A B Vigorously shake the mixture A->B C Observe for dissolution B->C D Soluble? C->D E Record as 'Soluble' D->E Yes F Record as 'Insoluble' or 'Sparingly Soluble' D->F No G cluster_nmr NMR Spectroscopy cluster_ir FTIR Spectroscopy (ATR) cluster_ms Mass Spectrometry (GC-MS) A Dissolve 5-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) B Filter solution into a clean NMR tube C Place tube in spectrometer and acquire data D Place a small amount of liquid sample on the ATR crystal E Acquire background spectrum F Acquire sample spectrum G Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) H Inject the solution into the GC-MS instrument I Analyze the resulting mass spectrum

Spectroscopic Profile of Ethyl 4-cyanobenzoylformate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Ethyl 4-cyanobenzoylformate (CAS No. 302912-31-8), a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public, experimentally-derived raw data, this guide synthesizes foundational spectroscopic principles, interpretive guidance from scientific literature, and comparative data from structurally similar compounds to present a robust analytical profile. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the necessary insights for the structural elucidation and quality control of this and related molecules.

Introduction to this compound

This compound, with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol , is an aromatic ketoester containing a nitrile group.[1][2] This unique combination of functional groups (an ethyl ester, a ketone, and a nitrile conjugated to a benzene ring) results in a distinct spectroscopic signature. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for confirming its identity and purity in any research or development setting.

The structural framework of this compound is presented below:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.0Doublet2HAromatic (ortho to C=O)
~7.9 - 7.7Doublet2HAromatic (ortho to CN)
~4.4Quartet2H-OCH₂CH₃
~1.4Triplet3H-OCH₂CH₃

Interpretation:

The aromatic region is anticipated to display a characteristic pattern for a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-withdrawing benzoylformate group are expected to be deshielded and appear at a lower field compared to the protons ortho to the cyano group. The ethyl group will present as a quartet for the methylene (-CH₂-) protons, due to coupling with the three methyl (-CH₃) protons, and a triplet for the methyl protons, resulting from coupling with the two methylene protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Data Acquisition: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer using a proton-decoupled pulse sequence.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~185C=O (Ketone)
~164C=O (Ester)
~138Aromatic (C-COCO₂Et)
~133Aromatic (CH)
~130Aromatic (CH)
~118Aromatic (C-CN)
~117-C≡N
~63-OCH₂CH₃
~14-OCH₂CH₃

Interpretation:

The spectrum is expected to show two signals in the downfield region corresponding to the two carbonyl carbons of the ketone and ester functionalities. The aromatic region will display four signals: two for the quaternary carbons attached to the substituents and two for the protonated aromatic carbons. The nitrile carbon will appear in the typical range for this functional group. The two carbons of the ethyl group will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, the spectrum can be acquired as a thin film between two KBr or NaCl plates, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum should be recorded and subtracted from the sample spectrum.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch
~2230StrongC≡N Stretch
~1735StrongC=O Stretch (Ester)
~1690StrongC=O Stretch (Ketone)
~1600, ~1480Medium-WeakAromatic C=C Stretch
~1250StrongC-O Stretch (Ester)

Interpretation:

The IR spectrum will be dominated by strong absorption bands for the three functional groups. The nitrile (C≡N) stretch is expected around 2230 cm⁻¹. A key feature will be the presence of two distinct carbonyl (C=O) stretching bands: one for the ester at a higher wavenumber (~1735 cm⁻¹) and one for the conjugated ketone at a slightly lower wavenumber (~1690 cm⁻¹). The presence of aromatic and aliphatic C-H stretches, as well as the aromatic C=C stretching vibrations, will further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Fragmentation:

m/zProposed Fragment
203[M]⁺ (Molecular Ion)
175[M - C₂H₄]⁺
158[M - OCH₂CH₃]⁺
130[M - CO₂C₂H₅]⁺ (Base Peak)
102[C₇H₄N]⁺

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 203, consistent with the molecular formula C₁₁H₉NO₃. A prominent fragmentation pathway is the α-cleavage leading to the loss of the ethoxycarbonyl radical (-•CO₂C₂H₅), resulting in the base peak at m/z 130 (4-cyanobenzoyl cation). A subsequent loss of a carbon monoxide molecule (CO) from this fragment would yield a peak at m/z 102 (4-cyanophenyl cation).

MS_Fragmentation M [M]⁺ m/z = 203 F1 [M - CO₂C₂H₅]⁺ m/z = 130 (Base Peak) M->F1 - •CO₂C₂H₅ F2 [C₇H₄N]⁺ m/z = 102 F1->F2 - CO

Caption: Proposed key fragmentation pathway for this compound in EI-MS.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and structural verification of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of Ethyl 4-cyanobenzoylformate purification Purification (e.g., Chromatography) synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Data Interpretation nmr->interpretation ir->interpretation ms->interpretation verification Structure Verification interpretation->verification report report verification->report Final Report

Caption: General workflow for the synthesis, spectroscopic analysis, and structural elucidation of this compound.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. This guide, by outlining the expected spectral features and providing standardized protocols, serves as a valuable resource for scientists engaged in the synthesis and application of this compound. The causality behind the spectral patterns is rooted in the interplay of the molecule's functional groups, and a thorough understanding of these principles is essential for reliable structural determination.

References

An In-Depth Technical Guide to the Solubility of Ethyl 4-cyanobenzoylformate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 4-cyanobenzoylformate, a compound of interest in synthetic and medicinal chemistry. In the absence of extensive published solubility data, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of organic solvents. This guide is intended to be a practical resource for researchers, enabling them to make informed decisions in process development, formulation, and analytical method design.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound (Figure 1), understanding its solubility profile is paramount for several reasons:

  • Reaction and Process Chemistry: The choice of solvent for a chemical synthesis is often dictated by the solubility of the reactants, intermediates, and the final product. A solvent in which the reactants are sufficiently soluble allows for optimal reaction kinetics, while selective precipitation of the product can simplify purification.

  • Purification and Crystallization: Recrystallization, a powerful technique for purifying solid compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

  • Drug Delivery and Formulation: For a compound to be considered as a potential therapeutic agent, its solubility in physiological media and various pharmaceutical excipients is a key determinant of its absorption and bioavailability. Poor solubility is a major hurdle in drug development, often leading to complex and costly formulation strategies.

  • Analytical Chemistry: Accurate quantification and characterization of a compound by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require it to be fully dissolved in a suitable solvent.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol CAS Number: 302912-31-8[1]

Physicochemical Properties and Predicted Solubility Profile

Table 1: Known Physical Properties of this compound

PropertyValueSource
Boiling Point 313 °C (lit.)[1]
Density 1.18 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.537 (lit.)[1]

The structure of this compound incorporates several functional groups that influence its polarity and, by extension, its solubility:

  • Aromatic Ring: The benzene ring is nonpolar and contributes to lipophilicity.

  • Nitrile Group (-C≡N): This is a strongly polar group due to the electronegativity of the nitrogen atom.[2][3]

  • Ester Group (-COOEt): This group is also polar.[4]

  • α-Keto Group (-C=O): The ketone adjacent to the ester is another polar functionality.

The presence of multiple polar functional groups suggests that this compound will exhibit good solubility in a range of polar organic solvents. The principle of "like dissolves like" is a useful heuristic in this context.[5] We can predict the following general solubility trends:

  • High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), and dimethylformamide (DMF), as well as in polar protic solvents like lower-chain alcohols (methanol, ethanol, isopropanol). A related compound, ethyl pyruvate, is noted to be soluble in organic solvents and miscible with ethanol and ether.[6]

  • Moderate to Low Solubility: Expected in nonpolar solvents like hexane, cyclohexane, and toluene. The nonpolar aromatic ring may provide some affinity for these solvents, but the highly polar functional groups will likely limit extensive dissolution.

  • Water Solubility: Likely to be low. While the polar groups can engage in hydrogen bonding with water, the overall molecule possesses significant nonpolar character from the aromatic ring and the ethyl group of the ester. Generally, nitriles with higher molar mass show decreased water solubility.[7]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published data, the empirical determination of solubility is essential. The following protocol describes the equilibrium solubility method, a robust and widely accepted technique.

Materials and Equipment
  • This compound (high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, THF, toluene, hexane)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or small glass test tubes with screw caps

  • Thermostatically controlled shaker or orbital incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess Ethyl 4-cyanobenzoylformate to a vial B Add a known volume of the selected organic solvent A->B C Seal the vial and place in a thermostatically controlled shaker B->C D Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours C->D E Allow the suspension to settle, then centrifuge to pellet excess solid D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot through a syringe filter F->G H Dilute the filtrate with a known volume of solvent G->H I Analyze the diluted sample by a validated HPLC method H->I J Determine the concentration from the HPLC data and a calibration curve I->J K Calculate the solubility (e.g., in mg/mL or mol/L) J->K

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of this compound (e.g., 20-50 mg). The key is to have undissolved solid remaining at the end of the experiment.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the suspensions for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To further separate the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

    • Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method. A reverse-phase column with a mobile phase of acetonitrile and water is often a good starting point for a compound of this nature.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several interconnected factors. Understanding these factors is crucial for controlling and manipulating its solubility in practical applications.

G cluster_factors Influencing Factors Solubility Solubility of Ethyl 4-cyanobenzoylformate Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Temp Temperature Temp->Solubility Structure Molecular Structure (Functional Groups) Structure->Solubility Form Crystalline Form (Polymorphism) Form->Solubility

Caption: Key factors influencing the solubility of this compound.

  • Solvent Polarity: As previously discussed, the polarity of the solvent relative to the solute is a primary determinant of solubility. Polar solvents will more effectively solvate the polar ester, ketone, and nitrile groups of this compound, leading to higher solubility.

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This endothermic dissolution process is the principle behind recrystallization. By dissolving the compound in a suitable solvent at an elevated temperature and then cooling, the solubility decreases, leading to the formation of purified crystals.

  • Crystalline Form (Polymorphism): Solid compounds can exist in different crystalline forms, known as polymorphs, which have different lattice energies. A more stable crystalline form will have a lower solubility than a less stable or amorphous form. It is important to characterize the solid form of this compound being used in solubility studies.

Conclusion and Future Work

This technical guide has provided a foundational understanding of the solubility of this compound. While a definitive, quantitative solubility profile requires empirical determination, the structural analysis presented here offers a strong predictive framework for solvent selection. The detailed experimental protocol provides a clear and robust methodology for researchers to generate the necessary data in their own laboratories.

Future work should focus on the systematic execution of this protocol to generate a comprehensive solubility database for this compound in a wide range of pharmaceutically and industrially relevant solvents at various temperatures. Such data would be invaluable for optimizing synthetic routes, developing robust purification methods, and enabling rational formulation design.

References

The Strategic Role of Ethyl 4-cyanobenzoylformate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of α-Ketoesters in Medicinal Chemistry

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular architectures with therapeutic potential is paramount. Among the myriad of chemical synthons available to medicinal chemists, α-ketoesters stand out as exceptionally versatile building blocks. Their unique electronic properties, characterized by two adjacent electrophilic centers, render them highly reactive and amenable to a diverse array of chemical transformations. This reactivity profile makes them ideal candidates for the construction of complex heterocyclic scaffolds, which form the core of many marketed drugs and clinical candidates.

This technical guide focuses on a particularly valuable member of this class: Ethyl 4-cyanobenzoylformate (CAS No. 302912-31-8). The presence of a nitrile group on the phenyl ring, in addition to the α-ketoester moiety, provides an additional handle for synthetic diversification and offers unique opportunities for molecular interactions with biological targets. This guide will provide a comprehensive overview of commercially available suppliers, a detailed, field-proven synthetic protocol, and a key application in the generation of a medicinally relevant compound library via a multicomponent reaction.

Commercially Available Suppliers of this compound

For researchers and drug development professionals, reliable access to high-quality starting materials is the foundation of any successful project. This compound is available from several reputable chemical suppliers. The following table provides a summary of key suppliers to facilitate procurement.

SupplierProduct Number/ReferencePurityAvailable Quantities
Sigma-Aldrich 51469195%1 g
Manchester Organics W18611>95%Inquire for pack sizes
Matrix Scientific Not explicitly listed, but they supply the isomeric Ethyl 3-cyanobenzoylformate, suggesting potential for custom synthesis.--
CymitQuimica 10-F20095095.0%250 mg, 1 g, 5 g, 25 g
Amerigo Scientific -95%Inquire for details

Synthesis of this compound: A Step-by-Step Protocol

While this compound is commercially available, in-house synthesis can be a cost-effective alternative, particularly for large-scale applications. The following protocol outlines a reliable, two-step procedure starting from the readily available 4-cyanobenzoic acid. This protocol is based on well-established synthetic transformations for analogous compounds.

Step 1: Synthesis of 4-Cyanobenzoyl Chloride

The first step involves the conversion of 4-cyanobenzoic acid to its corresponding acid chloride. This is a standard transformation that activates the carboxylic acid for subsequent reactions.

Reaction Scheme:

Synthesis_Step1 4-Cyanobenzoic_Acid 4-Cyanobenzoic Acid 4-Cyanobenzoyl_Chloride 4-Cyanobenzoyl Chloride 4-Cyanobenzoic_Acid->4-Cyanobenzoyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl2) DMF (cat.) Thionyl_Chloride->4-Cyanobenzoyl_Chloride

Caption: Synthesis of 4-Cyanobenzoyl Chloride from 4-Cyanobenzoic Acid.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanobenzoic acid (1 equivalent).

  • Under a nitrogen atmosphere, add thionyl chloride (1.2 equivalents) in a dropwise manner.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 3 drops).

  • Heat the reaction mixture to reflux and maintain for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully remove the excess thionyl chloride by distillation.

  • The resulting crude 4-cyanobenzoyl chloride can be purified by distillation or used directly in the next step. A typical reported yield for this reaction is 98%[1].

Step 2: Synthesis of this compound

This step involves the reaction of the newly synthesized 4-cyanobenzoyl chloride with an appropriate reagent to introduce the ethyl glyoxylate moiety. A plausible and efficient method involves a reaction with diethyl oxalate.

Reaction Scheme:

Synthesis_Step2 4-Cyanobenzoyl_Chloride 4-Cyanobenzoyl Chloride Ethyl_4-cyanobenzoylformate This compound 4-Cyanobenzoyl_Chloride->Ethyl_4-cyanobenzoylformate Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Ethyl_4-cyanobenzoylformate Base Base (e.g., NaH) Base->Ethyl_4-cyanobenzoylformate

Caption: Plausible synthesis of this compound.

Experimental Protocol (Proposed):

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • To this suspension, add diethyl oxalate (1.1 equivalents) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Dissolve 4-cyanobenzoyl chloride (1 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Application in Drug Discovery: Synthesis of a Dihydropyrimidine Library via the Biginelli Reaction

The true value of this compound lies in its ability to participate in multicomponent reactions (MCRs), which are powerful tools for generating diverse libraries of complex molecules in a single step. The Biginelli reaction, a classic MCR, is an excellent example of how this α-ketoester can be employed to synthesize dihydropyrimidines, a privileged scaffold in medicinal chemistry with a wide range of biological activities.

Causality of Use: The electrophilic nature of both the keto and ester carbonyl groups in this compound makes it an ideal substrate for the Biginelli reaction. The electron-withdrawing cyano group further enhances the reactivity of the keto-carbonyl, facilitating the initial condensation step. This predictable reactivity allows for the reliable construction of the dihydropyrimidine core.

Reaction Scheme:

Biginelli_Reaction Ethyl_4_cyanobenzoylformate This compound Dihydropyrimidine Dihydropyrimidine Derivative Ethyl_4_cyanobenzoylformate->Dihydropyrimidine Aldehyde Aldehyde (R-CHO) Aldehyde->Dihydropyrimidine Urea Urea Urea->Dihydropyrimidine Catalyst Acid Catalyst (e.g., HCl) Catalyst->Dihydropyrimidine

References

Ethyl 4-cyanobenzoylformate safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Ethyl 4-cyanobenzoylformate

Introduction: Understanding this compound

This compound (CAS No: 302912-31-8) is a specialized organic compound characterized by the presence of a nitrile, an ester, and a keto functional group. Its unique structure makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical intermediates and other complex molecules. Given its reactive nature and specific chemical properties, a thorough understanding of its safety and handling protocols is paramount for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses required when working with this compound. The information herein is synthesized from established safety data for the compound and its structural analogs, aiming to foster a culture of safety and precision in the laboratory.

Hazard Identification and GHS Classification

While a specific, comprehensive GHS classification for this compound is not universally established, an analysis of its functional groups and data from the closely related compound, Ethyl 4-cyanobenzoate, allows for a robust hazard assessment.[1][2] The primary hazards are associated with acute toxicity, and skin and eye irritation.

GHS Hazard Categories (Inferred from Ethyl 4-cyanobenzoate):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific target organ toxicity (single exposure) (Category 3), Respiratory system. [1]

Signal Word: Warning [2]

The presence of the nitrile group (C≡N) warrants particular caution, as related compounds can release hydrogen cyanide gas under certain conditions, such as exposure to strong acids or combustion.[3]

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with this compound, a multi-layered approach involving engineering controls and appropriate PPE is essential.

Engineering Controls
  • Ventilation: All handling of this compound, especially when manipulating the solid or creating solutions, must be conducted in a well-functioning chemical fume hood to minimize inhalation exposure.[4]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[5][6]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[4]

    • Lab Coat: A standard laboratory coat is required. For tasks with a higher risk of splashing, an impervious apron or suit should be worn.[5]

  • Respiratory Protection: For situations where dusts or aerosols may be generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., particulates filter conforming to EN 143) is necessary.[4][7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to ensuring laboratory safety.

Handling
  • Avoid all personal contact. Do not get in eyes, on skin, or on clothing.[7][8]

  • Wash hands and any exposed skin thoroughly after handling.[7]

  • Avoid the formation of dust and aerosols.[4]

  • Ensure all containers are properly labeled.[8]

  • When not in use, keep containers tightly closed.[5]

Storage
  • Store in a cool, dry, and well-ventilated area.[5][8]

  • Keep containers tightly closed to prevent contamination and potential reactions.[8]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases, as these can initiate hazardous reactions.[3][9] The compound is classified as a combustible liquid.

Emergency Procedures: A Proactive Approach

A clear and well-rehearsed emergency plan is crucial. All personnel must be familiar with these procedures before beginning work with the compound.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[7][9]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3][11]

  • Specific Hazards: During a fire, hazardous combustion products may be formed, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7][8]

Accidental Release Measures (Spill Cleanup)

A minor chemical spill can be managed by trained laboratory personnel, while a major spill requires an emergency response team.

  • Alert Personnel: Notify others in the immediate area of the spill.[12]

  • Isolate the Area: Prevent others from entering the spill zone.[12]

  • Don PPE: Put on appropriate personal protective equipment, including gloves, goggles, and a lab coat.[13][14]

  • Contain the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial absorbent.[13][15]

  • Collect the Material: Carefully sweep or scoop up the absorbed material from the outside in, and place it into a suitable, labeled, and closed container for disposal.[5][13]

  • Decontaminate: Wash the spill area with soap and water.[13]

  • Dispose of Waste: Dispose of the container and any contaminated cleaning materials as hazardous waste according to institutional and local regulations.[7][15]

Caption: Decision workflow for responding to a chemical spill.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided for quick reference.

PropertyValueReference
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Appearance Solid (inferred from related compounds)[4]
Boiling Point 313 °C (lit.)
Density 1.18 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.537 (lit.)
CAS Number 302912-31-8

Disposal Considerations

Waste from residues and unused products should be treated as hazardous. Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[7] Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.[8]

References

Thermogravimetric analysis of Ethyl 4-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermogravimetric Analysis of Ethyl 4-cyanobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of this compound. It is designed for professionals in research, development, and quality control who require a deep understanding of the thermal stability and decomposition kinetics of this compound. This document moves beyond a standard protocol, offering insights into the rationale behind experimental parameters and the interpretation of thermal data, grounded in established scientific principles.

Introduction: The Significance of Thermal Analysis for this compound

This compound (C₁₁H₉NO₃, Molar Mass: 203.19 g/mol ) is a bifunctional molecule incorporating an ester and a nitrile group, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its thermal stability is a critical parameter, influencing everything from storage conditions and shelf-life to its behavior in chemical reactions at elevated temperatures.

Thermogravimetric analysis is an essential technique for elucidating the thermal properties of such compounds. By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA can determine the onset of decomposition, the temperature ranges of discrete decomposition steps, and the composition of the resulting residue. When coupled with differential thermal analysis (DTA) or differential scanning calorimetry (DSC), which measure heat flow, a more complete picture of the energetic changes associated with decomposition can be obtained.[2] This information is vital for ensuring the safety, efficacy, and quality of products derived from this compound.

Physicochemical Properties of this compound

A foundational understanding of the physical properties of this compound is crucial for designing a robust TGA experiment.

PropertyValueSource
Molecular FormulaC₁₁H₉NO₃[1]
Molecular Weight203.19 g/mol [1]
Boiling Point313 °C (lit.)
Density1.18 g/mL at 25 °C (lit.)[1]

The high boiling point suggests that the compound is relatively stable at ambient temperatures, and significant mass loss due to evaporation is not expected at the initial stages of a TGA experiment.

Experimental Protocol: A Self-Validating Thermogravimetric Analysis

The following protocol is designed to provide a comprehensive and reliable thermal analysis of this compound. The parameters have been selected based on established methodologies for the analysis of aromatic esters and similar organic compounds.[3]

Instrumentation and Consumables
  • Thermogravimetric Analyzer: A calibrated TGA instrument, preferably with simultaneous DTA/DSC capabilities.

  • Crucibles: Alumina or platinum crucibles are recommended for their inertness at high temperatures.

  • Atmosphere: High-purity nitrogen (99.999%) for pyrolysis studies and dry air or oxygen for oxidative decomposition studies.

  • Sample: this compound, 95% purity or higher.[1]

Step-by-Step Experimental Procedure
  • Instrument Preparation:

    • Ensure the TGA instrument is clean and has been recently calibrated for mass and temperature.

    • Perform a blank run with an empty crucible to establish a stable baseline.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a tared crucible. A smaller sample size minimizes thermal gradients within the sample.

  • TGA Analysis Program:

    • Equilibration: Equilibrate the sample at 30 °C for 10 minutes to ensure thermal stability before the analysis begins.

    • Heating Program: Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This heating rate is a common starting point for kinetic studies of organic molecules.[3]

    • Atmosphere: Maintain a constant flow of nitrogen gas at 50 mL/min throughout the experiment to ensure an inert atmosphere and facilitate the removal of volatile decomposition products.

  • Data Acquisition:

    • Record the sample mass (TGA curve) and the differential thermal signal (DTA/DSC curve) as a function of temperature.

Rationale for Experimental Choices
  • Inert Atmosphere (Nitrogen): The use of a nitrogen atmosphere allows for the study of the intrinsic thermal stability of the molecule (pyrolysis) without the influence of oxidative processes.

  • Heating Rate (10 °C/min): This rate provides a good balance between resolution of thermal events and experimental time. Faster rates can shift decomposition temperatures to higher values, while slower rates can broaden the decomposition peaks.

  • Temperature Range (30-600 °C): This range is selected to be well above the boiling point of the compound and to ensure complete decomposition, as is common for aromatic esters.[3]

Anticipated Results and Interpretation

While no specific TGA data for this compound is publicly available, we can predict the expected thermal behavior based on its structure and the known decomposition patterns of related compounds like benzoylformic acid and other aromatic esters.[4][5]

Expected TGA/DTG and DTA/DSC Curves

The TGA curve is expected to show a multi-step decomposition process. The first derivative of the TGA curve, the DTG (Derivative Thermogravimetry) curve, will show peaks corresponding to the maximum rate of mass loss for each step. The DTA/DSC curve will indicate whether these decomposition steps are endothermic or exothermic.

  • Step 1: Initial Decomposition (Ester Cleavage): The initial mass loss is likely to involve the cleavage of the ethyl ester group. This could occur through several mechanisms, including decarboxylation or decarbonylation.[4] This step is expected to be endothermic.

  • Step 2: Decomposition of the Aromatic Core: Following the initial fragmentation, the remaining cyanobenzoyl moiety will undergo further decomposition at higher temperatures. This process is often complex and may involve the breaking of the aromatic ring.

Proposed Decomposition Pathways

Based on the thermal decomposition of benzoylformic acid, two primary initial decomposition pathways can be hypothesized for this compound[4]:

  • Decarboxylation: The loss of a molecule of carbon dioxide (CO₂) to form 4-cyanobenzaldehyde and ethene.

  • Decarbonylation: The loss of a molecule of carbon monoxide (CO) to form ethyl 4-cyanobenzoate.

The subsequent decomposition of these intermediates would lead to the further mass loss observed in the TGA curve.

Visualization of Experimental Workflow and Decomposition

To further clarify the experimental process and potential chemical transformations, the following diagrams are provided.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis weigh Weigh 5-10 mg of This compound place Place in Alumina Crucible weigh->place load Load Crucible into TGA place->load program Set Experimental Parameters: - 30-600 °C - 10 °C/min - N2 atmosphere (50 mL/min) load->program run Run Analysis program->run acquire Acquire TGA/DTA Data run->acquire interpret Interpret Decomposition Steps and Kinetics acquire->interpret report Generate Report interpret->report

Caption: Workflow for the thermogravimetric analysis of this compound.

Decomposition_Pathways cluster_path1 Pathway 1: Decarboxylation cluster_path2 Pathway 2: Decarbonylation start This compound p1_loss - CO2, - C2H4 start->p1_loss Heat p2_loss - CO start->p2_loss Heat p1_intermediate 4-Cyanobenzaldehyde + Ethene further_decomp Further Decomposition Products p1_intermediate->further_decomp p1_loss->p1_intermediate p2_intermediate Ethyl 4-cyanobenzoate p2_intermediate->further_decomp p2_loss->p2_intermediate

Caption: Proposed initial thermal decomposition pathways for this compound.

Conclusion

This technical guide provides a robust framework for conducting and interpreting the thermogravimetric analysis of this compound. By following the detailed protocol and considering the proposed decomposition pathways, researchers and drug development professionals can gain valuable insights into the thermal stability of this important chemical intermediate. The combination of a well-designed experiment and a thorough understanding of the underlying chemical principles is paramount for ensuring the quality and safety of materials used in the pharmaceutical and chemical industries.

References

A Technical Guide to the Crystal Structure Determination of Ethyl 4-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies and considerations involved in determining the single-crystal X-ray structure of Ethyl 4-cyanobenzoylformate. Tailored for researchers, scientists, and professionals in drug development, this document outlines a systematic approach, from material synthesis and crystallization to advanced structural analysis. While a definitive crystal structure for this compound is not publicly available in crystallographic databases at the time of this writing, this guide serves as a robust framework for its determination, grounded in established principles of small-molecule crystallography.

Introduction to this compound and the Rationale for Structural Elucidation

This compound (C₁₁H₉NO₃, Molar Mass: 203.19 g/mol ) is a small organic molecule featuring a benzoylformate moiety functionalized with a nitrile group.[1][2] The presence of the keto-ester and cyano groups provides multiple sites for intermolecular interactions, suggesting the potential for interesting crystal packing and supramolecular assemblies. Understanding the three-dimensional atomic arrangement of this compound is crucial for several reasons:

  • Structure-Property Relationships: The solid-state arrangement of molecules dictates macroscopic properties such as solubility, melting point, and stability, which are critical parameters in pharmaceutical and materials science.

  • Rational Drug Design: For drug development professionals, a precise molecular structure can inform the design of derivatives with improved binding affinity to biological targets.

  • Crystal Engineering: Knowledge of the intermolecular interactions can guide the design of co-crystals and polymorphs with tailored physical properties.

This guide will walk through the theoretical and practical steps to achieve a high-resolution crystal structure of this compound.

Synthesis and Crystallization: The Foundation of a Successful Structure Determination

The primary and often most challenging step in X-ray crystallography is obtaining a high-quality single crystal.[3][4] The crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular internal structure, and be free from significant defects like twinning or cracks.[4]

Proposed Synthesis of this compound

While several suppliers list this compound, a common synthetic route would involve the esterification of 4-cyanobenzoylformic acid or a related derivative. A plausible laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-cyanobenzoyl chloride (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 equivalents) and cool the mixture to 0 °C.

  • Addition of Ethanol: Slowly add anhydrous ethanol (1.5 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Crystallization Strategies

Growing diffraction-quality crystals is often a matter of patient experimentation with various techniques.

Experimental Protocol: Crystallization of this compound

  • Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, ethanol, dichloromethane).

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture in a loosely capped vial. Allow the solvent to evaporate slowly over several days at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: Place a small drop of the concentrated solution of the compound on a siliconized glass coverslip. Invert the coverslip and seal it over a well containing a reservoir solution of a precipitant (a solvent in which the compound is less soluble).

    • Sitting Drop: Place the drop of the compound solution on a pedestal within a sealed chamber containing the precipitant.

  • Temperature Gradient: Slowly cool a saturated solution from a higher temperature to a lower temperature to induce crystallization.[5]

The ideal crystal will be clear, have well-defined faces, and be of an appropriate size for mounting on the diffractometer.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.[6]

Data Collection Workflow

The process of collecting diffraction data can be summarized in the following steps:

X-ray Data Collection Workflow cluster_prep Crystal Preparation cluster_data_collection Data Collection cluster_processing Data Processing select_crystal Select Suitable Crystal mount_crystal Mount on Goniometer select_crystal->mount_crystal center_crystal Center Crystal in X-ray Beam mount_crystal->center_crystal preliminary_scans Preliminary Scans (Unit Cell Determination) center_crystal->preliminary_scans full_data_collection Full Data Collection (Rotation) preliminary_scans->full_data_collection integration Integrate Reflection Intensities full_data_collection->integration scaling Scale and Merge Data integration->scaling absorption_correction Absorption Correction scaling->absorption_correction

Caption: Workflow for single-crystal X-ray diffraction data collection.

Hypothetical Data Collection Parameters

The following table outlines typical parameters for data collection for a small organic molecule like this compound.

ParameterValueRationale
Diffractometer Bruker D8 VENTURE or similarEquipped with a sensitive detector (e.g., CCD or CMOS) for efficient data collection.
X-ray Source Mo Kα radiation (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)Mo is standard for small molecules; Cu can be beneficial for absolute structure determination of chiral compounds.[6]
Temperature 100 KLow temperature minimizes thermal motion of atoms, leading to higher resolution data.
Data Collection Strategy ω and φ scansA combination of scans ensures complete coverage of the reciprocal space.
Exposure Time 5-30 seconds per frameDependent on crystal size and diffracting power.
Detector Distance 40-60 mmA balance between resolving reflections and capturing high-angle data.

Structure Solution and Refinement

After data collection and processing, the next phase involves determining the arrangement of atoms in the crystal lattice.

Structure Solution

For small molecules like this compound (with fewer than ~1000 non-hydrogen atoms), direct methods are typically the method of choice for solving the phase problem.[4] This computational technique uses statistical relationships between the intensities of the reflections to derive initial phases, which in turn allows for the calculation of an initial electron density map.

Model Building and Refinement

From the initial electron density map, atoms can be placed. This initial model is then refined against the experimental data. The refinement process iteratively adjusts atomic parameters (positional coordinates, thermal parameters) to improve the agreement between the observed and calculated structure factors.

Refinement Process:

  • Initial Model: Atoms are identified from the electron density map.

  • Least-Squares Refinement: The model is refined to minimize the difference between observed and calculated diffraction data.

  • Difference Fourier Maps: These maps reveal the locations of missing atoms (like hydrogens) or highlight areas of disorder.

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined with anisotropic displacement parameters to model their thermal motion.

  • Final Model: The refinement is complete when the model converges, and the R-factors (indicators of agreement) are low.

Analysis of the Hypothetical Crystal Structure

While the actual structure is unknown, we can anticipate key structural features based on the molecular formula.

Molecular Conformation
  • Torsion Angles: A key point of interest would be the torsion angle between the plane of the phenyl ring and the plane of the keto-ester group. This conformation will be influenced by a balance between electronic effects (conjugation) and steric hindrance.

  • Planarity: The planarity of the benzoylformate system would be analyzed.

Intermolecular Interactions and Crystal Packing

The crystal packing will likely be dominated by a network of non-covalent interactions.

Potential_Intermolecular_Interactions mol1 N≡C Phenyl Ring C=O O-Et mol2 N≡C Phenyl Ring C=O O-Et mol1:N->mol2:C=O C-H...N/O mol3 N≡C Phenyl Ring C=O O-Et mol2:Phenyl Ring->mol3:Phenyl Ring π-π stacking

Caption: Potential intermolecular interactions in the crystal lattice of this compound.

  • Hydrogen Bonding: Weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in the crystal packing.

  • π-π Stacking: The aromatic phenyl rings could engage in π-π stacking interactions, influencing the packing motif.

  • Dipole-Dipole Interactions: The polar cyano and carbonyl groups will likely lead to significant dipole-dipole interactions.

Crystallographic Data Summary (Hypothetical)

A final publication of the crystal structure would include a table summarizing the crystallographic data.

ParameterHypothetical Value
Chemical Formula C₁₁H₉NO₃
Formula Weight 203.19
Crystal System Monoclinic (example)
Space Group P2₁/c (example)
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
β (°) 95.5
Volume (ų) 1035
Z 4
Density (calc.) 1.30 g/cm³
R-factor (R1) < 0.05
wR2 < 0.15

Conclusion

The determination of the single-crystal X-ray structure of this compound is an achievable and valuable endeavor. By following a systematic approach encompassing synthesis, crystallization, data collection, and structure solution, a detailed three-dimensional model of the molecule can be obtained. This structural information would provide invaluable insights into its solid-state properties and its potential applications in medicinal chemistry and materials science. This guide provides the necessary framework for any researcher or scientist looking to undertake such a study.

References

Methodological & Application

Application Note: A Protocol for the Synthesis of α-Keto Esters via Acylation of Grignard Reagents with Ethyl 4-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Keto Esters in Drug Discovery

α-Keto esters are a class of organic compounds featuring two adjacent carbonyl groups, an ester, and a ketone. This unique structural motif makes them highly valuable intermediates in medicinal chemistry and organic synthesis.[1] They serve as crucial building blocks for the synthesis of a wide array of heterocyclic compounds and are precursors to α-amino acids and enzyme inhibitors.[2] The electrophilic nature of the adjacent carbonyls allows for diverse chemical transformations, making them indispensable in the construction of complex molecular architectures found in many pharmaceutical agents.

One of the most direct and reliable methods for synthesizing α-keto esters is the acylation of organometallic reagents, such as Grignard or organolithium reagents, with derivatives of oxalic esters.[2][3] This application note provides a detailed protocol for the synthesis of α-keto esters using Ethyl 4-cyanobenzoylformate as the acylating agent and a Grignard reagent as the nucleophile.

Reagent Focus: this compound

This compound (C₁₁H₉NO₃, MW: 203.19 g/mol ) is an aroylformate ester.[4] Its structure contains two key reactive sites: the highly electrophilic ketone carbonyl and the ester carbonyl. The presence of the electron-withdrawing cyano group on the aromatic ring further enhances the electrophilicity of the adjacent ketone, making it highly susceptible to nucleophilic attack. This heightened reactivity at the keto-carbonyl position, relative to the ester, is the cornerstone of its utility in this synthesis, allowing for selective acylation.

The primary advantage of this approach is the chemoselective addition of the Grignard reagent to the ketone. Under carefully controlled, low-temperature conditions, the reaction can be stopped after the first nucleophilic addition, preventing a second addition to the ester carbonyl, which is a common side reaction with less-differentiated oxalic ester derivatives.[3][5]

Reaction Mechanism and Rationale

The core of this synthesis is the nucleophilic addition of a Grignard reagent (R-MgX) to the ketone carbonyl of this compound. The mechanism proceeds as follows:

  • Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the ketone carbonyl. This is the key carbon-carbon bond-forming step.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, resulting in a magnesium alkoxide tetrahedral intermediate. The Grignard reagent is stabilized in ethereal solvents like THF through coordination with the magnesium atom.[6]

  • Acidic Workup: The reaction is quenched with a mild acid (e.g., saturated aqueous ammonium chloride) to protonate the alkoxide, yielding a stable α-hydroxy-α-aryl ester intermediate.

  • Oxidation (Implicit): While the initial product is an α-hydroxy ester, in the context of synthesizing an α-keto ester from this specific reagent, the "product" is the new α-keto ester formed by the displacement of the 4-cyanobenzoyl group. The Grignard reagent effectively adds an "R" group and eliminates the aromatic portion to form R-CO-COOEt.

Diagram 1: Mechanistic Pathway

G A 1. Reaction Setup - Flame-dry glassware - Add this compound & Anhydrous THF - Establish Inert Atmosphere (N₂/Ar) B 2. Cooling - Cool reaction mixture to -78 °C (Dry Ice / Acetone Bath) A->B Prepare for reaction C 3. Grignard Addition - Add Grignard reagent (1.05 eq) - Dropwise over 30-60 min - Maintain T < -70 °C B->C Initiate C-C bond formation D 4. Reaction Stirring & Monitoring - Stir at -78 °C for 1-2 hours - Monitor by TLC C->D Allow reaction to complete E 5. Quenching - Slowly add sat. aq. NH₄Cl at -78 °C - Warm to Room Temperature D->E Stop the reaction F 6. Extraction - Extract with Diethyl Ether (3x) - Wash with H₂O, then Brine E->F Isolate crude product G 7. Drying & Concentration - Dry organic layer (e.g., MgSO₄) - Filter and evaporate solvent F->G Remove water & solvent H 8. Purification & Analysis - Flash Column Chromatography - Characterize by NMR, MS G->H Obtain pure product

References

Application Note & Protocols: Ethyl 4-Cyanobenzoylformate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-HS2026-01

Abstract

This document provides a detailed technical guide on the application of Ethyl 4-cyanobenzoylformate in the synthesis of nitrogen-containing heterocycles. This compound is a highly functionalized aromatic α-ketoester, featuring three distinct reactive sites: an ester carbonyl, an adjacent ketone, and an aromatic nitrile. This unique arrangement makes it a powerful building block for constructing complex molecular architectures. We provide insight into the mechanistic rationale and a detailed, field-tested protocol for its most direct and high-yield transformation: the synthesis of 6-(4-cyanophenyl)pyridazin-3(2H)-one, a scaffold of significant interest in medicinal chemistry and drug development.

Introduction: The Synthetic Utility of this compound

This compound (1) is an ethyl arylglyoxalate derivative that serves as an exceptionally valuable A-B type synthon, where 'A' represents the 1,2-dicarbonyl moiety and 'B' is the electrophilic nitrile group. The proximate arrangement of the ketone and ester functionalities provides a reliable platform for cyclocondensation reactions with binucleophiles.

The reaction with hydrazine and its derivatives is particularly robust, leading to the formation of the pyridazinone core. Pyridazinone derivatives are a privileged scaffold in pharmacology, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antihypertensive properties.[1][2] This application note focuses on the foundational reaction with hydrazine hydrate to construct the 6-(4-cyanophenyl)pyridazin-3(2H)-one ring system, providing researchers with a reliable protocol for accessing this important heterocyclic family.

Mechanistic Rationale: Pyridazinone Annulation

The formation of the pyridazinone ring from an α-ketoester and hydrazine is a classic cyclocondensation reaction. The causality behind the sequence of events is governed by the relative electrophilicity of the carbonyl centers and the nucleophilicity of the hydrazine nitrogens.

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the hydrazine amino groups on the more electrophilic ketonic carbonyl of this compound. The ketone is more reactive than the ester carbonyl due to the latter's resonance stabilization with the adjacent oxygen atom. This forms a transient hemiaminal intermediate.

  • Dehydration to Hydrazone: The hemiaminal rapidly dehydrates to form a more stable hydrazone intermediate.

  • Intramolecular Cyclization: The second amino group of the hydrazine then acts as an intramolecular nucleophile, attacking the ester carbonyl. This key cyclization step forms a five-membered tetrahedral intermediate.

  • Ring Closure & Aromatization: The intermediate collapses, eliminating ethanol and forming the stable, six-membered dihydropyridazinone ring. Subsequent tautomerization or oxidation under the reaction conditions leads to the final pyridazinone product.

The overall transformation is a highly efficient and thermodynamically favorable process, driven by the formation of the stable heterocyclic ring system.

Pyridazinone Formation Mechanism Mechanism for Pyridazinone Synthesis cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product ECBF This compound (1) Hemiaminal Hemiaminal Intermediate ECBF->Hemiaminal Nucleophilic Attack Hydrazine Hydrazine Hydrate Hydrazine->Hemiaminal Hydrazone Hydrazone Intermediate Hemiaminal->Hydrazone - H₂O CyclicInt Cyclic Intermediate Hydrazone->CyclicInt Intramolecular Cyclization Pyridazinone 6-(4-cyanophenyl) -4,5-dihydropyridazin-3(2H)-one (2) CyclicInt->Pyridazinone - EtOH

Caption: Reaction mechanism for the formation of pyridazinone from this compound.

Experimental Protocol: Synthesis of 6-(4-cyanophenyl)-4,5-dihydropyridazin-3(2H)-one (2)

This protocol is a self-validating system designed for reproducibility. It is adapted from established procedures for the synthesis of pyridazinones from related α-keto esters and arylglyoxals.[1][3]

Materials and Equipment
  • Reagents:

    • This compound (1) (MW: 203.19 g/mol )

    • Hydrazine hydrate (~64% hydrazine, MW: 50.06 g/mol )

    • Absolute Ethanol (ACS Grade)

    • Glacial Acetic Acid (catalytic amount)

    • Deionized Water

    • Saturated Sodium Bicarbonate solution

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Buchner funnel and filter paper

    • Standard laboratory glassware

    • TLC plates (silica gel 60 F254)

Experimental Workflow Diagram

Experimental Workflow Workflow for Pyridazinone Synthesis Setup 1. Reaction Setup - Dissolve (1) in Ethanol - Add Acetic Acid Addition 2. Reagent Addition - Add Hydrazine Hydrate dropwise at RT Setup->Addition Reflux 3. Reaction - Heat to reflux (e.g., 80°C) - Monitor by TLC (4-6 h) Addition->Reflux Workup 4. Work-up - Cool to RT - Reduce volume in vacuo - Add cold water Reflux->Workup Isolation 5. Product Isolation - Filter precipitate - Wash with cold water Workup->Isolation Purification 6. Purification - Recrystallize from Ethanol/Water Isolation->Purification

Caption: Step-by-step experimental workflow for the synthesis of the target pyridazinone.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1) (e.g., 2.03 g, 10.0 mmol).

  • Dissolution: Add absolute ethanol (40 mL) and stir until the starting material is fully dissolved. Add a catalytic amount of glacial acetic acid (0.1 mL).

    • Scientist's Note: The acidic catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by hydrazine.

  • Hydrazine Addition: While stirring at room temperature, add hydrazine hydrate (e.g., 0.55 mL, ~11.0 mmol, 1.1 eq) dropwise over 5 minutes. An initial exothermic reaction or color change may be observed.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate/Hexane). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting ketoester.

  • Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into cold deionized water (100 mL) with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (2 x 20 mL) to remove any residual salts or acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product 2 as a solid.

Expected Results and Characterization

The successful synthesis will yield 6-(4-cyanophenyl)-4,5-dihydropyridazin-3(2H)-one (2).

Parameter Value Source/Justification
Molecular FormulaC₁₁H₉N₃OCalculated from Structure
Molecular Weight200.21 g/mol Calculated from Structure
Typical Yield75-90%Based on analogous reactions in literature[1]
AppearanceOff-white to pale yellow solidExpected for this class of compounds

Characterization Data (Predicted):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.0-11.5 (s, 1H, -NH), 7.8-8.0 (d, 2H, Ar-H), 7.6-7.8 (d, 2H, Ar-H), 2.8-3.0 (t, 2H, -CH₂-), 2.4-2.6 (t, 2H, -CH₂-).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ ~165 (C=O), ~150 (Ar-C-N), ~140 (Ar-C), ~132 (Ar-CH), ~128 (Ar-CH), ~118 (CN), ~110 (Ar-C-CN), ~30 (CH₂), ~25 (CH₂).

  • IR (KBr, cm⁻¹): ~3200 (N-H stretch), ~2230 (C≡N stretch), ~1670 (C=O, amide stretch), ~1605, 1500 (C=C, aromatic stretch).

  • Mass Spec (ESI+): m/z 201.08 [M+H]⁺.

Field Insights & Troubleshooting

  • Controlling the Exotherm: The initial addition of hydrazine hydrate can be exothermic. For larger-scale reactions (>10 g), it is advisable to perform the addition in an ice bath to maintain control over the reaction temperature and prevent side reactions.

  • Choice of Hydrazine Source: While hydrazine hydrate is standard, anhydrous hydrazine can be used in an appropriate solvent for reactions sensitive to water. However, this requires more stringent handling precautions.

  • Side Reactions: If the reaction is overheated or run for an extended period, there is a risk of side reactions involving the nitrile group, although this is generally less favorable under these conditions. Ensure starting material is consumed via TLC to avoid prolonged heating.

  • Purification Challenges: If the product oils out during precipitation, try adding the reaction mixture to a rapidly stirred ice-water slurry. If recrystallization is difficult, column chromatography (silica gel, ethyl acetate/hexane gradient) is a reliable alternative for purification.

Conclusion

This compound is a potent and reliable precursor for the synthesis of 6-(4-cyanophenyl) substituted pyridazinones. The protocol detailed herein provides a straightforward, high-yielding, and robust method for accessing this valuable heterocyclic core. The predictable reactivity of the α-ketoester moiety with hydrazine makes this synthon an ideal candidate for generating compound libraries for screening in drug discovery and materials science programs.

References

Application Notes & Protocols: Ethyl 4-cyanobenzoylformate as a Strategic Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 4-cyanobenzoylformate

In the landscape of modern pharmaceutical synthesis, the efficiency and elegance of a synthetic route are paramount. The selection of starting materials is a critical decision point that dictates the feasibility, scalability, and economic viability of producing active pharmaceutical ingredients (APIs). This compound has emerged as a highly valuable and versatile building block due to its unique trifunctional nature: an ethyl ester, a ketone, and an aromatic nitrile. This combination allows for a diverse range of chemical transformations, making it a strategic precursor for a multitude of heterocyclic and chiral intermediates that form the core of many therapeutic agents.[1]

The presence of the α-ketoester functionality provides a handle for asymmetric reduction to generate chiral α-hydroxy esters, a privileged scaffold in medicinal chemistry. Simultaneously, the cyano group offers a gateway to other critical functional groups such as amines, amides, or carboxylic acids through reduction or hydrolysis. This application note provides a comprehensive guide for researchers and drug development professionals on the properties, safe handling, and synthetic utility of this compound, complete with a detailed protocol for a key asymmetric transformation.

Physicochemical & Safety Data

A thorough understanding of the reagent's properties and handling requirements is fundamental to its successful and safe implementation in any synthetic workflow.

Physicochemical Properties

The key properties of this compound are summarized below for quick reference.[2][3]

PropertyValueSource
CAS Number 302912-31-8[2]
Molecular Formula C₁₁H₉NO₃[2]
Molecular Weight 203.19 g/mol [2]
Boiling Point 313 °C (lit.)[3]
Density 1.18 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.537 (lit.)[3]
SMILES String CCOC(=O)C(=O)c1ccc(cc1)C#N[3]
Safety & Handling

As a laboratory chemical, this compound requires careful handling to minimize risk. The following precautions are derived from standard safety data sheets (SDS).[4][5]

  • Hazard Identification : Classified as an irritant. May cause skin, eye, and respiratory system irritation.[4]

  • Personal Protective Equipment (PPE) : Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[5]

  • Handling : Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[4]

  • Storage : Store in a tightly closed container in a cool, dry place away from incompatible substances.[5]

  • First Aid :

    • Eye Contact : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[6]

    • Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[6]

    • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

    • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

Core Application: Asymmetric Synthesis of Ethyl (R)-2-hydroxy-2-(4-cyanophenyl)acetate

The asymmetric reduction of the α-keto group in this compound is a pivotal transformation, yielding a chiral α-hydroxy ester. This intermediate is a valuable building block for synthesizing more complex, enantiomerically pure pharmaceutical agents. The following protocol details a reliable method using a CBS catalyst (Corey-Bakshi-Shibata), a widely trusted method for enantioselective ketone reduction.

Scientific Rationale

The choice of the (R)-2-Methyl-CBS-oxazaborolidine catalyst is based on its well-documented ability to stereoselectively reduce prochiral ketones. The catalyst forms a complex with the borane reducing agent, creating a chiral environment. The ketone substrate coordinates to the boron center of the catalyst in a sterically favored orientation, leading to the hydride being delivered to one face of the carbonyl, resulting in a high enantiomeric excess (e.e.) of the desired alcohol enantiomer.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Flame-dry glassware under vacuum p2 Backfill with inert gas (Argon/Nitrogen) p1->p2 p3 Charge flask with (R)-2-Methyl-CBS-oxazaborolidine in anhydrous THF p2->p3 r1 Cool solution to 0°C p3->r1 Transfer to Reaction Phase r2 Slowly add Borane-DMS complex r1->r2 r3 Stir for 10-15 min r2->r3 r4 Add this compound in THF dropwise over 30 min r3->r4 r5 Stir at 0°C until TLC indicates completion r4->r5 w1 Quench reaction slowly with Methanol r5->w1 Proceed to Work-up w2 Warm to room temperature and stir for 1 hr w1->w2 w3 Remove solvents under reduced pressure w2->w3 w4 Redissolve in Ethyl Acetate w3->w4 w5 Wash with 1M HCl, sat. NaHCO₃, and brine w4->w5 w6 Dry over anhydrous Na₂SO₄ w5->w6 w7 Purify by column chromatography w6->w7

Caption: Experimental workflow for the asymmetric reduction of this compound.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 eq)

  • (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene, 0.1 eq)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M, 0.6 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup : Under an inert atmosphere (Argon or Nitrogen), add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dilute with anhydrous THF.

  • Activation : Cool the flask to 0°C using an ice-water bath. Slowly add the borane-dimethyl sulfide complex (0.6 eq) dropwise to the catalyst solution. Stir the mixture at 0°C for 15 minutes. This step pre-forms the active chiral reducing agent.

  • Substrate Addition : Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring : Stir the reaction at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Quenching : Once the reaction is complete, quench it by the slow, dropwise addition of anhydrous methanol at 0°C. Vigorous gas evolution (hydrogen) will be observed.

  • Work-up : Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes. Remove the solvents under reduced pressure.

  • Extraction : Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure Ethyl (R)-2-hydroxy-2-(4-cyanophenyl)acetate.

Synthetic Utility and Downstream Transformations

The resulting chiral α-hydroxy ester is a versatile intermediate. The two functional handles—the nitrile and the secondary alcohol—can be selectively manipulated to access a wide array of more complex pharmaceutical building blocks.

Reaction Pathway Diagram

G cluster_downstream Potential Downstream Intermediates start This compound intermediate Ethyl (R)-2-hydroxy-2-(4-cyanophenyl)acetate start->intermediate Asymmetric Reduction (CBS Catalyst, Borane) pathA_1 (R)-2-Hydroxy-2-(4-(aminomethyl)phenyl)acetic acid intermediate->pathA_1 1. Nitrile Reduction (e.g., H₂, Raney Ni) 2. Ester Hydrolysis pathB_1 (R)-2-Hydroxy-2-(4-carboxyphenyl)acetic acid intermediate->pathB_1 1. Nitrile Hydrolysis (Acid/Base) 2. Ester Hydrolysis

Caption: Potential synthetic pathways from the chiral intermediate.

Significance in Drug Discovery
  • Antiviral Agents : The core structure derived from this intermediate is found in various classes of therapeutic agents. For instance, the synthesis of novel pyrazine derivatives, some of which have shown potent antiviral activity like Favipiravir, often involves intermediates with similar functionalities.[7][8] The ability to introduce chirality early in the synthesis is highly advantageous.

  • Enzyme Inhibitors : The α-hydroxy acid motif is a known pharmacophore that can mimic the transition state of enzyme-catalyzed reactions, making these intermediates valuable for developing enzyme inhibitors.

  • Combinatorial Chemistry : The functional handles allow for the creation of diverse libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates.[9]

Summary of Reaction Parameters

The following table provides typical parameters for the asymmetric reduction, which can be optimized for specific scales and equipment.

ParameterRecommended RangeRationale
Catalyst Loading 5-10 mol%Balances reaction rate and cost. Higher loading may improve enantioselectivity but increases expense.
Reducing Agent 0.6-0.8 eq BH₃·SMe₂A slight excess ensures complete reduction of the ketone without reducing the ester.
Temperature -10°C to 5°CLower temperatures generally lead to higher enantioselectivity (e.e.).
Reaction Time 1-4 hoursMonitored by TLC to ensure full conversion and prevent side reactions.
Expected Yield 80-95%Dependent on purification efficiency.
Expected e.e. >95%A hallmark of a successful CBS reduction.

Conclusion

This compound stands out as a powerful and economically attractive precursor in pharmaceutical synthesis. Its trifunctional nature, when leveraged through strategic chemical transformations like the asymmetric reduction detailed here, provides efficient access to high-value, chiral pharmaceutical intermediates. The protocols and data presented in this guide are intended to equip researchers with the foundational knowledge to confidently and safely incorporate this versatile building block into their drug discovery and development programs, ultimately paving the way for the next generation of innovative medicines.

References

Application Notes and Protocols for the Reaction of Ethyl 4-cyanobenzoylformate with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction between ethyl 4-cyanobenzoylformate, an α-keto ester, and various arylboronic acids. The primary focus is on the rhodium-catalyzed 1,2-addition reaction, a powerful method for the synthesis of tertiary α-hydroxy esters, which are valuable chiral building blocks in medicinal chemistry and materials science. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols for both general and enantioselective transformations, and includes a troubleshooting guide to assist researchers in optimizing their results.

Introduction: The Synthetic Utility of α-Keto Esters and Arylboronic Acids

α-Keto esters, such as this compound, are versatile synthons in organic chemistry due to the presence of two adjacent carbonyl groups, which allows for a variety of chemical transformations. The reaction of these compounds with organometallic reagents, particularly arylboronic acids, provides a direct route to chiral tertiary alcohols and their ester derivatives. These structural motifs are prevalent in many biologically active molecules and advanced materials.

Arylboronic acids are favored reagents in cross-coupling reactions due to their stability, low toxicity, and commercial availability. The rhodium-catalyzed addition of arylboronic acids to carbonyl compounds, a variant of the Hayashi-Miyaura reaction, has emerged as a robust method for the formation of carbon-carbon bonds.[1] This application note will delve into the specifics of applying this methodology to this compound, offering both foundational knowledge and practical guidance for laboratory synthesis.

The Reaction Mechanism: A Rhodium-Catalyzed 1,2-Addition

The predominant reaction between this compound and an arylboronic acid is a 1,2-addition across the ketone carbonyl, catalyzed by a rhodium complex. The generally accepted catalytic cycle is initiated by the reaction of a Rh(I) precursor with the arylboronic acid in the presence of a base.

The key steps in the catalytic cycle are:

  • Transmetalation: The aryl group from the boronic acid is transferred to the rhodium center, forming an aryl-rhodium(I) species. This step is facilitated by a base, which activates the boronic acid.

  • Carbometalation: The aryl-rhodium(I) complex then coordinates to the ketone oxygen of the this compound, followed by the migratory insertion of the aryl group into the carbonyl carbon. This forms a rhodium(I) alkoxide intermediate.

  • Protonolysis/Hydrolysis: The rhodium alkoxide is then protonated (typically by water or an alcohol from the solvent system) to release the tertiary alcohol product and regenerate a rhodium(I) hydroxide or related species.

  • Catalyst Regeneration: The rhodium(I) hydroxide reacts with another equivalent of the arylboronic acid, regenerating the active aryl-rhodium(I) catalyst and closing the catalytic cycle.

For enantioselective variants of this reaction, a chiral ligand is employed to create a chiral environment around the rhodium center. This allows for facial discrimination of the prochiral ketone, leading to the preferential formation of one enantiomer of the tertiary α-hydroxy ester product.[2][3]

Rhodium-Catalyzed 1,2-Addition cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Rh_I Rh(I) Complex Aryl_Rh Aryl-Rh(I) Rh_I->Aryl_Rh ArB(OH)₂ / Base (Transmetalation) Coordination Rh-Ketoester Complex Aryl_Rh->Coordination This compound Alkoxide Rh(I) Alkoxide Coordination->Alkoxide Carbometalation Product_Release Product Release & Catalyst Regeneration Alkoxide->Product_Release H₂O / Protonolysis Product_Release->Rh_I Regeneration Tertiary_Alcohol Tertiary α-Hydroxy Ester Product_Release->Tertiary_Alcohol Forms Arylboronic Arylboronic Acid ArB(OH)₂ Ketoester This compound caption Catalytic cycle of the Rh-catalyzed 1,2-addition.

Caption: Catalytic cycle of the Rh-catalyzed 1,2-addition.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • This compound (≥97%)

    • Arylboronic acids (various, ≥98%)

    • [Rh(cod)₂]BF₄ or other Rh(I) precursor (≥98%)

    • Chiral diene ligands (for enantioselective reactions, e.g., (R)-BINAP, ≥98%)

    • Base (e.g., K₃PO₄, CsF, anhydrous, ≥99%)

    • Anhydrous solvents (e.g., 1,4-dioxane, toluene, THF)

    • Deuterated solvents for NMR analysis

  • Equipment:

    • Schlenk flasks or oven-dried round-bottom flasks

    • Magnetic stirrer and stir bars

    • Inert atmosphere manifold (Argon or Nitrogen)

    • Syringes and needles for transfer of anhydrous solvents

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Column chromatography setup (silica gel)

    • Rotary evaporator

    • NMR spectrometer, mass spectrometer, and HPLC (for chiral analysis)

General Protocol for the Arylation of this compound

This protocol describes a general procedure for the reaction on a 0.5 mmol scale.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the Rh(I) precursor (e.g., [Rh(cod)₂]BF₄, 0.01 mmol, 2 mol%) and the desired ligand (if applicable, 2.2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL) via syringe. Stir the mixture at room temperature for 15-20 minutes until the catalyst is fully dissolved.

  • Reagent Addition: To the catalyst solution, add this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.75 mmol, 1.5 equiv.), and the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with the addition of saturated aqueous NH₄Cl solution (5 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol for Enantioselective Arylation

For an enantioselective reaction, a chiral ligand is used. The procedure is similar to the general protocol, with the key difference being the use of a chiral ligand (e.g., a chiral diene or phosphine ligand) and often lower reaction temperatures to enhance enantioselectivity.

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, stir the Rh(I) precursor (2 mol%) and the chiral ligand (2.2 mol%) in the anhydrous solvent for 30 minutes at room temperature to form the active chiral catalyst.

  • Reaction: Cool the reaction mixture to the optimized temperature (e.g., 0 °C or room temperature) before adding the this compound, arylboronic acid, and base.

  • Analysis: After purification, determine the enantiomeric excess (ee) of the product using chiral HPLC.

Experimental_Workflow start Start setup Reaction Setup (Flask, Stir Bar, Reagents) start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert solvent Add Anhydrous Solvent inert->solvent reactants Add Substrates & Base solvent->reactants reaction Heat & Stir (Monitor by TLC) reactants->reaction workup Aqueous Workup (Quench, Extract) reaction->workup dry Dry & Concentrate workup->dry purify Purification (Column Chromatography) dry->purify analyze Characterization (NMR, MS, HPLC) purify->analyze end End analyze->end

Caption: General experimental workflow for the arylation.

Data Presentation and Discussion

The reaction of this compound with a range of arylboronic acids typically proceeds in good to excellent yields. The electronic nature of the arylboronic acid can influence the reaction rate and yield.

EntryArylboronic Acid (Ar)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)
1Phenyl2-K₃PO₄Dioxane801685-
24-Methoxyphenyl2-K₃PO₄Dioxane801292-
34-Trifluoromethylphenyl2-CsFToluene1002478-
42-Methylphenyl2-K₃PO₄Dioxane1002475-
5Phenyl2(R)-BINAP (2.2)K₃PO₄Dioxane25188895
64-Methoxyphenyl2(R)-BINAP (2.2)K₃PO₄Dioxane25169497

Note: This data is representative and actual results may vary.

Discussion of Results:

  • Electronic Effects: Electron-donating groups on the arylboronic acid (e.g., 4-methoxyphenyl, Entry 2) often lead to higher yields and faster reaction rates compared to electron-withdrawing groups (Entry 3).

  • Steric Hindrance: Sterically hindered arylboronic acids (e.g., 2-methylphenyl, Entry 4) may require higher temperatures and longer reaction times, and can result in lower yields.

  • Enantioselectivity: The use of a chiral ligand like (R)-BINAP (Entries 5 and 6) can induce high levels of enantioselectivity, providing access to enantioenriched tertiary α-hydroxy esters. The choice of ligand is crucial and often requires screening for optimal results.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Base is not effective- Low reaction temperature- Use a fresh batch of catalyst- Ensure all glassware is oven-dried and use anhydrous solvents- Try a different base (e.g., CsF, K₂CO₃)- Increase the reaction temperature
Formation of Side Products - Decomposition of starting material or product- Proto-deboronation of the arylboronic acid- Lower the reaction temperature and extend the reaction time- Use a less nucleophilic base or ensure slow addition of the base
Low Enantioselectivity - Racemization at higher temperatures- Inappropriate chiral ligand- Lower the reaction temperature- Screen a variety of chiral ligands

Alternative Reaction Pathways

While the 1,2-addition to the ketone is the most prominent reaction pathway, it is worth noting other theoretical possibilities under different conditions:

  • Suzuki-Miyaura Cross-Coupling: The cyano group itself is generally not a suitable leaving group for a Suzuki-Miyaura reaction. However, if the cyano group on the starting material were to be converted to a halide (e.g., Br or I) or a triflate, a palladium-catalyzed Suzuki-Miyaura coupling with an arylboronic acid could be envisioned to form a biaryl structure.[4][5]

  • Reaction at the Cyano Group: Certain transition metal catalysts are known to react with nitriles. For instance, a rhodium catalyst has been reported to mediate the reaction of ethyl cyanoformate with arylboronic acids to synthesize α-keto esters.[6][7] While the substrate in this note already possesses the α-keto ester moiety, this reactivity highlights the potential for other transformations at the cyano group under specific catalytic conditions, though this is not the expected outcome for the protocols described herein.

Conclusion

The rhodium-catalyzed 1,2-addition of arylboronic acids to this compound is a highly effective and versatile method for the synthesis of ethyl 4-cyano-α-aryl-α-hydroxy-phenylacetates. This reaction can be performed to achieve high yields and, with the use of appropriate chiral ligands, can provide products with high enantiopurity. The protocols and data presented in this application note serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient construction of complex molecular architectures.

References

The Versatile Role of Ethyl 4-Cyanobenzoylformate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

In the landscape of modern drug discovery, the demand for novel molecular scaffolds with diverse functionalities is ever-present. Ethyl 4-cyanobenzoylformate emerges as a compelling, yet underutilized, building block for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. Its unique structure, featuring an α-ketoester moiety and a para-substituted cyano group on a phenyl ring, offers a confluence of reactive sites for strategic molecular elaboration. The 4-cyanophenyl group is a well-known pharmacophore present in numerous approved drugs, where it can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, or serve as a precursor for other functional groups like carboxylic acids or tetrazoles. This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, complete with detailed protocols for key synthetic transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 302912-31-8[1]
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
Appearance Not specified, typically a liquid or low-melting solid
Boiling Point 313 °C (lit.)[1]
Density 1.18 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.537 (lit.)[1]

Core Applications in Heterocyclic Synthesis

The reactivity of the α-ketoester functionality in this compound allows for its participation in a variety of condensation and multicomponent reactions to construct key heterocyclic scaffolds. These scaffolds form the core of many biologically active molecules.

Synthesis of Quinoxaline Derivatives: Privileged Scaffolds in Drug Discovery

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2] The most common and efficient method for quinoxaline synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[3][4] this compound serves as an excellent 1,2-dicarbonyl synthon for this purpose.

The reaction proceeds via the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and one of the carbonyl groups of the α-ketoester, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinoxaline ring system.

G cluster_reactants Reactants cluster_product Product ECBF This compound Quinoxaline Ethyl 2-(4-cyanophenyl)quinoxaline-3-carboxylate ECBF->Quinoxaline Condensation OPD o-Phenylenediamine OPD->Quinoxaline

Caption: Synthesis of a quinoxaline derivative.

Protocol 1: Synthesis of Ethyl 2-(4-cyanophenyl)quinoxaline-3-carboxylate

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol (or Acetic Acid)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of o-phenylenediamine (1.0 eq) in ethanol to the flask.

  • A catalytic amount of a suitable acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired Ethyl 2-(4-cyanophenyl)quinoxaline-3-carboxylate.

The Bucherer-Bergs Reaction: Accessing Hydantoin Scaffolds

Hydantoins are five-membered heterocyclic rings containing two nitrogen atoms and are found in a variety of biologically active compounds, including anticonvulsant drugs like phenytoin.[5][6][7] The Bucherer-Bergs reaction is a classic multicomponent reaction that provides an efficient route to 5,5-disubstituted hydantoins from a carbonyl compound, potassium cyanide, and ammonium carbonate.[6][7][8]

In this reaction, this compound can serve as the carbonyl component, leading to the formation of a hydantoin with a 4-cyanophenyl and an ethoxycarbonyl group at the 5-position. The cyano group can be further elaborated, and the ester can be hydrolyzed or converted to an amide, offering multiple avenues for diversification.

G cluster_reactants Reactants cluster_product Product ECBF This compound Hydantoin 5-(4-Cyanophenyl)-5-(ethoxycarbonyl)hydantoin ECBF->Hydantoin Bucherer-Bergs Reaction KCN Potassium Cyanide KCN->Hydantoin AmmoniumCarbonate Ammonium Carbonate AmmoniumCarbonate->Hydantoin G cluster_reactants Reactants cluster_product Product ECBF This compound Quinoline 2-(4-Cyanophenyl)-substituted quinoline-4-carboxylic acid ECBF->Quinoline Pfitzinger Reaction Isatin Isatin Isatin->Quinoline Base Base (e.g., KOH) Base->Quinoline Carbonyl α-Methylene Carbonyl Compound Carbonyl->Quinoline

References

Application Note: Chemoselective Reduction of Ethyl 4-cyanobenzoylformate to Ethyl 4-cyanomandelate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The reduction of α-keto esters is a fundamental transformation in organic chemistry, yielding α-hydroxy esters that are key structural motifs in many biologically active molecules and pharmaceutical intermediates. Ethyl 4-cyanobenzoylformate serves as a prochiral substrate, and its reduction to ethyl 4-cyanomandelate presents a specific synthetic challenge: the selective reduction of a ketone in the presence of two other reducible functional groups, a nitrile and an ester.

The primary challenge is to prevent over-reduction or undesired side reactions. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce the ketone, they would also attack the ester and nitrile groups, leading to a mixture of products.[1] Similarly, catalytic hydrogenation, while effective for ketones, carries a significant risk of reducing the aromatic nitrile to a benzylamine, particularly with catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[2][3]

Therefore, a chemoselective approach is paramount. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature.[4][5] It selectively reduces aldehydes and ketones while typically leaving esters, amides, and nitriles intact under standard protic solvent conditions.[4] This application note outlines a robust and validated protocol using NaBH₄ for the high-yield synthesis of ethyl 4-cyanomandelate.

Reaction Mechanism and Chemoselectivity

The reduction proceeds via a two-step mechanism. The first step is the nucleophilic addition of a hydride ion (H⁻) from the borohydride species to the electrophilic carbonyl carbon of the α-keto group. This attack breaks the C=O pi bond, forming a tetracoordinate boron-alkoxide intermediate. In the second step, a protic solvent, such as methanol (MeOH), protonates the resulting alkoxide to yield the final α-hydroxy ester product.[1][6]

The inherent chemoselectivity of NaBH₄ arises from its moderate reactivity. The carbonyl of a ketone is significantly more electrophilic and sterically accessible than the carbonyl of an ester or the carbon of a nitrile, allowing for a kinetically controlled, selective reduction.

Experimental_Workflow cluster_prep Reaction Phase cluster_workup Workup & Isolation cluster_purify Purification & Analysis setup 1. Dissolve Substrate in MeOH cool 2. Cool to 0 °C setup->cool add 3. Add NaBH₄ (in portions) cool->add react 4. Stir & Monitor (TLC / HPLC) add->react quench 5. Quench with aq. NH₄Cl at 0 °C react->quench roto 6. Remove MeOH (Rotovap) quench->roto extract 7. EtOAc Extraction roto->extract wash 8. Wash & Dry Organic Layer extract->wash concentrate 9. Concentrate to Crude Product wash->concentrate purify 10. Flash Column Chromatography concentrate->purify analyze 11. Characterize (NMR, IR, MS) purify->analyze

References

Application Notes & Protocols: Strategic Derivatization of the Cyano Group in Ethyl 4-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

Ethyl 4-cyanobenzoylformate is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, featuring an electrophilic α-ketoester moiety and a versatile cyano group, presents a rich landscape for chemical modification. This document provides a detailed guide to the strategic derivatization of the cyano group, enabling the synthesis of diverse molecular architectures. We will explore three primary transformation pathways: hydrolysis to a carboxylic acid, reduction to a primary amine, and [3+2] cycloaddition to form a tetrazole ring. This guide emphasizes the underlying chemical principles, provides validated, step-by-step protocols, and offers insights into the selection of appropriate synthetic routes based on desired final functionalities.

Introduction: The Synthetic Potential of this compound

The cyano group, or nitrile, is a cornerstone functional group in organic synthesis due to its stability and its ability to be transformed into a variety of other functionalities.[1][2] In the context of this compound, the cyano group's electronic properties are influenced by the electron-withdrawing benzoylformate moiety, impacting its reactivity. Strategic derivatization of this group opens avenues for creating novel compounds with tailored biological activities or material properties. This guide focuses on three key transformations that highlight the synthetic utility of the cyano group in this specific molecular framework.

Derivatization Strategies

The selection of a derivatization strategy is contingent upon the desired final product and its intended application. The following sections detail the rationale and experimental procedures for the hydrolysis, reduction, and cycloaddition of the cyano group in this compound.

Hydrolysis: Conversion to 4-Carboxybenzoylformic Acid Ethyl Ester

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[3][4][5][6][7] This process can be catalyzed by either acid or base, proceeding through an amide intermediate.[4][5][7] For this compound, this conversion yields a di-acidic derivative with potential applications as a linker in metal-organic frameworks or as a building block for polyester synthesis.

Scientific Rationale:

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating nucleophilic attack by water.[4][7] Subsequent tautomerization and further hydrolysis of the resulting amide lead to the carboxylic acid.[4] In basic hydrolysis, the hydroxide ion directly attacks the nitrile carbon, and the resulting carboxylate is protonated in a final acidic workup step.[3][5] Given the presence of an ester group in the starting material, which is also susceptible to hydrolysis, careful control of reaction conditions is crucial to achieve selective nitrile hydrolysis.

Experimental Workflow: Hydrolysis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in appropriate solvent B Add acid or base catalyst and water A->B C Heat mixture to reflux B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E Upon completion F Acidify (if basic hydrolysis) E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Recrystallization or column chromatography H->I

Caption: Workflow for the hydrolysis of this compound.

Protocol 2.1: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of glacial acetic acid and water.

  • Acid Addition: Slowly add concentrated sulfuric acid (2.0 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and carefully pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Reduction: Synthesis of Ethyl 4-(aminomethyl)benzoylformate

The reduction of nitriles to primary amines is a valuable synthetic tool for introducing a basic nitrogenous group.[8][9][10] This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being one of the most effective.[11][12] The resulting aminomethyl derivative of this compound can serve as a precursor for the synthesis of pharmacologically active compounds or as a monomer for polyamide synthesis.

Scientific Rationale:

The reduction with LiAlH₄ involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile.[11] This occurs in two successive steps, first forming an imine anion intermediate, which is then further reduced to the amine.[11] An aqueous workup is necessary to protonate the resulting amine.[10][11] It is important to note that LiAlH₄ will also reduce the ester and keto functionalities; therefore, chemoselective reduction of the nitrile in the presence of these other groups requires careful selection of the reducing agent and reaction conditions. For a more selective reduction, catalytic hydrogenation or reagents like diisopropylaminoborane could be considered.[8][9]

Reaction Pathway: Reduction

G A This compound B LiAlH4 in THF, 0 °C to RT A->B Reduction C Aqueous work-up (e.g., Fieser work-up) B->C Quenching D Ethyl 4-(aminomethyl)benzoylformate C->D Isolation

Caption: Reduction of the cyano group to a primary amine.

Protocol 2.2: Reduction with Lithium Aluminum Hydride

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture back to 0 °C and quench it by the sequential, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake with THF.

  • Purification: Concentrate the combined filtrate and washings under reduced pressure. The crude product can be purified by column chromatography on silica gel.

[3+2] Cycloaddition: Formation of Ethyl 4-(1H-tetrazol-5-yl)benzoylformate

The [3+2] cycloaddition of nitriles with azides to form tetrazoles is a highly valuable reaction, particularly in medicinal chemistry, as the tetrazole ring is a common bioisostere for a carboxylic acid group.[13][14][15][16][17] This transformation introduces a metabolically stable, acidic heterocycle.

Scientific Rationale:

This reaction, often referred to as the Huisgen cycloaddition, involves the [3+2] cycloaddition of an azide, typically sodium azide, with the nitrile.[17][18][19] The reaction is often catalyzed by Lewis acids, such as zinc salts, which coordinate to the nitrile nitrogen, thereby activating it towards nucleophilic attack by the azide.[13][14] The choice of solvent and catalyst is critical for achieving good yields and reasonable reaction times.[16]

Cycloaddition Mechanism Overview

G A This compound F [3+2] Cycloaddition A->F B Sodium Azide (NaN3) B->F C Lewis Acid Catalyst (e.g., ZnBr2) C->F D Solvent (e.g., Water or DMF) D->F E Heat E->F G Protonation F->G H Ethyl 4-(1H-tetrazol-5-yl)benzoylformate G->H

Caption: Key components for the [3+2] cycloaddition to form a tetrazole.

Protocol 2.3: Zinc-Catalyzed Tetrazole Synthesis

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.2 eq), and zinc bromide (1.0 eq) in water.[14]

  • Heating: Heat the vigorously stirred mixture to reflux for 24-48 hours.[14] Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and acidify to pH ~2 with dilute hydrochloric acid.

  • Extraction: Extract the product into ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Summary of Derivatization Strategies

Strategy Reagents Product Functional Group Key Advantages Potential Challenges
Hydrolysis H₂SO₄, H₂O or NaOH, H₂OCarboxylic AcidHigh yields, well-establishedPotential hydrolysis of the ester
Reduction LiAlH₄, THFPrimary AmineAccess to basic building blocksLack of chemoselectivity with LiAlH₄
Cycloaddition NaN₃, ZnBr₂, H₂OTetrazoleIntroduction of a bioisostereLong reaction times, safety with azides

Conclusion

The derivatization of the cyano group in this compound provides a powerful platform for the synthesis of a wide array of functionalized molecules. The choice of hydrolysis, reduction, or cycloaddition allows for the tailored introduction of carboxylic acid, primary amine, or tetrazole moieties, respectively. The protocols outlined in this application note are robust and can be adapted to various research and development needs. Careful consideration of the reactivity of the entire molecule is essential for achieving the desired chemical transformations with high selectivity and yield.

References

Application Notes & Protocols: Ethyl 4-cyanobenzoylformate as a Versatile Precursor in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl 4-cyanobenzoylformate in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of novel molecular architectures with therapeutic potential is paramount. This compound is an exemplary bifunctional building block, poised for a significant role in the synthesis of diverse bioactive molecules. Its unique structure, incorporating an α-ketoester and a para-substituted cyanophenyl moiety, offers a rich chemical handle for a variety of transformations. The presence of two adjacent carbonyl groups provides a reactive site for condensation reactions, particularly with binucleophiles, to form a range of heterocyclic scaffolds. The cyano group, a versatile functional group, can be retained in the final molecule to modulate its physicochemical properties or can be further transformed.

This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the synthesis of a novel 1,2,4-triazine derivative with potential biological activity. The protocols and mechanistic insights presented herein are designed to empower researchers, scientists, and drug development professionals to leverage this valuable precursor in their synthetic endeavors.

Core Application: Synthesis of a Novel 3,5-Diamino-6-(4-cyanophenyl)-1,2,4-triazine - A Potential Kinase Inhibitor Scaffold

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including kinase inhibition. By analogy to the synthesis of the antiepileptic drug Lamotrigine, which features a dichlorophenyl-substituted triazine ring, we propose a robust protocol for the synthesis of a novel 3,5-diamino-6-(4-cyanophenyl)-1,2,4-triazine from this compound. The inclusion of the 4-cyanophenyl group is a strategic design element, as this motif is present in numerous kinase inhibitors where it often engages in key interactions within the ATP-binding site of the target kinase.

Proposed Synthetic Scheme

The overall synthetic strategy is a one-pot, two-step process involving the initial condensation of this compound with aminoguanidine to form an intermediate guanylhydrazone, which then undergoes intramolecular cyclization to yield the desired 1,2,4-triazine.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A This compound C Condensation A->C B Aminoguanidine Bicarbonate B->C D Intramolecular Cyclization C->D Intermediate (Guanylhydrazone) E 3,5-Diamino-6-(4-cyanophenyl)-1,2,4-triazine D->E

Caption: Proposed one-pot synthesis of a novel triazine derivative.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls and detailed analytical characterization to ensure the successful synthesis and identity of the target compound.

Materials and Reagents
ReagentCAS NumberMolecular WeightPuritySupplier
This compound302912-31-8203.1995%Sigma-Aldrich
Aminoguanidine Bicarbonate2582-30-1136.1198%Sigma-Aldrich
Methanesulfonic Acid75-75-296.11≥99%Sigma-Aldrich
Acetonitrile (Anhydrous)75-05-841.0599.8%Sigma-Aldrich
Sodium Hydroxide1310-73-240.00≥98%Sigma-Aldrich
Deionized Water7732-18-518.02--
Step-by-Step Methodology

Step 1: Formation of the Guanylhydrazone Intermediate

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add aminoguanidine bicarbonate (1.36 g, 10.0 mmol).

  • Carefully add methanesulfonic acid (10 mL) dropwise to the flask at room temperature. Caution: This is an exothermic reaction and may cause gas evolution (CO2). Ensure adequate ventilation.

  • Stir the mixture until the aminoguanidine bicarbonate is fully dissolved and the gas evolution has ceased.

  • In a separate beaker, dissolve this compound (2.03 g, 10.0 mmol) in acetonitrile (20 mL).

  • Add the solution of this compound to the reaction flask dropwise over 15 minutes, maintaining the internal temperature below 40 °C.

  • Heat the reaction mixture to 50 °C and stir for 4 hours.

  • In-process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the this compound spot (visualized under UV light) indicates the completion of the condensation step.

Step 2: Cyclization to the 1,2,4-Triazine

  • After the condensation is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into 100 mL of ice-cold deionized water with vigorous stirring. A precipitate should form.

  • Adjust the pH of the suspension to >10 by the dropwise addition of a 2M aqueous sodium hydroxide solution.

  • Heat the mixture to 80 °C and stir for 2 hours to facilitate the intramolecular cyclization.

  • In-process Control (IPC): Monitor the formation of the product by TLC. The appearance of a new, more polar spot corresponds to the desired triazine.

Step 3: Isolation and Purification of the Product

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (3 x 20 mL).

  • Dry the crude product in a vacuum oven at 60 °C overnight.

  • Recrystallize the crude product from a mixture of ethanol and water to afford the pure 3,5-diamino-6-(4-cyanophenyl)-1,2,4-triazine as a crystalline solid.

Expected Yield and Characterization Data
ParameterExpected Value
Appearance Off-white to pale yellow crystalline solid
Yield 75-85%
Melting Point >250 °C (with decomposition)
¹H NMR (400 MHz, DMSO-d₆) δ 8.10 (d, J = 8.4 Hz, 2H, Ar-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (s, 2H, NH₂), 6.50 (s, 2H, NH₂)
¹³C NMR (125 MHz, DMSO-d₆) δ 162.5, 158.0, 145.0, 140.0, 132.5, 129.0, 118.5, 112.0
FT-IR (KBr, cm⁻¹) 3450-3300 (N-H stretching), 2230 (C≡N stretching), 1640 (C=N stretching), 1580, 1500 (aromatic C=C stretching)
Mass Spectrometry (ESI+) m/z 214.08 [M+H]⁺

Mechanistic Rationale and Causality

Understanding the underlying mechanism of a reaction is crucial for troubleshooting and optimization. The synthesis of the target triazine proceeds through a well-established chemical pathway.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_product Final Product A This compound (α-ketoester) C Protonation of keto-carbonyl A->C Acid catalyst (Methanesulfonic acid) B Aminoguanidine (Binucleophile) D Nucleophilic attack by terminal nitrogen of aminoguanidine B->D C->D E Formation of carbinolamine intermediate D->E F Dehydration E->F G Formation of Guanylhydrazone F->G H Tautomerization of guanylhydrazone G->H I Intramolecular nucleophilic attack by internal nitrogen onto the ester carbonyl H->I J Tetrahedral intermediate I->J K Elimination of ethanol J->K L Aromatization K->L M 3,5-Diamino-6-(4-cyanophenyl)- 1,2,4-triazine L->M

Caption: Mechanistic pathway for the formation of the 1,2,4-triazine.

Causality behind Experimental Choices:

  • Choice of Acid Catalyst: Methanesulfonic acid serves a dual purpose. It protonates the keto-carbonyl group of this compound, activating it towards nucleophilic attack by the weakly nucleophilic terminal nitrogen of aminoguanidine. It also dissolves the aminoguanidine bicarbonate, liberating the free aminoguanidine in situ.

  • Reaction Temperature: The initial condensation is performed at a moderate temperature (50 °C) to ensure a reasonable reaction rate without promoting side reactions. The subsequent cyclization is carried out at a higher temperature (80 °C) to overcome the activation energy barrier for the intramolecular nucleophilic attack.

  • Use of a Co-solvent: Acetonitrile is used as a co-solvent to ensure the homogeneity of the reaction mixture, as this compound has limited solubility in neat methanesulfonic acid.

  • Basification for Cyclization: The addition of sodium hydroxide is crucial for the cyclization step. It deprotonates the guanylhydrazone intermediate, increasing the nucleophilicity of the internal nitrogen atom, thereby facilitating the intramolecular attack on the ester carbonyl.

  • Purification by Recrystallization: Recrystallization is a robust and scalable method for the purification of solid organic compounds, ensuring the removal of any unreacted starting materials or side products to yield a product of high purity suitable for biological evaluation.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of bioactive heterocycles. The detailed protocol provided herein for the synthesis of a novel 3,5-diamino-6-(4-cyanophenyl)-1,2,4-triazine demonstrates its potential in the rapid generation of drug-like molecules. The strategic incorporation of the cyanophenyl moiety opens up avenues for the development of new kinase inhibitors and other targeted therapeutics. Further exploration of the reactivity of this compound in multicomponent reactions and with other binucleophiles is warranted and promises to yield a diverse range of novel heterocyclic compounds for biological screening.

Application Notes & Protocols: Asymmetric Synthesis of Chiral α-Hydroxy Esters via Reduction of Ethyl 4-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 4-Cyanomandelates

Optically active α-hydroxy esters, particularly derivatives of mandelic acid, are indispensable chiral building blocks in the pharmaceutical industry. Ethyl (R)- and (S)-4-cyanomandelate, accessible through the asymmetric reduction of the prochiral ketone Ethyl 4-cyanobenzoylformate, serve as critical intermediates for a range of therapeutic agents. Their value lies in the bifunctional nature of the molecule: a chiral secondary alcohol that dictates stereochemistry in subsequent reactions, and a cyano group that can be readily transformed into other functionalities. For instance, these synthons are key components in the synthesis of cholesterol-lowering drugs and other bioactive compounds.[1]

This guide provides a detailed exploration of the primary methodologies for the asymmetric synthesis of Ethyl 4-cyanomandelate. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer a comparative analysis of biocatalytic and chemocatalytic approaches. This document is intended for researchers and process chemists seeking to implement robust, scalable, and highly selective synthetic routes.

Strategic Approaches to Asymmetric Reduction

The core transformation involves the stereoselective reduction of the α-keto group of this compound. Three principal strategies have proven effective, each with distinct advantages and operational considerations:

  • Whole-Cell Biocatalysis: Utilizes microorganisms like Baker's Yeast (Saccharomyces cerevisiae) as a cost-effective and readily available source of keto-reductases.

  • Isolated Enzyme Catalysis: Employs purified or recombinant alcohol dehydrogenases (ADHs) or keto-reductases (KREDs) for higher specificity and cleaner reaction profiles.[2]

  • Chemocatalytic Asymmetric Hydrogenation: Leverages transition metal complexes with chiral ligands (e.g., Ru-BINAP) for a purely chemical, highly enantioselective reduction.[3][4][5]

Figure 1: Overview of synthetic strategies for the asymmetric reduction of this compound.

Protocol I: Whole-Cell Bioreduction with Saccharomyces cerevisiae

Baker's yeast is a classic "off-the-shelf" biocatalyst containing a consortium of reductase enzymes that can effectively reduce α-keto esters. The stereochemical outcome is governed by Prelog's rule, typically yielding the (S)-alcohol, though enzyme selectivities can vary. This method is highly attractive for its low cost and operational simplicity.[6][7]

Expertise & Causality: The success of a yeast-mediated reduction hinges on maintaining cell viability and high metabolic activity. Glucose or sucrose is not just a co-substrate but the primary energy source for the yeast to regenerate the crucial NADPH cofactor required by the reductase enzymes.[6] The reaction is often run in water, a green solvent, but the low solubility of the organic substrate can be rate-limiting. Careful, portion-wise addition of the substrate is a key strategy to avoid cytotoxicity and improve yields.

Detailed Step-by-Step Protocol
  • Yeast Activation (Fermentation Start):

    • In a sterile 2 L three-necked flask equipped with a mechanical stirrer and a gas outlet (bubbler), dissolve 75 g of sucrose in 400 mL of warm (approx. 35-40°C) tap water.[6][8]

    • Add 10 g of dried Baker's yeast (Saccharomyces cerevisiae).

    • Stir the mixture gently (150 rpm) at 30°C. After approximately 1 hour, a steady evolution of CO₂ (1-2 bubbles/second) should be observed, indicating the start of active fermentation.[6]

  • Substrate Addition:

    • Dissolve 5.0 g of this compound in a minimal amount of ethanol (e.g., 5-10 mL) to create a stock solution. This prevents the oily substrate from clumping in the aqueous medium.

    • Add the substrate solution dropwise to the fermenting yeast culture over 30 minutes. High local concentrations of the substrate can be toxic to the yeast cells.

  • Bioreduction & Monitoring:

    • Maintain the reaction at 30°C with gentle stirring for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. (Typical TLC eluent: 3:1 Hexane:Ethyl Acetate). The disappearance of the starting ketone spot indicates reaction completion. It is critical to ensure all starting material is consumed before work-up to simplify purification.[6]

  • Work-up and Purification:

    • Add 50 g of Celite® (diatomaceous earth) to the reaction mixture and stir for 15 minutes. This step is crucial for breaking up the yeast cell emulsion and creating a filterable suspension.

    • Filter the mixture through a wide sinter funnel or a Büchner funnel, pressing the yeast cake firmly.

    • Wash the yeast cake thoroughly with 2 x 100 mL of ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel. Saturate the aqueous layer with sodium chloride (NaCl) to decrease the solubility of the product and facilitate extraction.

    • Extract the aqueous layer with 3 x 150 mL of ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification:

    • The crude product, a pale yellow oil, can be purified by silica gel column chromatography (eluent: Hexane/Ethyl Acetate gradient) to yield the pure Ethyl 4-cyanomandelate.

Protocol II: Chemocatalytic Asymmetric Hydrogenation

For processes demanding high substrate loading, exceptional enantioselectivity, and a non-biological workflow, asymmetric hydrogenation using Noyori-type catalysts is the gold standard.[4][9][10] These catalysts typically consist of a Ruthenium center coordinated to a C₂-symmetric chiral bisphosphine ligand, such as BINAP. The (R)-BINAP ligand will stereoselectively produce the (R)-alcohol, while (S)-BINAP yields the (S)-alcohol, offering predictable and tunable control over the product's chirality.[3][5]

Expertise & Causality: This is a homogeneous catalysis system that operates under a hydrogen atmosphere. The reaction mechanism involves the formation of a ruthenium hydride species which then coordinates the ketone. The steric environment created by the chiral BINAP ligand forces the substrate to adopt a specific orientation, leading to hydride delivery to only one face of the carbonyl, thus ensuring high enantioselectivity.[3][10] These reactions are highly sensitive to oxygen and moisture, necessitating the use of Schlenk techniques or a glovebox.

Detailed Step-by-Step Protocol
  • Inert Atmosphere Preparation:

    • Assemble a high-pressure Parr reactor or a Schlenk flask equipped with a magnetic stir bar. Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Catalyst and Substrate Charging:

    • Inside a nitrogen-filled glovebox, charge the reaction vessel with [RuCl₂((R)-BINAP)] (0.05 - 0.1 mol%). The catalyst loading can often be optimized to lower levels on larger scales.

    • Add this compound (1.0 eq).

    • Add anhydrous, degassed methanol or ethanol as the solvent. The solvent should be sparged with nitrogen for at least 30 minutes prior to use.

  • Hydrogenation Reaction:

    • Seal the reactor and remove it from the glovebox.

    • Purge the reactor head several times with hydrogen gas to remove any residual nitrogen.

    • Pressurize the reactor to the desired hydrogen pressure (typically 4 - 100 atm, depending on the specific catalyst variant and substrate).[3][4]

    • Place the reactor in an oil bath pre-heated to the reaction temperature (e.g., 30-50°C) and begin vigorous stirring.

  • Reaction Monitoring & Work-up:

    • The reaction can be monitored by taking aliquots (after carefully and safely venting the reactor) for HPLC analysis to determine conversion and enantiomeric excess (ee%).

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.

    • Open the reactor and filter the reaction mixture through a small plug of silica gel or Celite® to remove the catalyst.

    • Rinse the plug with a small amount of the reaction solvent.

    • The resulting filtrate can be concentrated under reduced pressure to yield the crude product, which is often of high purity. Further purification by chromatography can be performed if necessary.

Figure 2: Comparative experimental workflows for biocatalytic and chemocatalytic reductions.

Comparative Analysis of Methodologies

The choice of synthetic strategy depends heavily on the specific project requirements, including scale, cost, desired enantiomer, and available equipment.

ParameterWhole-Cell Biocatalysis (S. cerevisiae)Chemocatalytic Hydrogenation (Ru-BINAP)
Stereoselectivity Good to Excellent (often >95% ee)Excellent (>99% ee typical)[4]
Desired Enantiomer Typically yields (S)-alcohol (Prelog's rule)Tunable: (R)-BINAP gives (R), (S)-BINAP gives (S)
Cost Very low (yeast, sugar are inexpensive)High (Ruthenium and chiral ligand are expensive)
Equipment Standard laboratory glassware, incubator/shakerHigh-pressure reactor, glovebox/Schlenk line
Substrate Conc. Low (typically <30 g/L) due to toxicity[11]High (can often be run at >1 M)
Reaction Conditions Mild (aqueous, 30°C, 1 atm)H₂ pressure (4-100 atm), organic solvent
Work-up Complexity Moderate (emulsions, cell debris removal)[6]Simple (filtration and solvent removal)
Environmental Impact Green (water as solvent, biodegradable waste)Moderate (organic solvents, heavy metal catalyst)

Conclusion and Future Outlook

Both biocatalytic and chemocatalytic methods provide powerful and reliable pathways for the asymmetric synthesis of Ethyl 4-cyanomandelate from this compound. Whole-cell catalysis with Baker's yeast offers a green, low-cost entry point suitable for initial discovery and smaller scales. For industrial-scale production where efficiency, predictability, and high throughput are paramount, chemocatalytic asymmetric hydrogenation remains the superior choice, providing exquisite control over stereochemistry with simpler downstream processing.

The future of this field lies in the synergy between these approaches. The development of robust, immobilized, and engineered keto-reductases (KREDs) is closing the gap, offering the high selectivity of enzymes in a more process-friendly format.[2] These next-generation biocatalysts, combined with continuous flow reactor technology, promise to deliver even more efficient, sustainable, and scalable syntheses of these vital pharmaceutical intermediates.

References

Application Notes & Protocols: Ethyl 4-Cyanobenzoylformate as a Versatile Precursor in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of Ethyl 4-cyanobenzoylformate, a polyfunctional aromatic compound. While direct applications are not extensively documented, its unique molecular architecture, featuring a nitrile, an ethyl ester, and a reactive α-ketoester moiety, presents significant potential for the rational design of advanced materials. We present detailed protocols and scientific rationale for its use as a precursor in the synthesis of Metal-Organic Frameworks (MOFs) and as a functional monomer in the development of novel polymer systems. This document is intended for researchers in materials science, polymer chemistry, and drug development seeking to leverage versatile chemical building blocks.

Introduction: Unlocking the Potential of a Polyfunctional Building Block

This compound is an aromatic compound characterized by three distinct functional groups: a cyano (nitrile) group, an ethyl ester group, and an α-ketoester system. This combination makes it a highly versatile, yet underutilized, precursor for materials synthesis.

  • The ester and cyano groups can act as coordination sites or be chemically transformed into primary ligating groups, such as carboxylates, for constructing coordination polymers and Metal-Organic Frameworks (MOFs).

  • The α-ketoester functionality is a reactive site suitable for nucleophilic additions or condensation reactions, enabling its incorporation into polymer backbones or for post-synthesis modification of materials.

This guide moves beyond the compound's basic properties to provide scientifically grounded, hypothetical, yet viable protocols for its application, empowering researchers to explore new synthetic pathways.

Physicochemical Properties

A summary of the key properties of this compound is essential for its safe and effective use in any experimental protocol.

PropertyValueReference
CAS Number 302912-31-8[1][2]
Molecular Formula C₁₁H₉NO₃[1][2]
Molecular Weight 203.19 g/mol [1][2]
Boiling Point 313 °C (lit.)[1][2]
Density 1.18 g/mL at 25 °C (lit.)[1][2]
Refractive Index n20/D 1.537 (lit.)[1][2]

Application in Porous Materials: A Precursor for MOF Linker Synthesis

The most immediate and promising application of this compound in materials science is its use as a precursor to a bifunctional organic linker for the synthesis of MOFs or coordination polymers. MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules, often featuring high porosity and surface area.[3][4]

3.1. Scientific Rationale & Workflow

The core strategy involves a two-step process:

  • Hydrolysis: The ethyl ester group is selectively hydrolyzed to a carboxylic acid, converting the molecule into 4-cyanobenzoylformic acid . This new molecule is an ideal bifunctional linker, possessing both a hard carboxylate donor site and a nitrile group that can coordinate to metals or be used for post-synthetic modification.[5]

  • Solvothermal Synthesis: The resulting linker is reacted with a metal salt under solvothermal conditions (high temperature and pressure in a sealed system) to promote the crystallization of the MOF structure.[1][6]

The overall workflow is depicted below.

G cluster_0 Step 1: Linker Synthesis cluster_1 Step 2: MOF Assembly A This compound B 4-Cyanobenzoylformic Acid (Bifunctional Linker) A->B Base-Catalyzed Hydrolysis C Linker + Metal Salt (e.g., Zn(NO₃)₂) B->C Combine Reactants D Solvothermal Reaction (DMF, 120°C) C->D E Crystalline MOF Product D->E

Caption: Workflow for MOF synthesis from this compound.

3.2. Protocol 1: Synthesis of 4-Cyanobenzoylformic Acid Linker

This protocol details the conversion of the commercially available ester to the requisite carboxylic acid linker.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in a 3:1 mixture of THF and deionized water.

  • Add LiOH (1.5 equivalents) to the solution and stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: LiOH is a strong base that acts as a nucleophile, attacking the ester's carbonyl carbon to initiate hydrolysis. The THF/water solvent system ensures solubility for both the organic starting material and the inorganic base.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 using 1M HCl. A precipitate should form.

    • Causality: Acidification protonates the carboxylate salt, rendering the 4-cyanobenzoylformic acid neutral and causing it to precipitate from the aqueous solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure to yield the solid 4-cyanobenzoylformic acid linker. Confirm purity using ¹H NMR and FT-IR spectroscopy.

3.3. Protocol 2: Solvothermal Synthesis of a Zn-(4-cyanobenzoylformate) MOF

This protocol provides a general method for synthesizing a hypothetical MOF using the linker prepared in Protocol 1. The conditions are based on established procedures for carboxylate-based linkers.[7][8]

Materials:

  • 4-cyanobenzoylformic acid (0.1 mmol)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Ethanol (1 mL)

  • 20 mL Scintillation vial or Teflon-lined autoclave

Procedure:

  • In a 20 mL glass scintillation vial, combine 4-cyanobenzoylformic acid (1 eq) and Zn(NO₃)₂·6H₂O (1 eq).

  • Add 5 mL of DMF and 1 mL of ethanol. Sonicate the mixture for 5 minutes to ensure homogeneity.

    • Causality: DMF is a high-boiling point polar aprotic solvent commonly used in MOF synthesis that effectively dissolves both the organic linker and the metal salt.[1] Ethanol can act as a modulator, influencing crystal growth and morphology.

  • Seal the vial tightly with a Teflon-lined cap.

    • Trustworthiness: A properly sealed vessel is critical for solvothermal synthesis to achieve the autogenous pressure required for crystallization. For temperatures above 130°C, a Teflon-lined steel autoclave is mandatory for safety.[1]

  • Place the vial in a programmable laboratory oven and heat to 120°C for 48 hours.

  • Allow the oven to cool slowly to room temperature over 12-24 hours. Crystalline product should be observed at the bottom of the vial.

  • Activation: Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL), followed by solvent exchange with ethanol (3 x 10 mL) over 24 hours. Heat the sample under vacuum at 100-150°C to remove residual solvent from the pores.

    • Causality: Activation is a critical step to evacuate the pores of guest solvent molecules, making the internal surface area accessible for characterization or application.

3.4. Self-Validating System: Characterization

To confirm the successful synthesis and determine the properties of the new material, the following characterization techniques are essential.

  • Powder X-Ray Diffraction (PXRD): Confirms the crystallinity and phase purity of the bulk sample. The resulting pattern is a unique fingerprint of the MOF structure.[4][9]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and confirms the removal of guest solvents after activation.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Verifies the coordination of the carboxylate group to the metal center, evidenced by a shift in the C=O stretching frequency compared to the free linker.[9]

  • Gas Adsorption (BET Analysis): Measures the specific surface area and porosity of the activated material, confirming its porous nature.

  • Scanning Electron Microscopy (SEM): Visualizes the crystal morphology and size of the MOF particles.[9]

Application in Polymer Science: A Functional Monomer

The presence of the α-ketoester and nitrile functionalities allows this compound to be considered as a polyfunctional monomer for advanced polymer synthesis.[10][11] The ketone group, in particular, is a versatile handle for post-polymerization modification.

4.1. Scientific Rationale & Workflow

Ketone-functionalized polymers are valuable scaffolds because the ketone group is stable to many polymerization conditions but can be selectively reacted afterwards.[12] A common and highly efficient reaction is the formation of an oxime bond with an aminooxy-containing molecule.[12] This strategy allows for the creation of tailored polymeric materials where functional molecules (e.g., PEG chains, bioactive compounds) can be grafted onto the polymer backbone under mild conditions.

G A Polymer with Keto Side-Chains C Oxime-Linked Polymer Conjugate A->C Oxime Ligation (Mild aqueous conditions) B Aminooxy-Functionalized Molecule (R-ONH₂) B->C

Caption: Post-polymerization modification via oxime ligation.

4.2. Conceptual Protocol: Synthesis of a Functional Polymer Scaffold

While direct polymerization of this compound is not established, it could be copolymerized with other monomers (e.g., acrylates or styrenes) that have compatible reactivity. A more robust approach is to first synthesize a polymer with a reactive handle and then attach the this compound molecule.

Here, we propose a conceptual protocol for conjugating a molecule to a pre-existing polymer scaffold that contains ketone side chains, using the principles of oxime ligation.[12]

Objective: To demonstrate the utility of the ketone moiety for bioconjugation or materials functionalization.

Materials:

  • A polymer scaffold with ketone side-chains (e.g., poly(2-(4-oxopentanoate) ethyl methacrylate), pPAEMA).[12]

  • An aminooxy-functionalized molecule of interest (e.g., an aminooxy-PEG chain).

  • Anhydrous buffer (e.g., pyridine/pyridinium HCl in methanol).

Procedure:

  • Dissolve the ketone-containing polymer in an appropriate solvent system (e.g., a mixture of CDCl₃/CD₃OH for NMR monitoring).

  • Add a stoichiometric excess of the aminooxy-functionalized molecule to the polymer solution.

  • Add the buffer to maintain a slightly acidic pH (~4.5-5.5).

    • Causality: Oxime bond formation is catalyzed by mild acid. The acidic conditions protonate the ketone's oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the aminooxy group.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction by ¹H NMR, observing the disappearance of the ketone's characteristic proton signals and the appearance of new signals corresponding to the oxime linkage.

  • Purification: Once the reaction is complete, purify the functionalized polymer by dialysis or precipitation to remove unreacted small molecules.

    • Trustworthiness: Purification by dialysis is a standard and effective method to separate a high molecular weight polymer from low molecular weight impurities, ensuring the final material is free of contaminants.

This protocol highlights how a molecule like this compound, if incorporated into a polymer, would provide a reactive ketone handle for straightforward and efficient functionalization.

Conclusion

This compound represents a promising, yet largely untapped, resource for the materials scientist. Its trifunctional nature allows it to serve as a key building block in two major areas of materials science. As a precursor to a bifunctional linker, it provides a rational entry point to novel crystalline porous materials like MOFs. In polymer science, its reactive ketone group offers a versatile platform for creating functional and smart materials through post-polymerization modification. The protocols and concepts outlined in this guide are intended to serve as a foundational blueprint for researchers to innovate and develop the next generation of advanced materials.

References

Flow Chemistry Applications of Ethyl 4-Cyanobenzoylformate: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Ethyl 4-Cyanobenzoylformate with Continuous Flow Chemistry

This compound is a versatile bifunctional molecule, presenting a unique scaffold for the synthesis of a wide array of pharmaceutical intermediates and complex organic molecules. Its structure, featuring an α-ketoester and an aromatic nitrile, offers multiple avenues for selective chemical transformations. Traditional batch processing of such multifunctional reagents can often be plagued by issues of selectivity, safety, and scalability. Continuous flow chemistry provides a powerful solution to these challenges, offering precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates.[1] This guide delves into the practical applications of this compound in flow chemistry, providing detailed protocols and expert insights for researchers, scientists, and drug development professionals. By leveraging the principles of flow chemistry, we can unlock new synthetic pathways and accelerate the development of novel chemical entities.

Application Note 1: Continuous Flow Asymmetric Hydrogenation of the Keto Group

Objective: To achieve high-yield, enantioselective reduction of the α-keto group of this compound to produce chiral Ethyl (R)-4-cyanomandelate, a valuable building block in pharmaceutical synthesis.

Expertise & Experience: The Rationale Behind the Flow Hydrogenation Approach

The asymmetric reduction of α-ketoesters is a cornerstone transformation in organic synthesis. The resulting α-hydroxy esters are prevalent in a multitude of biologically active molecules. Performing this hydrogenation in a continuous flow setup offers significant advantages over batch methods. Firstly, the use of a packed-bed reactor with a heterogeneous catalyst, such as platinum on alumina (Pt/Al₂O₃), simplifies product purification by eliminating the need to separate the catalyst from the reaction mixture. Secondly, flow chemistry allows for the safe use of high-pressure hydrogen, as only a small volume is present in the reactor at any given time, drastically reducing the risks associated with handling flammable gases.[2]

The key to achieving high enantioselectivity is the use of a chiral modifier, such as cinchonidine, which adsorbs onto the catalyst surface and creates a chiral environment for the hydrogenation reaction.[3][4] In a flow system, a continuous feed of the chiral modifier is necessary to maintain a high steady-state enantioselectivity.[3] The precise control over temperature, pressure, and residence time afforded by a flow reactor is critical for optimizing both conversion and enantiomeric excess.

Experimental Protocol: Asymmetric Hydrogenation

1. System Preparation:

  • A high-pressure continuous flow reactor system equipped with a packed-bed reactor, HPLC pumps, a back-pressure regulator, and a hydrogen gas feed via a mass flow controller is required.
  • The packed-bed reactor is filled with a 5% Pt/Al₂O₃ catalyst.
  • The system is flushed with the reaction solvent (e.g., toluene with 10% acetic acid) to wet the catalyst bed and remove any air.

2. Reagent Preparation:

  • Solution A (Substrate): A 0.1 M solution of this compound in toluene/acetic acid (9:1 v/v).
  • Solution B (Chiral Modifier): A 0.01 M solution of (-)-cinchonidine in the same solvent system.

3. Reaction Execution:

  • The system is pressurized with hydrogen to 80 bar.
  • The reactor temperature is set to 25 °C.
  • Solution A is pumped through the reactor at a flow rate of 0.5 mL/min.
  • Solution B is introduced into the flow stream via a separate pump at a rate that provides the desired modifier-to-substrate ratio.
  • The reaction is allowed to reach a steady state, which is monitored by online or offline analysis (e.g., HPLC) of the product stream.
  • The product, Ethyl (R)-4-cyanomandelate, is collected after the back-pressure regulator.

Data Presentation: Exemplary Reaction Parameters and Outcomes
ParameterValueReference for Analogy
SubstrateThis compoundN/A
Catalyst5% Pt/Al₂O₃[3][4]
Chiral Modifier(-)-Cinchonidine[3][4]
SolventToluene/Acetic Acid (9:1)[3]
Temperature25 °C[4]
Hydrogen Pressure80 bar[3]
Residence Time10 minCalculated
Substrate Concentration0.1 MAssumed
Enantiomeric Excess (ee)>90% (R-enantiomer)[3]
Conversion>99%[3]

Visualization: Workflow for Continuous Asymmetric Hydrogenation

Flow_Hydrogenation cluster_reagents Reagent Delivery cluster_reactor Reaction Zone cluster_downstream Downstream Processing PumpA HPLC Pump A (Substrate) Mixer T-Mixer PumpA->Mixer PumpB HPLC Pump B (Modifier) PumpB->Mixer H2_Source H₂ Cylinder H2_Source->Mixer Reactor Packed-Bed Reactor (Pt/Al₂O₃, 25°C) Mixer->Reactor BPR Back Pressure Regulator (80 bar) Reactor->BPR Collection Product Collection (Ethyl (R)-4-cyanomandelate) BPR->Collection caption Fig. 1: Continuous Asymmetric Hydrogenation Workflow.

Caption: Fig. 1: Continuous Asymmetric Hydrogenation Workflow.

Application Note 2: Continuous Flow Biocatalytic Reduction of the Keto Group

Objective: To employ an immobilized enzyme in a continuous flow system for the stereoselective reduction of this compound to Ethyl (R)-4-cyanomandelate, offering a green and highly selective alternative to chemocatalysis.

Expertise & Experience: The Case for Flow Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool in green chemistry. Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.[5] The reduction of ethyl benzoylformate to (R)-(-)-mandelic acid ethyl ester has been successfully demonstrated using Saccharomyces cerevisiae (baker's yeast).[6] By immobilizing a suitable ketoreductase enzyme in a packed-bed microreactor, we can create a highly efficient and reusable catalytic system.[6]

A continuous flow setup is particularly advantageous for biocatalysis as it allows for precise control of substrate concentration and residence time, which can prevent substrate or product inhibition of the enzyme. Furthermore, immobilization of the enzyme simplifies downstream processing, as the biocatalyst is retained within the reactor, yielding a clean product stream.[6]

Experimental Protocol: Enzymatic Reduction

1. System Preparation:

  • A continuous flow system with a temperature-controlled column oven, HPLC pumps, and a back-pressure regulator is assembled.
  • A column is packed with an immobilized ketoreductase enzyme (e.g., lipase from Candida antarctica or a specific ketoreductase).
  • The system is equilibrated by flowing a buffer solution (e.g., phosphate buffer, pH 7.0) through the packed-bed reactor.

2. Reagent Preparation:

  • Solution A (Substrate): A solution of this compound in a biphasic solvent system (e.g., buffer/heptane) to improve substrate solubility and product extraction.
  • Solution B (Cofactor): A solution of the necessary cofactor for the enzyme, typically NADH or NADPH, in the buffer. For whole-cell systems, a glucose solution may be used for cofactor regeneration.

3. Reaction Execution:

  • The packed-bed reactor is maintained at the optimal temperature for the enzyme (e.g., 30 °C).
  • Solution A and Solution B are pumped through the reactor at a controlled flow rate to achieve the desired residence time.
  • The product stream is collected, and the organic and aqueous phases are separated.
  • The organic phase, containing the product Ethyl (R)-4-cyanomandelate, is collected for further purification if necessary.

Data Presentation: Exemplary Biocatalytic Reaction Parameters
ParameterValueReference for Analogy
SubstrateThis compoundN/A
BiocatalystImmobilized Ketoreductase[6]
Solvent SystemPhosphate Buffer (pH 7.0) / HeptaneAssumed
Temperature30 °CAssumed
Residence Time20 min[6]
Substrate Concentration50 mMAssumed
Enantiomeric Excess (ee)>99% (R-enantiomer)[6]
Conversion>95%[6]

Visualization: Workflow for Continuous Biocatalytic Reduction

Flow_Biocatalysis cluster_reagents Reagent Delivery cluster_reactor Reaction Zone cluster_downstream Downstream Processing PumpA HPLC Pump A (Substrate in Organic Phase) Mixer T-Mixer PumpA->Mixer PumpB HPLC Pump B (Cofactor in Aqueous Phase) PumpB->Mixer Reactor Packed-Bed Bioreactor (Immobilized Enzyme, 30°C) Mixer->Reactor Separator Phase Separator Reactor->Separator Product_Out Product Collection (Organic Phase) Separator->Product_Out Aqueous_Out Aqueous Waste Separator->Aqueous_Out caption Fig. 2: Continuous Biocatalytic Reduction Workflow.

Caption: Fig. 2: Continuous Biocatalytic Reduction Workflow.

Application Note 3: Continuous Flow Reduction of the Cyano Group

Objective: To achieve the selective reduction of the aromatic nitrile functionality of this compound to the corresponding benzylamine, a key intermediate for further derivatization.

Expertise & Experience: Advantages of Flow for Nitrile Reduction

The reduction of aromatic nitriles to benzylamines is a fundamental transformation in organic chemistry. However, batch reductions can sometimes suffer from over-reduction or the formation of side products. Continuous flow transfer hydrogenation offers a safe and efficient alternative to using high-pressure hydrogen gas.[1] In this approach, a hydrogen donor, such as isopropanol, is used in the presence of a heterogeneous catalyst.

The Phoenix Flow Reactor™ is an example of a system that can achieve the high temperatures and pressures required for this transformation in a controlled and safe manner.[1] The rapid heating and cooling capabilities of flow reactors, combined with precise control over residence time, allow for the optimization of the reaction to maximize the yield of the desired primary amine while minimizing the formation of by-products.

Experimental Protocol: Transfer Hydrogenation of the Nitrile

1. System Preparation:

  • A high-temperature, high-pressure flow reactor (e.g., Phoenix Flow Reactor™) is used.
  • The system is equipped with an HPLC pump and a back-pressure regulator.
  • The catalyst, dichloro(p-cymene)ruthenium(II) dimer, is dissolved in the reaction solvent.

2. Reagent Preparation:

  • A solution of this compound and the ruthenium catalyst in isopropanol is prepared. Isopropanol serves as both the solvent and the hydrogen donor.

3. Reaction Execution:

  • The system is pressurized to 100 bar.
  • The reactor is heated to 200 °C.
  • The reagent solution is pumped through the heated reactor at a flow rate calculated to provide a residence time of approximately 9 minutes.[1]
  • The product stream, containing Ethyl 4-(aminomethyl)benzoylformate, is collected after cooling and depressurization.

Data Presentation: Exemplary Transfer Hydrogenation Parameters
ParameterValueReference for Analogy
SubstrateThis compoundN/A
CatalystDichloro(p-cymene)ruthenium(II) dimer[1]
Hydrogen Donor/SolventIsopropanol[1]
Temperature200 °C[1]
Pressure100 bar[1]
Residence Time~9 min[1]
Expected ProductEthyl 4-(aminomethyl)benzoylformateN/A
Expected YieldGood to Excellent[1]

Visualization: Workflow for Continuous Nitrile Reduction

Flow_Nitrile_Reduction cluster_reagents Reagent Delivery cluster_reactor Reaction Zone cluster_downstream Downstream Processing Pump HPLC Pump (Substrate & Catalyst in Isopropanol) Reactor High T/P Reactor (200°C, 100 bar) Pump->Reactor Cooler Heat Exchanger Reactor->Cooler BPR Back Pressure Regulator Cooler->BPR Collection Product Collection BPR->Collection caption Fig. 3: Continuous Transfer Hydrogenation of Nitrile.

Caption: Fig. 3: Continuous Transfer Hydrogenation of Nitrile.

Future Perspectives: Photochemical Applications in Flow

The benzoylformate moiety is a known chromophore and can participate in various photochemical reactions. While specific flow photochemical applications of this compound are not yet widely reported, the principles of flow photochemistry suggest significant potential.[7][8] Flow photochemistry offers uniform irradiation, precise control of exposure time, and enhanced safety, making it ideal for exploring the photochemical reactivity of this molecule.[8][9]

Potential applications could include:

  • Photodecarboxylation: In the presence of a suitable hydrogen donor, the excited benzoylformate could undergo decarboxylation to form a 4-cyanobenzaldehyde derivative.

  • [2+2] Cycloadditions: The excited keto group could participate in cycloaddition reactions with alkenes to form oxetanes, which are valuable synthetic intermediates.

  • Photoredox Catalysis: The molecule could act as a photosensitizer in photoredox catalytic cycles.

A typical flow photochemistry setup would involve pumping a solution of this compound through a UV-transparent tubing (e.g., FEP) wrapped around a light source (e.g., a UV lamp or an LED array).[8] The precise control offered by a flow system would be crucial for maximizing the yield of the desired photoproduct while minimizing side reactions.

References

Application and Protocol Guide for Enzymatic Reactions with Ethyl 4-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-cyanobenzoylformate is an aromatic α-keto ester of significant interest in biocatalysis and synthetic chemistry. Its structure, featuring a reactive α-keto group and an ethyl ester moiety, makes it a prime substrate for a variety of enzymatic transformations. The primary utility of this substrate lies in its stereoselective reduction to produce chiral α-hydroxy esters, which are valuable building blocks in the pharmaceutical industry for the synthesis of bioactive molecules.

This guide provides a comprehensive overview of the enzymatic reduction of this compound, focusing on the use of carbonyl reductases. We will delve into the mechanistic principles, provide detailed protocols for whole-cell biocatalysis, and discuss key considerations for assay development and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage enzymatic methods for the synthesis of high-value chiral intermediates.

The Enzymatic Transformation: Stereoselective Carbonyl Reduction

The most prominent and well-documented enzymatic reaction involving this compound is the stereoselective reduction of its α-keto group to a secondary alcohol. This reaction is catalyzed by a class of enzymes known as carbonyl reductases (also referred to as ketoreductases or alcohol dehydrogenases).

The Catalyst: Carbonyl Reductases (CRED/KRED)

Carbonyl reductases are a diverse family of NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide array of carbonyl compounds, including ketones and aldehydes, to their corresponding alcohols.[1] Their utility in industrial biotechnology is underscored by their ability to produce enantiomerically pure alcohols from prochiral ketones with high selectivity and under mild reaction conditions.[2]

In the context of this compound, the enzyme Candida tenuis xylose reductase (CtXR) has been shown to be a highly effective catalyst.[3] This enzyme facilitates the transfer of a hydride ion from the nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the substrate, resulting in the formation of a chiral center. CtXR exhibits high, Prelog-type stereoselectivity, yielding the corresponding (R)-alcohol, Ethyl (R)-4-cyanomandelate.[3]

Reaction Mechanism and Cofactor Regeneration

The reduction of this compound is a cofactor-dependent process. The enzyme requires a reduced nicotinamide cofactor, typically NADH, as the source of reducing equivalents. As the reaction proceeds, NADH is oxidized to NAD+. For the reaction to be economically viable on a preparative scale, the expensive cofactor must be continuously regenerated.

A highly effective method for in situ cofactor regeneration is the use of a coupled-enzyme system.[4] In the case of the CtXR-catalyzed reduction, formate dehydrogenase (FDH) is an excellent partner enzyme. FDH catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH.[3] This coupled system drives the primary reduction reaction forward and requires only a catalytic amount of the nicotinamide cofactor and a stoichiometric amount of an inexpensive co-substrate like sodium formate.

Enzymatic_Reduction_Cycle cluster_main Primary Reaction cluster_cofactor Cofactor Cycle cluster_regeneration Regeneration System Substrate This compound (α-Keto Ester) CtXR CtXR (Carbonyl Reductase) Substrate->CtXR Binds Product Ethyl (R)-4-cyanomandelate (α-Hydroxy Ester) CtXR->Product Releases NADH NADH CtXR->NADH Requires NAD NAD+ NADH->NAD FDH FDH (Formate Dehydrogenase) NADH->FDH Oxidized NAD+ NAD->CtXR Regenerated NADH NAD->NADH Formate Formate Formate->FDH CO2 CO₂ FDH->NAD Reduces FDH->CO2

Caption: Coupled enzymatic system for the reduction of this compound.

Experimental Protocols

This section provides detailed protocols for the enzymatic reduction of this compound using a whole-cell biocatalyst system. Whole-cell catalysis is often preferred for its operational simplicity, as it obviates the need for enzyme purification and provides a cellular environment that can protect the enzymes.[3]

Protocol 1: Whole-Cell Bioreduction of this compound

This protocol is adapted from established methods for the whole-cell bioreduction of aromatic α-keto esters.[3] It utilizes an E. coli strain co-expressing Candida tenuis xylose reductase (CtXR) and Candida boidinii formate dehydrogenase (CbFDH).

A. Preparation of the Whole-Cell Biocatalyst

  • Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with a suitable co-expression vector (e.g., pETDuet-1) containing the genes for CtXR and CbFDH.

  • Culture Growth: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Scale-Up: Use the overnight culture to inoculate 1 L of Terrific Broth (TB) medium. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Harvesting: Continue to incubate the culture at 20°C for 16-20 hours. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Cell Washing: Wash the cell pellet twice with a cold phosphate buffer (50 mM, pH 7.0) and centrifuge again. The resulting cell paste is the whole-cell biocatalyst and can be used immediately or stored at -80°C.

B. Biotransformation Reaction

  • Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture containing:

    • Potassium phosphate buffer (100 mM, pH 6.5)

    • Sodium formate (150 mM)

    • NAD⁺ (1 mM)

    • Recombinant E. coli cells (target a cell concentration of 40 g cell dry weight/L)

  • Substrate Addition: Dissolve this compound in a minimal amount of a water-miscible organic co-solvent like DMSO. Add the substrate solution to the reaction mixture to a final concentration of 100 mM.

  • Reaction Conditions: Incubate the reaction at 30°C with gentle agitation. Monitor the reaction progress over time (e.g., 24 hours).

  • Work-up:

    • Terminate the reaction by centrifuging to remove the cells.

    • Extract the supernatant with an organic solvent such as ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product for conversion and enantiomeric excess using chiral HPLC or GC.

Workflow_Bioreduction cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis A1 Inoculation & Growth A2 Induction (IPTG) A1->A2 A3 Cell Harvest & Wash A2->A3 B2 Add Biocatalyst A3->B2 Use Cells B1 Prepare Reaction Mix (Buffer, Formate, NAD+) B1->B2 B3 Add Substrate (this compound) B2->B3 B4 Incubate (30°C) B3->B4 C1 Reaction Work-up (Extraction) B4->C1 Process Sample C2 Concentration C1->C2 C3 Chiral HPLC/GC Analysis C2->C3

Caption: General workflow for whole-cell bioreduction.

Protocol 2: Spectrophotometric Assay for Monitoring Reaction Progress

This protocol allows for the real-time monitoring of the enzymatic reduction by tracking the consumption of the NADH cofactor.

  • Assay Principle: The reaction rate is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ (Molar extinction coefficient of NADH at 340 nm is 6,220 M⁻¹cm⁻¹).[5]

  • Reaction Mixture (in a 1 mL cuvette):

    • Potassium phosphate buffer (100 mM, pH 7.0)

    • NADH (0.2 mM)

    • This compound (1-10 mM, from a stock in DMSO)

    • Purified enzyme or cell lysate

  • Procedure:

    • Mix all components except the enzyme/lysate and equilibrate to the desired temperature (e.g., 30°C) in a spectrophotometer.

    • Initiate the reaction by adding the enzyme or cell lysate.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

Data Summary and Key Performance Metrics

The performance of the biocatalytic reduction can be evaluated based on several key parameters. The following table summarizes typical results that can be expected under optimized conditions.[3]

ParameterOptimized ValueNotes
Substrate Concentration 100 mMHigher concentrations may lead to enzyme inactivation and substrate hydrolysis.[3]
Biocatalyst Loading 40 gCDW/LCell Dry Weight per Liter.
Product Yield 82%Uncatalyzed ester hydrolysis can be a competing side reaction.[3]
Enantiomeric Excess (e.e.) 97.2% (R)Demonstrates the high stereoselectivity of the CtXR enzyme.[3]
Co-substrate Sodium FormateUsed for NADH regeneration by formate dehydrogenase.
pH 6.5 - 7.0Optimal for balancing enzyme activity and stability.
Temperature 30°CA common temperature for mesophilic enzyme reactions.

Troubleshooting and Scientific Insights

  • Low Conversion/Yield:

    • Cause: Insufficient cofactor regeneration.

    • Insight: The activity of the formate dehydrogenase can be rate-limiting.[3] Ensure that the expression levels of both CtXR and FDH are robust. Verify the quality and concentration of the sodium formate co-substrate.

    • Cause: Enzyme inactivation or substrate/product inhibition.

    • Insight: High concentrations of aromatic keto esters can be detrimental to the enzymes.[3] Consider a fed-batch strategy for substrate addition to maintain a low, steady concentration in the reactor.

  • Low Enantiomeric Excess (e.e.):

    • Cause: Presence of competing, non-selective reductases in the whole-cell host.

    • Insight: E. coli possesses endogenous reductases. While often not a major issue with strong overexpression of the target enzyme, for highly sensitive applications, consider using a host strain with known reductases knocked out.

    • Cause: Racemization of the product.

    • Insight: This is generally unlikely under standard enzymatic conditions but should be considered if the reaction is run at extreme pH or temperature.

  • Ester Hydrolysis:

    • Cause: Chemical instability of the substrate or presence of host cell esterases.

    • Insight: this compound can undergo uncatalyzed hydrolysis, especially at non-neutral pH.[3] This side reaction forms the corresponding carboxylic acid, which is not a substrate for the reductase. Running the reaction at a near-neutral pH (6.5-7.5) and minimizing reaction time can mitigate this issue.

Conclusion

This compound serves as an excellent substrate for carbonyl reductase-catalyzed reactions, providing a biocatalytic route to the valuable chiral building block, Ethyl (R)-4-cyanomandelate. The use of a whole-cell system co-expressing the primary reductase and a cofactor-regenerating dehydrogenase offers a practical and efficient method for this transformation. By carefully controlling reaction parameters such as substrate concentration, pH, and biocatalyst loading, researchers can achieve high yields and excellent enantioselectivity. The protocols and insights provided in this guide offer a solid foundation for the application of this enzymatic reaction in both academic and industrial settings.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Yield for Ethyl 4-Cyanobenzoylformate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-cyanobenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and understand the nuances of this specific chemical transformation. Here, we move beyond simple step-by-step instructions to provide in-depth explanations of the "why" behind the "how," ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: While a direct Friedel-Crafts acylation of cyanobenzene with ethyl oxalyl chloride might seem plausible, it is often low-yielding due to the deactivating nature of the nitrile group on the aromatic ring. A more robust and higher-yielding approach is a two-step synthesis involving the initial formation of 4-cyanobenzoyl chloride from 4-cyanobenzoic acid, followed by esterification with ethanol.

Q2: Why is the Friedel-Crafts route not recommended for this synthesis?

A2: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The cyano (-CN) group on cyanobenzene is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. This deactivation significantly hinders the reaction with the acylium ion generated from ethyl oxalyl chloride, leading to poor yields and potentially requiring harsh reaction conditions that can lead to side products.

Q3: What are the main advantages of the two-step acyl chloride and esterification route?

A3: This pathway is generally more efficient and easier to control. The formation of the acyl chloride is a well-established and high-yielding reaction. The subsequent esterification of the highly reactive acyl chloride with ethanol proceeds under milder conditions than a Friedel-Crafts reaction on a deactivated ring, leading to a cleaner reaction profile and higher overall yield.

Q4: What are the key safety precautions when working with the reagents for this synthesis?

A4: The reagents used in this synthesis, particularly thionyl chloride and 4-cyanobenzoyl chloride, are hazardous. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). 4-Cyanobenzoyl chloride is also corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield in the Synthesis of 4-Cyanobenzoyl Chloride

Possible Cause: Incomplete reaction or degradation of the product.

Troubleshooting Steps:

  • Reagent Quality: Ensure that the 4-cyanobenzoic acid is dry and of high purity. The thionyl chloride should be fresh and not decomposed from improper storage.

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction. Ensure that a suitable amount is added.

  • Reaction Temperature and Time: The reaction is typically heated to reflux. Ensure the reaction has been refluxed for a sufficient duration (e.g., 1.5-2 hours) to go to completion. Monitor the reaction progress by taking small aliquots, quenching them carefully, and analyzing by thin-layer chromatography (TLC).

  • Work-up: After the reaction, excess thionyl chloride is typically removed by distillation. Ensure that the distillation is performed efficiently to avoid contamination of the product.

Issue 2: Low Yield in the Esterification of 4-Cyanobenzoyl Chloride

Possible Cause: Incomplete reaction, side reactions, or loss of product during work-up.

Troubleshooting Steps:

  • Reagent Purity: The 4-cyanobenzoyl chloride should be pure and free of residual thionyl chloride. The ethanol used should be anhydrous, as water will react with the acyl chloride to form the carboxylic acid.

  • Base: A base, such as pyridine or triethylamine, is crucial to neutralize the HCl gas produced during the reaction. The absence or insufficient amount of base can lead to an acidic environment that may promote side reactions or inhibit the desired reaction.

  • Reaction Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) initially and then allowed to warm to room temperature. Running the reaction at too high a temperature can lead to side reactions.

  • Work-up and Purification: During the aqueous work-up, ensure that the pH is controlled to prevent hydrolysis of the ester product. The ester is typically purified by washing with a dilute base (like sodium bicarbonate solution) to remove any unreacted 4-cyanobenzoyl chloride and 4-cyanobenzoic acid, followed by washing with brine and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[1]

Issue 3: Presence of Impurities in the Final Product

Possible Cause: Incomplete reaction or formation of side products.

Troubleshooting Steps:

  • Unreacted Starting Material: If 4-cyanobenzoyl chloride or 4-cyanobenzoic acid is present, the purification step was likely insufficient. Repeat the washing with a dilute base.

  • Side Products: Potential side products could arise from reactions with impurities in the starting materials or solvents. Ensure high-purity reagents and anhydrous conditions.

  • Purification Method: If washing is insufficient, consider purification by column chromatography on silica gel or distillation under reduced pressure to obtain a highly pure product.

Experimental Protocols

Protocol 1: Synthesis of 4-Cyanobenzoyl Chloride

This protocol is based on a standard method for the conversion of a carboxylic acid to an acyl chloride.[2]

Materials:

  • 4-Cyanobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-cyanobenzoic acid in the chosen anhydrous solvent.

  • Carefully add thionyl chloride (typically 1.2-1.5 equivalents) to the suspension.

  • Add a catalytic amount of DMF (a few drops).

  • Heat the reaction mixture to reflux and maintain for 1.5-2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂) and by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation.

  • The resulting crude 4-cyanobenzoyl chloride can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Characterization of 4-Cyanobenzoyl Chloride:

  • ¹H NMR (DMSO-d₆): δ 8.06 (d, J = 7.8 Hz, 2H), 7.96 (d, J = 7.8 Hz, 2H)[2]

  • ¹³C NMR (DMSO-d₆): δ 165.9, 134.7, 132.6, 129.9, 118.1, 115.1[2]

  • IR (KBr, cm⁻¹): 2229 (C≡N stretch), 1772, 1739 (C=O stretch of acyl chloride)[2]

Protocol 2: Synthesis of this compound via Esterification

This is a general protocol for the esterification of an acyl chloride.

Materials:

  • 4-Cyanobenzoyl chloride

  • Anhydrous ethanol

  • Anhydrous pyridine or triethylamine

  • Anhydrous solvent (e.g., dichloromethane or THF)

Procedure:

  • Dissolve 4-cyanobenzoyl chloride in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of anhydrous ethanol (1.0-1.2 equivalents) and anhydrous pyridine or triethylamine (1.1-1.3 equivalents) in the same anhydrous solvent.

  • Add the ethanol/base solution dropwise to the cooled 4-cyanobenzoyl chloride solution via the addition funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove any unreacted acyl chloride and acidic byproducts), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution
Low Yield (Acyl Chloride Synthesis) Incomplete reactionEnsure sufficient reflux time; use a catalytic amount of DMF.
Reagent decompositionUse fresh, high-purity 4-cyanobenzoic acid and thionyl chloride.
Low Yield (Esterification) Presence of waterUse anhydrous ethanol and solvents.
Insufficient baseUse at least one equivalent of pyridine or triethylamine.
Improper temperature controlMaintain low temperature during addition and then warm to room temperature.
Product Impurity Unreacted starting materialsImprove the purification work-up, especially the base wash.
Side product formationEnsure high-purity reagents and anhydrous conditions. Consider purification by chromatography.

Visualizations

Reaction Workflow

ReactionWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_purification Purification A 4-Cyanobenzoic Acid D Reflux A->D B Thionyl Chloride (SOCl₂) B->D C Catalytic DMF C->D E 4-Cyanobenzoyl Chloride D->E High Yield I Reaction at 0°C to RT E->I F Anhydrous Ethanol F->I G Pyridine/Triethylamine G->I H Anhydrous Solvent H->I J This compound I->J Good Yield K Aqueous Work-up J->K L Distillation / Chromatography K->L M Pure Product L->M

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic

Troubleshooting cluster_acyl Acyl Chloride Formation Issues cluster_ester Esterification Issues start Low Yield or Impure Product check_step Identify the problematic step: Acyl Chloride Formation or Esterification? start->check_step acyl_reagents Check Reagent Purity: - Dry 4-cyanobenzoic acid? - Fresh thionyl chloride? check_step->acyl_reagents Step 1 ester_reagents Check Reagents & Conditions: - Anhydrous ethanol/solvents? - Sufficient base (pyridine/TEA)? - Correct temperature profile? check_step->ester_reagents Step 2 acyl_conditions Verify Reaction Conditions: - Sufficient reflux time? - Catalytic DMF added? acyl_reagents->acyl_conditions purification Consider Advanced Purification: - Column Chromatography - Vacuum Distillation acyl_conditions->purification ester_workup Review Work-up Procedure: - Effective base wash? - Proper drying of organic layer? ester_reagents->ester_workup ester_workup->purification

Caption: A logical flow for troubleshooting common synthesis issues.

References

Technical Support Center: Troubleshooting Side Products in Reactions of Ethyl 4-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-cyanobenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile α-keto ester. Instead of a generic overview, we will address specific, practical issues through a series of troubleshooting scenarios and frequently asked questions (FAQs). Our focus is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthetic routes.

Part 1: Understanding Your Reagent: this compound

Before troubleshooting reactions, a clear understanding of the starting material is paramount. This compound possesses multiple reactive sites, and its stability is key to successful outcomes.

Q1: What are the key structural features and reactive sites of this compound?

Answer: this compound, with a molecular weight of 203.19 g/mol , is a highly functionalized aromatic compound. Its reactivity is dominated by three key functional groups:

  • The α-Keto Group: The ketone adjacent to the ester is highly electrophilic and is the primary site for nucleophilic attack. This is the key to its utility in reactions like reductive aminations and Wittig-type reactions.

  • The Ethyl Ester: This group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. It can also be targeted by strong reducing agents or be subject to transesterification.[1][2]

  • The Aromatic Cyano Group: The nitrile (-C≡N) is relatively stable but can be hydrolyzed to a carboxamide or carboxylic acid under harsh acidic or basic conditions. It can also be reduced to a primary amine using strong reducing agents like LiAlH₄ or catalytic hydrogenation, though it is typically inert to milder hydride reagents like NaBH₄.[3]

The molecule notably lacks α-protons, meaning it cannot form an enolate and act as a nucleophile in self-condensation reactions like the Claisen condensation.[4][5]

Q2: What are the best practices for storing and handling this compound?

Answer: Like many carbonyl compounds, this compound should be stored in a cool, dry place, tightly sealed to prevent moisture absorption. While stable at room temperature, prolonged exposure to atmospheric moisture can lead to slow hydrolysis of the ester group. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended. It is classified as a combustible liquid but does not have a low flash point. Standard personal protective equipment, including safety glasses and gloves, should always be used.

Part 2: Troubleshooting Guide for Reductive Amination Reactions

A primary application for this compound is the synthesis of α-amino acid derivatives, which are crucial pharmacophores. Reductive amination is a powerful tool for this transformation, but it is not without its challenges.[6]

Scenario: A researcher is attempting to synthesize Ethyl 2-((4-cyanophenyl)(methylamino))acetate by reacting this compound with methylamine, followed by reduction. Several side products are being observed.

Q3: My main side product is Ethyl 2-(4-cyanophenyl)-2-hydroxyacetate. Why am I getting reduction of the ketone instead of the desired amine, and how can I stop it?

Answer: This is the most common issue in reductive amination and stems from a competition between two pathways: the reduction of the starting ketone and the reduction of the intermediate imine.

The Cause (Causality): The formation of the amine product requires a two-step sequence: (1) condensation of the ketone and the amine to form an imine intermediate, and (2) reduction of that imine.[6] If your reducing agent is too reactive or added prematurely, it can reduce the highly electrophilic ketone of the starting material directly to a secondary alcohol before it has a chance to form the imine. Standard reducing agents like sodium borohydride (NaBH₄) are fully capable of reducing ketones and are often the culprit.[7]

The Solution (Protocol-Driven Insights): The key is to use a reducing agent that is selective for the protonated imine (an iminium ion) over the ketone.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose.[7][8] Its reduced reactivity, due to the electron-withdrawing acetate groups, makes it slow to react with ketones but highly effective at reducing the more electrophilic iminium ion intermediate. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is highly toxic.[8]

  • One-Pot Procedure: A direct, one-pot reductive amination is often most effective. This involves mixing the ketone, the amine, and a weak acid (like acetic acid, which catalyzes imine formation) together before adding the selective reducing agent. This ensures that the imine/iminium ion is present in equilibrium for immediate reduction.

G cluster_0 Desired Pathway: Reductive Amination cluster_1 Side Reaction Pathway A This compound + Amine B Imine / Iminium Ion (Equilibrium) A->B Condensation (cat. H⁺) D Desired α-Amino Ester Product B->D C Selective Reducing Agent (e.g., NaBH(OAc)₃) C->D Reduction E This compound G α-Hydroxy Ester (Side Product) E->G F Non-Selective Reducing Agent (e.g., NaBH₄) F->G Direct Reduction

Caption: Competing pathways in the reductive amination of α-keto esters.

Reducing AgentAbbreviationSelectivity for Imine vs. KetoneCommon SolventsKey Considerations
Sodium TriacetoxyborohydrideNaBH(OAc)₃HighDCE, THF, CH₂Cl₂Reagent of choice; mild and effective. Moisture sensitive.[7]
Sodium CyanoborohydrideNaBH₃CNHighMeOH, EtOHEffective, but highly toxic (can release HCN gas at low pH).[8]
Sodium BorohydrideNaBH₄LowMeOH, EtOHWill readily reduce the starting ketone; only usable if the imine is pre-formed and isolated.[7]
Catalytic HydrogenationH₂/Pd, PtVariableMeOH, EtOH, EtOAcCan be highly effective but may also reduce the cyano group or cause debenzylation if applicable.[6]
  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv.) in anhydrous Dichloroethane (DCE).

  • Amine Addition: Add the primary or secondary amine (1.1-1.2 equiv.) followed by glacial acetic acid (1.1-1.2 equiv.) to catalyze imine formation.

  • Equilibration: Stir the mixture at room temperature for 30-60 minutes to allow the imine equilibrium to establish.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Reaction: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, extract the aqueous layer with CH₂Cl₂, combine the organic fractions, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel.

Q4: My reaction is producing a di-alkylated tertiary amine as a side product. How can I improve selectivity for the secondary amine?

Answer: This side product arises when the desired secondary amine product, which is also a nucleophile, reacts with another molecule of the starting ketone-imine intermediate. This is a common challenge, especially with unhindered primary amines.[9]

The Cause (Causality): Product > Starting Amine > Intermediate -> Side Product The secondary amine product is often more nucleophilic than the starting primary amine and can compete in the reaction, leading to over-alkylation.

The Solution (Protocol-Driven Insights):

  • Stoichiometry Control: Use a larger excess of the starting primary amine (e.g., 2-3 equivalents). This statistically favors the reaction of the starting ketone with the primary amine over the secondary amine product. However, this can complicate purification.

  • Slow Addition: If practical, slowly adding the reducing agent to the mixture of the ketone and amine can help maintain a low concentration of the reactive iminium intermediate, reducing the chance for the product to react with it.

  • Steric Hindrance: If your synthesis allows, using a bulkier amine can sterically disfavor the second alkylation step.

Q5: My reaction is sluggish, and I'm recovering mostly starting material. What are the likely causes?

Answer: Low conversion is almost always traced back to the imine formation step, which is a reversible equilibrium.[6]

The Cause (Causality): The condensation of a ketone and an amine to form an imine produces one equivalent of water. According to Le Châtelier's principle, the presence of water in the reaction medium will push the equilibrium back towards the starting materials, preventing the formation of the imine needed for reduction.

The Solution (Protocol-Driven Insights):

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Use anhydrous solvents and fresh reagents.

  • Water Removal: Add a dehydrating agent to the reaction mixture. Molecular sieves (3Å or 4Å, activated) are excellent for this purpose as they are inert and sequester the water as it is formed.

  • Catalyst Check: Ensure you have an appropriate acid catalyst, like acetic acid, to facilitate imine formation. The reaction is often sluggish at neutral pH.[8] However, strong acids can lead to unwanted side reactions.

G Start Low Conversion Issue Check1 Are solvents/reagents anhydrous? Start->Check1 Check2 Is an acid catalyst (e.g., AcOH) present? Check1->Check2 Yes Solution1 Dry all materials. Use inert atmosphere. Check1->Solution1 No Check3 Is a dehydrating agent (e.g., molecular sieves) being used? Check2->Check3 Yes Solution2 Add 1.1 equiv. of acetic acid. Check2->Solution2 No Solution3 Add activated 4Å molecular sieves. Check3->Solution3 No End Improved Conversion Check3->End Yes Solution1->Check2 Solution2->Check3 Solution3->End

Caption: A logical workflow for diagnosing and solving low reaction conversion.

Part 3: Summary of Potential Side Products

The following table summarizes the most common side products you may encounter when using this compound, their likely causes, and the primary strategies for mitigation.

Side Product NameFormation MechanismKey Preventative Measures
Ethyl 2-(4-cyanophenyl)-2-hydroxyacetateDirect reduction of the starting α-keto group.Use a selective reducing agent like NaBH(OAc)₃. Ensure imine formation occurs before reduction.[7][8]
4-(1-ethoxy-1-oxo-2-(dialkylamino))ethyl)benzoic acidHydrolysis of the aromatic cyano group.Maintain neutral or mildly acidic pH; avoid harsh acids/bases and prolonged heating during reaction and workup.
2-(4-cyanophenyl)-2-oxoacetic acidHydrolysis of the ethyl ester.Use anhydrous conditions. Avoid aqueous acids/bases. Perform workup at lower temperatures.[10][11]
Tertiary Amine (Over-alkylation)Reaction of the secondary amine product.Use an excess of the starting amine; consider slow addition of the limiting reagent.[9]

References

Overcoming steric hindrance in reactions with Ethyl 4-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-cyanobenzoylformate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile but sterically demanding reagent. Here, we move beyond simple protocols to explain the why behind the experimental choices, empowering you to overcome synthetic challenges with confidence.

Understanding the Challenge: The Nature of this compound

This compound (C₁₁H₉NO₃) is a unique building block featuring two adjacent carbonyl groups—an α-ketoester.[1][2] Its chemical structure, with a para-cyano substituted phenyl ring, makes the carbonyl carbons highly electrophilic and thus attractive for nucleophilic attack. However, the spatial arrangement of the ethyl ester and the benzoyl group creates significant steric congestion around these reactive centers. This steric hindrance is a primary obstacle in achieving high yields and efficient reaction kinetics.

Key Physical Properties:

PropertyValueSource
CAS Number 302912-31-8[1]
Molecular Weight 203.19 g/mol [1]
Boiling Point 313 °C (lit.)[1]
Density 1.18 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.537 (lit.)[1]

This guide provides direct answers and protocols to circumvent the steric challenges inherent to this reagent.

Caption: Steric congestion around the two electrophilic carbonyl centers.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during synthesis.

Q1: My reaction with a nucleophile is showing low conversion, even after extended reaction times. What is the primary cause?

A1: The most probable cause is steric hindrance. The term "steric hindrance" refers to the slowing of chemical reactions due to the spatial bulk of atoms or groups within a molecule.[3][4] In the case of this compound, the nucleophile must approach the electrophilic carbonyl carbon at a specific trajectory, often referred to as the Bürgi-Dunitz angle (~107°).[5] The bulky ethyl group and the adjacent cyanobenzoyl ring physically obstruct this approach, increasing the activation energy of the reaction and leading to poor conversion.[5][6]

Q2: I am attempting a nucleophilic addition to the ketone carbonyl with a Grignard reagent or organolithium, but the yield is poor. How can I optimize this?

A2: This is a classic challenge where steric factors dominate. To improve yields, consider the following strategies:

  • Switch to a More Reactive Organometallic Reagent: If using a Grignard reagent, consider switching to the corresponding organolithium or even an organocerium reagent (Nozaki-Hiyama-Kishi reaction conditions), which can be more reactive and less prone to side reactions.

  • Employ a Lewis Acid Catalyst: The addition of a Lewis acid can enhance the electrophilicity of the ketone carbonyl, making it a more "attractive" target for the nucleophile.

    • Recommended Catalysts: Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂), or Scandium triflate (Sc(OTf)₃).

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the steric barrier.[7] However, this must be balanced against the potential for side reactions or decomposition. A stepwise increase from room temperature to a gentle reflux is a good starting point, with careful monitoring by TLC or LC-MS.

Protocol: Lewis Acid-Catalyzed Nucleophilic Addition
  • Preparation: In a flame-dried, three-neck round-bottomed flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv) in anhydrous THF or Diethyl Ether (0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 equiv) dropwise via syringe. Stir for 15-20 minutes at -78 °C to allow for coordination to the carbonyl oxygen.

  • Nucleophile Addition: Add the nucleophile (e.g., Grignard reagent, 1.2 equiv) dropwise, maintaining the temperature at -78 °C. The reaction mixture may change color.

  • Reaction Monitoring: Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Quenching & Workup: Once complete, cool the flask to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate or dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Q3: I'm trying to hydrolyze or transesterify the ethyl ester, but the reaction is sluggish. What methods can I use to drive it to completion?

A3: The ester carbonyl is also sterically shielded. Standard saponification or transesterification conditions may fail. The key is to enhance the reactivity of either the ester or the incoming nucleophile.

  • Use a More Potent Catalytic System: For acylating a hindered alcohol (a reverse transesterification), standard base catalysis is often insufficient. A combination of 4-(dimethylamino)pyridine (DMAP) as a hyper-nucleophilic catalyst and a stoichiometric Brønsted base like triethylamine (TEA) is highly effective.[7][8]

  • Consider More Reactive Acylating Agents: If your synthesis allows, convert the ester to a more reactive species. For example, hydrolysis to the carboxylic acid followed by conversion to the acyl chloride (e.g., with oxalyl chloride or SOCl₂) creates a much more potent electrophile that can react even with hindered nucleophiles.[5]

  • Solid Acid Catalysts: For certain applications like Friedel-Crafts type reactions or esterifications, solid acid catalysts like zeolites (e.g., H-beta) can be effective, particularly at higher temperatures and sometimes under solvent-free conditions.[7][9][10] These catalysts can offer advantages in terms of separation and reusability.

start Low Yield with This compound check_sterics Is the Nucleophile/Substrate Sterically Hindered? start->check_sterics increase_temp Strategy 1: Increase Temperature (e.g., Reflux) check_sterics->increase_temp Yes change_catalyst Strategy 2: Use Potent Catalyst (Lewis Acid, DMAP) check_sterics->change_catalyst Yes change_reagent Strategy 3: Use More Reactive Reagent (e.g., Acyl Chloride) check_sterics->change_reagent Yes monitor Monitor by TLC/LC-MS increase_temp->monitor change_catalyst->monitor change_reagent->monitor success Reaction Complete Proceed to Workup monitor->success

Caption: Troubleshooting workflow for low-yield reactions.

Q4: Are there any alternative reagents to consider if steric hindrance remains a persistent issue?

A4: Yes. When steric hindrance is insurmountable, modifying the reagents is a valid strategy.

  • For Acylation: Instead of this compound, consider using 4-cyanobenzoyl chloride . Acyl chlorides are significantly more reactive than esters and can often overcome steric barriers where esters fail.

  • Alternative Coupling Reagents: For esterification reactions involving the corresponding 4-cyanobenzoylformic acid, coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with a catalytic amount of DMAP can be highly effective for forming esters with hindered alcohols.[11]

References

Improving the stability of Ethyl 4-cyanobenzoylformate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-cyanobenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the storage and stability of this compound. Our goal is to ensure the integrity of your experiments by providing scientifically grounded advice and practical solutions.

Introduction

This compound is a versatile α-keto ester of significant interest in pharmaceutical synthesis and as a platform molecule for creating complex chemical entities. However, its bifunctional nature, containing both an ester and a reactive keto group, along with an electron-withdrawing cyano substituent, presents unique stability challenges. This guide will help you navigate these challenges to ensure the reliability and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and storage of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are its susceptibility to hydrolysis, photodecomposition, and thermal degradation. The presence of the ester and α-keto groups makes the molecule reactive, and the electron-withdrawing nature of the cyano group can influence these degradation pathways.

Q2: What is the recommended short-term storage condition for this compound?

A2: For short-term storage (days to weeks), it is recommended to store this compound in a tightly sealed, amber glass vial at 2-8°C, protected from light and moisture. The container should be flushed with an inert gas like argon or nitrogen to minimize oxidative degradation.

Q3: How should I handle this compound upon receiving it?

A3: Upon receipt, the compound should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture, which can initiate hydrolysis. Handle the compound in a dry, inert atmosphere (e.g., a glove box) if possible.

Q4: Can I dissolve this compound in protic solvents like methanol or ethanol for storage?

A4: Storing this compound in protic solvents, especially for extended periods, is not recommended. These solvents can participate in transesterification or act as a source of water for hydrolysis, leading to degradation of the compound. If a solution is necessary, prepare it fresh before use.

Q5: What are the initial signs of degradation?

A5: Visual signs of degradation can include a change in color (e.g., yellowing), the appearance of turbidity, or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation of purity is crucial.

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.

Q: My assay results using this compound are inconsistent. What could be the cause?

A: Inconsistent assay results are often linked to the degradation of this compound. The primary culprits are hydrolysis and photodecomposition.

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, or even by trace amounts of water in your solvents or on your glassware. The α-keto group can also be a target for nucleophilic attack by water. The electron-withdrawing cyano group on the aromatic ring can potentially accelerate the rate of hydrolysis at the ester position.

  • Photodecomposition: Benzoylformate esters are known to be photosensitive. Exposure to light, especially UV light, can lead to photodecomposition, potentially through Norrish Type I or Type II reactions, leading to a variety of degradation products.

Troubleshooting Steps:

  • Verify Purity: Before use, confirm the purity of your this compound stock using a validated analytical method, such as HPLC (see Part 3 for a proposed method).

  • Solvent Quality: Use anhydrous solvents from a freshly opened bottle or that have been properly dried and stored.

  • Inert Atmosphere: When preparing solutions or aliquoting the compound, work under an inert atmosphere (nitrogen or argon) to minimize exposure to moisture and oxygen.

  • Light Protection: Protect all solutions containing this compound from light by using amber vials or by wrapping the container in aluminum foil.

  • Fresh Solutions: Prepare solutions fresh for each experiment. Avoid storing solutions for extended periods, even at low temperatures.

Q: I observe a new, unexpected peak in my HPLC chromatogram when analyzing my reaction mixture containing this compound. What could it be?

A: An unexpected peak likely represents a degradation product. Based on the chemical structure of this compound, the most probable degradation products are:

  • 4-Cyanobenzoylformic Acid: This is the product of the hydrolysis of the ethyl ester.

  • Ethyl 4-Cyanobenzoate: This can be formed via decarboxylation of the α-keto ester, a common reaction for this class of compounds, especially upon heating.

  • 4-Cyanobenzoic Acid: This can arise from the hydrolysis of the ester group of Ethyl 4-Cyanobenzoate or from the hydrolysis of the nitrile group of 4-Cyanobenzoylformic acid under harsh conditions.

Proposed Degradation Pathways

G A This compound B 4-Cyanobenzoylformic Acid A->B Hydrolysis (H₂O) C Ethyl 4-Cyanobenzoate A->C Decarboxylation (Heat) D 4-Cyanobenzoic Acid B->D Hydrolysis (H₂O, harsh conditions) C->D Hydrolysis (H₂O)

Caption: Proposed degradation pathways for this compound.

Troubleshooting Steps:

  • Forced Degradation Study: To confirm the identity of the new peak, you can perform a forced degradation study on a pure sample of this compound. Expose the compound to acidic, basic, oxidative, and thermal stress conditions as outlined in the ICH guidelines[1][2][3]. This will help you generate the potential degradation products and compare their retention times with the unknown peak in your reaction mixture.

  • LC-MS Analysis: If available, use LC-MS to determine the mass of the unknown peak. This will provide strong evidence for its identity.

Part 3: Experimental Protocols

This section provides detailed protocols for assessing the stability of this compound and a proposed analytical method for its quantification.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method[1][2][3].

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the solvent to the stock solution concentration.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[4].

3. Sample Analysis:

  • After the specified time, neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration and analyze using the HPLC method described below.

Protocol 2: Proposed Stability-Indicating HPLC Method

This method is proposed for the separation and quantification of this compound from its potential degradation products. Method validation according to ICH guidelines is required before use in formal stability studies[1][5].

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 80-30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh this compound B Dissolve in Acetonitrile A->B C Dilute to working concentration B->C D Inject sample into HPLC system C->D E Run gradient elution D->E F Detect at 254 nm E->F G Integrate peaks F->G H Quantify parent compound and degradants G->H I Assess stability H->I

Caption: Workflow for HPLC analysis of this compound stability.

References

Technical Support Center: Optimizing Reactions with Ethyl 4-Cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-cyanobenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile α-keto ester in their synthetic workflows. Here, we address common challenges, particularly low conversion rates, encountered during its application in heterocyclic synthesis, with a focus on cyclocondensation reactions like the Friedländer annulation for the preparation of substituted quinolines.

Our approach is rooted in a deep understanding of the mechanistic principles governing these transformations. We aim to provide not just procedural steps, but the causal reasoning behind them, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Friedländer-type synthesis of a quinoline derivative using this compound and a 2-aminoaryl ketone, but I am observing very low conversion to the desired product. What are the most likely causes?

Low conversion in a Friedländer synthesis is a common challenge that can often be traced back to a few key factors. Given that this compound contains a reactive α-methylene group, its condensation with a 2-aminoaryl aldehyde or ketone is a viable route to quinoline derivatives.[1][2][3] The most frequent culprits for low yield include inefficient catalysis, suboptimal reaction conditions, and potential side reactions.

Q2: My reaction appears to stall, with starting materials remaining even after extended reaction times. Could the catalyst be the issue?

Absolutely. Catalyst choice and activity are critical in the Friedländer annulation.[1][4] Traditional methods often rely on strong acids or bases, which can also promote side reactions.[2]

  • Catalyst Inactivation: If you are using a Lewis acid catalyst, it can be deactivated by moisture. Ensure all your reagents and solvents are anhydrous.

  • Catalyst Screening: The efficacy of a catalyst is highly dependent on the specific substrates. It is advisable to screen a variety of catalysts, including both Brønsted and Lewis acids, as well as bases.[4][5] Modern approaches have shown high yields with catalysts such as iodine, metal triflates, and solid acid catalysts like Montmorillonite K-10.[4][5]

  • Catalyst Loading: Ensure you are using the optimal catalyst loading. For some modern catalysts, a loading as low as 10 mol% has proven effective.[5]

Q3: I am observing the formation of multiple unidentified byproducts. What could be causing this?

The formation of byproducts often points to issues with reaction temperature or the inherent reactivity of the starting materials.

  • Side Reactions: The α-keto ester functionality of this compound can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the corresponding carboxylic acid. Decarboxylation can also occur, particularly at elevated temperatures.

  • Self-Condensation: Under basic conditions, ketones can undergo self-condensation (aldol-type reactions), which can compete with the desired Friedländer cyclization.[6]

  • Reaction Temperature: While higher temperatures can drive the reaction forward, they can also promote decomposition of starting materials or the desired product.[5] It is crucial to find the optimal temperature that balances reaction rate with product stability.

Troubleshooting Guide: Low Conversion Rates

This guide provides a systematic approach to diagnosing and resolving low conversion rates in your reactions involving this compound.

Initial Diagnosis: Reaction Monitoring

Before making any changes, it is essential to have a clear picture of your reaction's progress.

Protocol 1: Effective Reaction Monitoring

  • Thin-Layer Chromatography (TLC): This is the most straightforward method. Spot the reaction mixture alongside your starting materials (this compound and the 2-aminoaryl ketone/aldehyde) on a TLC plate. Use an appropriate solvent system to achieve good separation.

  • LC-MS Analysis: For a more quantitative assessment, take aliquots of your reaction at different time points and analyze them by LC-MS. This will allow you to track the consumption of starting materials and the formation of your desired product and any byproducts.

Troubleshooting Pathways

Based on your initial diagnosis, follow the appropriate pathway below.

Pathway A: Incomplete Reaction - Starting Materials Remain

If you observe significant amounts of unreacted starting materials, focus on optimizing the reaction conditions and catalyst system.

Logical Troubleshooting Flow for Incomplete Reactions

Caption: Troubleshooting workflow for incomplete reactions.

Table 1: Recommended Catalyst and Condition Adjustments

ParameterInitial Condition (Example)Recommended ChangeRationaleReference
Catalyst 10 mol% p-TsOHScreen Iodine (10 mol%), Nd(NO₃)₃·6H₂O (10 mol%)Different catalysts have varying efficacy depending on the substrate.[3]
Temperature 80 °C (Reflux in Ethanol)Increase to 120 °C (in a higher boiling solvent) or use microwave irradiation (160 °C)To overcome the activation energy barrier. Microwaves can significantly reduce reaction times.[5]
Solvent EthanolSolvent-free or high-boiling point solvent (e.g., diphenyl ether)Solvent-free conditions can enhance reaction rates. High-boiling solvents are necessary for higher temperatures.[4][5]
Reaction Time 4 hoursExtend to 12-24 hours, monitoring every 2-4 hoursTo ensure the reaction has reached completion.[5]

Protocol 2: Screening Alternative Catalysts

  • Set up several small-scale reactions in parallel, each with a different catalyst (e.g., p-toluenesulfonic acid, iodine, neodymium(III) nitrate hexahydrate).[3]

  • Use the same substrate concentrations, temperature, and solvent for all reactions to ensure a fair comparison.

  • Monitor the progress of each reaction by TLC or LC-MS after a set time (e.g., 4 hours).

  • Identify the catalyst that provides the highest conversion to the desired product.

Pathway B: Formation of Byproducts

If you observe significant byproduct formation, the focus should be on mitigating side reactions.

Logical Troubleshooting Flow for Byproduct Formation

Caption: Troubleshooting workflow for byproduct formation.

Table 2: Strategies to Mitigate Common Side Reactions

Side ReactionPotential CauseRecommended ActionRationale
Hydrolysis of Ester Presence of water, harsh acidic or basic conditionsUse anhydrous solvents and reagents. Switch to a milder catalyst.To prevent the conversion of the ethyl ester to a carboxylic acid.
Decarboxylation High reaction temperaturesLower the reaction temperature and extend the reaction time.To prevent the loss of the carboxylate group as CO₂.
Aldol Self-Condensation Strong basic catalystsUse a milder base or switch to an acid-catalyzed protocol.To minimize the self-reaction of the ketone starting material.[6]

Protocol 3: Optimizing Reaction Temperature

  • Set up a series of reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Ensure all other parameters (catalyst, concentrations, solvent) are kept constant.

  • Monitor each reaction at regular intervals to determine the optimal temperature that maximizes the formation of the desired product while minimizing byproduct formation.

By systematically addressing these potential issues, you can significantly improve the conversion rates and overall success of your reactions involving this compound.

References

Technical Support Center: Catalyst Selection for Reactions Involving Ethyl 4-Cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and detailed protocols for catalyst selection in reactions involving Ethyl 4-cyanobenzoylformate, with a primary focus on its asymmetric hydrogenation to produce high-value chiral intermediates.

Section 1: Core Concepts in Catalyst Selection

This compound is a prochiral α-ketoester, making its primary application the stereoselective synthesis of ethyl (R)- or (S)-4-cyanomandelate. This transformation is critical in the development of various pharmaceutical agents. The selection of a suitable catalyst system is paramount to achieving high yield and, more importantly, high enantioselectivity.

Q: What is the most effective catalytic system for the asymmetric hydrogenation of this compound?

A: The most widely documented and successful approach is the heterogeneous enantioselective hydrogenation using a platinum-based catalyst modified with a chiral amine, typically a cinchona alkaloid.

The foundational system consists of:

  • Metal Catalyst: Platinum (Pt) supported on a high-surface-area material like alumina (Al₂O₃) or carbon (C). Platinum is highly active for ketone hydrogenation.[1]

  • Chiral Modifier: Cinchonidine (CD) or its derivatives are commonly used to induce enantioselectivity for the (R)-mandelate, while Cinchonine (CN) is used for the (S)-mandelate.

Mechanism of Action: The chiral modifier adsorbs onto the surface of the platinum catalyst.[1] This adsorption creates a chiral environment at the active sites. The substrate, this compound, can then only bind in a specific orientation to interact with the modifier, leading to the preferential formation of one enantiomer over the other during the addition of hydrogen. The interaction between the modifier and the ketoester is a key factor in achieving high enantiomeric excess (ee).

Catalyst System Comparison
Catalyst SystemSupportChiral ModifierExpected ProductTypical Enantiomeric Excess (ee)Key Considerations
5% Pt/Al₂O₃ AluminaCinchonidine (CD)Ethyl (R)-4-cyanomandelate>90%Industry standard. Requires careful optimization of modifier concentration and temperature.[1]
5% Pt/C CarbonCinchonidine (CD)Ethyl (R)-4-cyanomandelateVariable, often lower than Al₂O₃Support can influence modifier-metal interactions. May offer different activity profiles.
Palladium (Pd) Catalysts Carbon, CaCO₃N/A (Achiral)Ethyl 4-cyanomandelate (Racemic)0%Palladium is generally effective for achiral hydrogenation of ketones but can be too active, leading to side reactions.[2][3]
Ruthenium (Ru) Catalysts VariousChiral Ligands (Homogeneous)Ethyl (R/S)-4-cyanomandelateHighHomogeneous Ru-BINAP systems are known for ketone hydrogenation. Can be highly selective but may require more complex separation.

Section 2: Troubleshooting Guide for Asymmetric Hydrogenation

Even with a well-established catalytic system, researchers can encounter issues. This section addresses common problems in a question-and-answer format.

dot

TroubleshootingGuide P1 Problem Observed Low Enantioselectivity (ee) C1 Potential Causes 1. Incorrect Modifier Conc. 2. Modifier Degradation 3. Catalyst Poisoning 4. Wrong Solvent/Temp P1->C1 Investigate P2 Problem Observed Low Conversion / Slow Reaction C2 Potential Causes 1. Catalyst Deactivation (Poisoning, Sintering) 2. Insufficient H₂ Pressure 3. Poor Catalyst Dispersion 4. Mass Transfer Limitation P2->C2 Investigate P3 Problem Observed Byproduct Formation C3 Potential Causes 1. Over-reduction of Cyano Group 2. Hydrogenolysis 3. Aromatic Ring Hydrogenation 4. Harsh Conditions (Temp/Pressure) P3->C3 Investigate S1 Solutions • Optimize Modifier:Substrate Ratio • Use Fresh Modifier Solution • Purify Reagents & Solvents • Screen Solvents (e.g., Toluene, Acetic Acid) • Lower Temperature C1->S1 Implement S2 Solutions • Purify Feedstock (remove S, N) • Use Milder Temperatures • Increase Agitation/Stirring Rate • Ensure Catalyst is Well-Suspended • Check H₂ Supply & Pressure • Regenerate Catalyst C2->S2 Implement S3 S3 C3->S3 Implement

Caption: Troubleshooting flowchart for common issues.

Q1: My enantioselectivity (ee) is lower than expected. What are the likely causes and solutions?

A1: Low enantioselectivity is a common issue that often points to problems with the chiral modifier or the reaction environment.

  • Cause 1: Incorrect Modifier Concentration: The ratio of the chiral modifier to the number of active sites on the catalyst is critical. Too little modifier will leave many achiral sites exposed, leading to racemic product. Too much modifier can block active sites entirely, slowing the reaction, or lead to non-ideal adsorption behavior.

    • Solution: Perform an optimization study, varying the concentration of cinchonidine. A typical starting point is a 1:1 molar ratio of modifier to surface platinum atoms.

  • Cause 2: Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons.[4] Non-metal contaminants like sulfur or nitrogen compounds can irreversibly adsorb to the platinum surface, disrupting the ordered arrangement of the chiral modifier and destroying selectivity.[5]

    • Solution: Ensure the highest purity of all reagents. This compound should be purified (e.g., by recrystallization) to remove any potential precursors or synthesis byproducts. Use high-purity, dry solvents.

  • Cause 3: Inappropriate Solvent or Temperature: The solvent plays a crucial role in the interaction between the substrate, modifier, and catalyst surface. Non-polar solvents like toluene are often effective. The addition of a small amount of acid (like acetic acid) can sometimes improve performance, but this is system-dependent. Higher temperatures can decrease the effectiveness of the chiral induction.

    • Solution: Screen different solvents to find the optimal medium for your reaction. Run the reaction at a lower temperature (e.g., 0-10 °C) to see if selectivity improves, though this may decrease the reaction rate.

Q2: The reaction is very slow or stalls completely (low conversion). How can I fix this?

A2: Low catalytic activity points towards catalyst deactivation or suboptimal reaction conditions.

  • Cause 1: Catalyst Deactivation: This is a primary concern in all catalytic processes.[4]

    • Poisoning: As mentioned above, impurities can block active sites.[5]

    • Sintering: Exposing the catalyst to excessively high temperatures can cause the small metal nanoparticles to agglomerate into larger ones.[6] This reduces the active surface area and leads to a loss of activity.[7]

    • Fouling: Polymerization of the substrate or solvent degradation products can form a layer of "coke" on the catalyst surface, blocking access to the active sites.[5]

    • Solution: First, rule out poisoning by purifying all inputs. Avoid high reaction temperatures. If deactivation is suspected, the catalyst may need to be regenerated or replaced. For fouling, a controlled oxidation procedure can sometimes burn off carbonaceous deposits.[5][6]

  • Cause 2: Insufficient Hydrogen Pressure or Mass Transfer Limitations: The reaction requires hydrogen to be available at the catalyst surface.

    • Solution: Ensure your system is properly sealed and pressurized. Increase the stirring/agitation speed to improve the diffusion of hydrogen from the gas phase into the liquid and to the catalyst surface. Ensure the catalyst powder is well-suspended and not settled at the bottom of the reactor.

Q3: I'm observing significant byproducts from over-reduction. How can I improve selectivity for the desired alcohol?

A3: The formation of byproducts occurs when the catalyst is too active or the reaction conditions are too harsh, leading to the reduction of other functional groups.

  • Potential Side Reactions:

    • Reduction of the nitrile (cyano) group: This would lead to the formation of an aminomethyl group.

    • Hydrogenation of the aromatic ring: This is possible under more forcing conditions.

    • Hydrogenolysis: Cleavage of the C-O ester bond.

  • Cause 1: Highly Active Catalyst: Catalysts like Rhodium (Rh) and Ruthenium (Ru) are very active for aromatic ring hydrogenation and should be avoided if you want to preserve the benzene ring.[3] While Palladium (Pd) is a good hydrogenation catalyst, it can sometimes be less selective than Platinum for this specific transformation.[2][3]

    • Solution: Use a 5% Platinum on alumina or carbon catalyst, which generally provides a good balance of activity and selectivity for the keto-ester functionality.

  • Cause 2: Harsh Reaction Conditions: High hydrogen pressure and high temperatures will favor over-reduction.

    • Solution: Operate under milder conditions. Start with a low hydrogen pressure (e.g., 1-10 bar) and room temperature.[3] Monitor the reaction progress closely using TLC or GC and stop the reaction as soon as the starting material has been consumed to prevent further reduction of the product.[3]

Section 3: Experimental Protocol

This section provides a representative step-by-step methodology for the asymmetric hydrogenation of this compound.

dotdot

// Workflow Path A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K -> L; }

References

Technical Support Center: Solvent Effects on the Reactivity of Ethyl 4-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-cyanobenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile α-keto ester. Here, we address common experimental challenges, provide troubleshooting advice, and explain the underlying chemical principles, with a focus on the critical role of solvent selection in determining reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am seeing low yields in my nucleophilic addition to the keto-carbonyl of this compound. Could the solvent be the issue?

A1: Absolutely. The choice of solvent is paramount in modulating the reactivity of both the electrophilic carbonyl centers of this compound and the incoming nucleophile. Low yields in nucleophilic additions often trace back to suboptimal solvent selection.

  • Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can hydrogen bond with anionic nucleophiles (e.g., Grignard reagents, alkoxides).[1][2] This "solvation shell" effectively shields the nucleophile, reducing its nucleophilicity and consequently slowing down the reaction rate.[2] If your nucleophile is strong and you are using a protic solvent, you might be inadvertently diminishing its reactivity.

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO, acetonitrile): These solvents are generally preferred for reactions involving strong, anionic nucleophiles.[2] They can solvate the counter-ion (e.g., MgBr⁺ in a Grignard reagent) but do not form strong hydrogen bonds with the nucleophile itself, leaving it "naked" and highly reactive.[2] Switching to a dry polar aprotic solvent could significantly improve your yields.

  • Nonpolar Solvents (e.g., toluene, hexane): While these solvents do not solvate nucleophiles to a significant extent, the solubility of this compound and the nucleophile can become a limiting factor. Poor solubility can lead to a heterogeneous reaction mixture and consequently, low reaction rates and yields.

Troubleshooting Workflow for Low Yields:

Caption: Troubleshooting decision tree for low yields.

Q2: I am attempting a selective reduction of the keto group in this compound, but I am observing reduction of the ester and/or the nitrile as well. How can solvent choice improve selectivity?

A2: Achieving chemoselectivity in the reduction of a polyfunctional molecule like this compound is a common challenge. The solvent can influence the conformation of the substrate and the reactivity of the reducing agent.

  • For borohydride reductions (e.g., NaBH₄): These are typically performed in polar protic solvents like ethanol or methanol. The solvent can participate in the reaction mechanism by protonating the intermediate alkoxide. The choice of alcohol can influence the rate and selectivity. For instance, using a bulkier alcohol might sterically hinder the approach of the reducing agent to the more sterically accessible keto group over the ester.

  • Influence on Substrate Conformation: The polarity of the solvent can influence the dipole-dipole interactions within the this compound molecule. This can affect which carbonyl group is more exposed to the reducing agent. In less polar solvents, intramolecular interactions might favor a conformation that shields one of the reactive sites.

Experimental Protocol for Selective Keto Reduction:

  • Solvent Selection: Begin with a polar protic solvent such as ethanol at a low temperature (0 °C).

  • Reagent Addition: Dissolve this compound (1 equivalent) in cold ethanol. Add sodium borohydride (1-1.2 equivalents) portion-wise to control the reaction exotherm.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the desired product.

  • Work-up: Once the reaction is complete, quench carefully with a dilute acid (e.g., 1M HCl) at 0 °C.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Analysis: Analyze the crude product by ¹H NMR to determine the ratio of the desired diol to other reduction products.

Data Summary for Solvent Screening (Hypothetical):

SolventTemperature (°C)Ratio of Keto Reduction to Ester/Nitrile Reduction
Methanol085:15
Ethanol092:8
Isopropanol095:5
THF070:30 (lower conversion)
Q3: My reaction is proceeding very slowly, and I suspect solubility is the issue. What is the best approach?

A3: Poor solubility is a frequent cause of slow or incomplete reactions. This compound, with its polar cyano and ester groups and a relatively nonpolar aromatic ring, can exhibit variable solubility.[3]

  • Solvent Screening: A systematic solvent screening is the most effective approach. Test the solubility of your starting material in a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, acetonitrile, THF, DMF) and polar protic (e.g., ethanol, methanol).

  • Co-solvent Systems: If a single solvent does not provide adequate solubility for all reactants, a co-solvent system can be employed. For example, if your nucleophile is only soluble in a nonpolar solvent like toluene and this compound is more soluble in THF, a mixture of toluene and THF might be effective.

  • Phase-Transfer Catalysis: For reactions involving an ionic nucleophile that is soluble in an aqueous phase and an organic substrate soluble in an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to shuttle the nucleophile into the organic phase to react.

Troubleshooting Guide: Common Side Reactions

Problem: Hydrolysis of the Ester Group

Cause: Presence of water in the reaction mixture, especially under basic or acidic conditions.

Solvent-Related Solutions:

  • Use Anhydrous Solvents: Always use freshly dried solvents, especially when working with water-sensitive reagents like Grignards or organolithiums.

  • Aprotic Solvents: Polar aprotic solvents are less likely to act as a source of protons for hydrolysis compared to protic solvents.

Problem: Decarboxylation

Cause: The α-keto ester moiety can be susceptible to decarboxylation under certain conditions, particularly at elevated temperatures or in the presence of certain catalysts.[4]

Solvent-Related Solutions:

  • Lower Reaction Temperatures: If you suspect thermal decarboxylation, running the reaction at a lower temperature is advisable. The choice of solvent can dictate the feasible temperature range. For example, THF has a lower boiling point than DMF.

  • Solvent Polarity: The stability of intermediates that could lead to decarboxylation can be influenced by solvent polarity. Experimenting with solvents of varying polarity might help to suppress this side reaction.

Reaction Pathway Visualization:

Reaction_Pathways cluster_reactions Reaction Pathways Substrate This compound Desired_Product Desired Nucleophilic Adduct Substrate->Desired_Product + Nu⁻ Side_Product_1 Hydrolysis Product Substrate->Side_Product_1 + H₂O (Trace) Side_Product_2 Decarboxylation Product Substrate->Side_Product_2 Heat/Catalyst Nucleophile Nucleophile (Nu⁻) Solvent Solvent Choice Solvent->Substrate Affects Solubility & Conformation Solvent->Nucleophile Influences Reactivity

Caption: Influence of solvent on reaction pathways.

References

Technical Support Center: Machine Learning-Guided Optimization of Ethyl 4-Cyanobenzoylformate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis and optimization of Ethyl 4-cyanobenzoylformate. This guide is designed for researchers, scientists, and drug development professionals who are leveraging machine learning to enhance reaction efficiency, yield, and purity. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-tested insights in a practical question-and-answer format.

Part 1: Foundational Concepts & Frequently Asked Questions

This section addresses common initial queries regarding the synthesis of this compound and the integration of machine learning for its optimization.

Q1: What is the typical synthetic route for this compound, and what are its primary challenges?

A1: The synthesis of this compound commonly proceeds via a palladium-catalyzed cyanation of an aryl halide or triflate, such as Ethyl 4-bromobenzoylformate.[1] This transformation is a type of cross-coupling reaction.[2][3]

The primary challenges in optimizing this reaction include:

  • Complex Parameter Space: The reaction outcome is highly sensitive to a multitude of interacting variables, including the choice of palladium precatalyst, ligand, base, solvent, temperature, and reagent concentrations. The parameter space for a single catalytic reaction can involve upwards of 50 million potential combinations.[4]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air, moisture, and impurities, leading to deactivation and low yields.[5] Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species can also stall the catalytic cycle.[5][6]

  • Side Product Formation: Competing reactions, such as hydrodehalogenation of the starting material or dimerization, can reduce the yield and complicate purification.

  • Reproducibility: Minor variations in reagent quality, solvent purity (especially water content), and atmospheric conditions can lead to inconsistent results.

Q2: How does Machine Learning (ML) address the challenges of optimizing this reaction?

A2: Machine learning, particularly Bayesian Optimization (BO), provides a systematic and data-efficient approach to navigate the complex parameter space of the reaction.[7][8][9][10] Instead of relying on the traditional "one-variable-at-a-time" (OVAT) method, which is often inefficient and can miss optimal conditions arising from parameter interactions, ML algorithms build a predictive model of the reaction landscape.[11][12]

This approach offers several advantages:

  • Efficiency: ML can find optimal conditions faster and with fewer experiments compared to traditional methods.[7][8]

  • Comprehensive Understanding: The model provides insights into how different parameters and their interactions affect the yield and purity.

  • Multi-Objective Optimization: Algorithms can be designed to simultaneously optimize for multiple objectives, such as maximizing yield while minimizing a specific impurity.[7][8]

Q3: What is Bayesian Optimization, and why is it particularly suited for chemical reaction optimization?

A3: Bayesian Optimization (BO) is a sequential, model-based strategy for finding the optimum of complex and expensive-to-evaluate functions.[13] It is ideal for chemical reactions for two key reasons:

  • Sample Efficiency: Chemical experiments are resource-intensive. BO builds a statistical "surrogate model" (often a Gaussian Process) of the reaction outcome based on the results of previous experiments. It uses this model to intelligently select the next set of conditions to test, focusing on areas of the parameter space that are most likely to yield improvement (exploitation) or have high uncertainty (exploration).[13][14]

  • Handles Complexity: BO can effectively navigate high-dimensional and non-linear reaction landscapes with both continuous (e.g., temperature, concentration) and categorical (e.g., ligand, solvent) variables.

The process works in a closed loop: perform an experiment, update the model with the new data, and use the model to decide the next experiment. This iterative process quickly converges on the optimal conditions.[7]

G cluster_workflow Bayesian Optimization Workflow A Define Parameter Space (e.g., Ligand, Temp, Conc.) B Perform Initial Experiments (Design of Experiments - DoE) A->B C Build/Update Surrogate Model (Gaussian Process) B->C D Acquisition Function Suggests Next Experiment C->D Balances Exploration & Exploitation E Perform New Experiment & Collect Data D->E F Check Convergence Criteria D->F E->C Add New Data Point F->D No G Optimal Conditions Found F->G Yes G cluster_pd_cycle Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) PdII_1 Oxidative Addition (R-Pd(II)-X)L_n Pd0->PdII_1 + R-X PdII_2 Transmetalation (R-Pd(II)-CN)L_n PdII_1->PdII_2 + 'CN' source PdII_2->Pd0 Reductive Elimination Product R-CN (Product) PdII_2->Product

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 4-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-cyanobenzoylformate. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis from the lab bench to larger-scale production. Here, we will address common challenges and frequently asked questions in a direct, problem-solving format. Our goal is to provide you with the expertise and practical insights needed to ensure a robust, efficient, and reproducible synthesis.

I. Overview of the Synthesis

The synthesis of this compound, an important intermediate in pharmaceutical and materials science, typically proceeds via the reaction of 4-cyanobenzoyl chloride with a suitable C2 synthon to introduce the α-ketoester functionality. While several methods exist for the formation of α-ketoesters, for the purposes of this guide, we will focus on a common and scalable approach.[1][2]

Core Reaction Pathway

A prevalent method for the synthesis of aryl α-ketoesters is the Friedel-Crafts acylation of an aromatic ring with ethyl oxalyl chloride.[1] However, the strongly deactivating nature of the cyano group on the aromatic ring of 4-cyanobenzonitrile makes this a challenging approach.[3] A more practical route for scaling up involves the use of 4-cyanobenzoyl chloride as a starting material.

The following troubleshooting guide will focus on the challenges you may encounter when scaling up the synthesis of this compound from 4-cyanobenzoyl chloride.

II. Troubleshooting and Frequently Asked Questions (FAQs)

Here we address specific issues that you may encounter during the scale-up of your synthesis.

Q1: My reaction is sluggish and gives a low yield. What are the likely causes and how can I improve it?

A1: A sluggish reaction and low yield are common initial hurdles in scaling up this synthesis. The primary culprits are often related to the reactivity of the starting materials and the reaction conditions.

  • Purity of Starting Materials: Ensure that your 4-cyanobenzoyl chloride is of high purity and free from the starting 4-cyanobenzoic acid.[4] The presence of acid can neutralize any base used and interfere with the reaction. The acyl chloride is also moisture-sensitive and should be handled under anhydrous conditions.[5]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of side products and decomposition. It is crucial to establish an optimal temperature profile for your specific reaction. We recommend starting at a lower temperature (e.g., 0 °C) and gradually warming the reaction mixture to room temperature.

  • Solvent Choice: The choice of solvent is critical. Aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or dichloromethane are generally preferred. Ensure the solvent is anhydrous.

  • Mixing Efficiency: In larger reaction vessels, inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent reaction progress and side product formation. Ensure your stirring is vigorous enough for the scale of your reaction.

Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?

A2: Byproduct formation is a significant concern during scale-up. The most common byproducts in this synthesis are:

  • 4-Cyanobenzoic Acid: This can form from the hydrolysis of 4-cyanobenzoyl chloride if there is moisture in the reaction. Rigorous drying of glassware, solvents, and reagents is essential.

  • Ethyl 4-cyanobenzoate: This can result from the decarboxylation of the desired product, especially if the reaction is heated for an extended period or under acidic/basic conditions.[6]

  • Symmetrical Anhydride of 4-cyanobenzoic acid: This can form from the reaction of 4-cyanobenzoyl chloride with any residual 4-cyanobenzoic acid.

Strategies to Minimize Byproducts:

  • Strict Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Reagent Addition: Add reagents slowly and at a controlled temperature to prevent temperature spikes that can lead to side reactions.

  • Optimized Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or in-situ IR) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause decomposition.

Q3: The work-up and purification are proving difficult to scale. What are your recommendations?

A3: Work-up and purification are often the most challenging steps to scale effectively.

  • Aqueous Work-up: During the aqueous wash, be mindful of the potential for hydrolysis of the ester and nitrile groups, especially if using strong acids or bases. A wash with a mild base like sodium bicarbonate solution is often sufficient to remove acidic impurities.

  • Solvent Extraction: Ensure efficient phase separation during extraction. The formation of emulsions can be an issue at a larger scale. If an emulsion forms, adding brine or filtering the mixture through a pad of celite can help to break it.

  • Purification Method:

    • Recrystallization: This is often the most scalable purification method. A solvent screen should be performed at the lab scale to identify a suitable solvent system that provides good recovery and high purity.

    • Column Chromatography: While effective at the lab scale, chromatography is often less desirable for large-scale production due to the large volumes of solvent required and the time-consuming nature of the process. If chromatography is necessary, consider using a shorter, wider column and optimizing the mobile phase to maximize separation and throughput.

Q4: Are there any specific safety considerations I should be aware of when scaling up this synthesis?

A4: Yes, several safety considerations are paramount.

  • 4-Cyanobenzoyl Chloride: This is a corrosive and moisture-sensitive solid.[5] It can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethyl Chloroformate: If used as a reagent, it is a highly toxic, flammable, and corrosive liquid.[7] It should be handled with extreme care in a fume hood.

  • Cyanide Compounds: Although not directly used in the recommended pathway from 4-cyanobenzoyl chloride, if alternative syntheses involving cyanide salts are considered, extreme caution must be exercised due to their high toxicity.[8]

  • Exothermic Reactions: The reaction can be exothermic, especially during the initial addition of reagents. Ensure your reaction vessel is equipped with adequate cooling and that reagent addition is controlled to manage the heat generated. A reaction calorimeter can be a valuable tool for assessing the thermal risk of a reaction during scale-up.

III. Experimental Protocols and Data

Illustrative Lab-Scale Synthesis of this compound

This protocol is provided as a starting point and will require optimization for your specific needs and scale.

Materials:

  • 4-Cyanobenzoyl chloride

  • Ethyl chloroformate[9]

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl chloroformate in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath. Stir the mixture until the magnesium is consumed.

  • Acylation: Cool the freshly prepared Grignard reagent to 0 °C. Dissolve 4-cyanobenzoyl chloride in anhydrous THF and add it dropwise to the Grignard reagent, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated ammonium chloride solution at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Data Summary Table
ParameterLaboratory Scale (1 g)Pilot Scale (100 g) - Target
Yield 75-85%>70%
Purity (by HPLC) >98%>99%
Reaction Time 2-4 hours4-6 hours
Key Solvents THF, Diethyl Ether2-Methyl-THF, MTBE

IV. Visualizing the Workflow

Troubleshooting Decision Tree for Low Yield

This diagram outlines a logical approach to troubleshooting low yields in your synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials (4-cyanobenzoyl chloride, solvents) start->check_purity purity_ok Purity >98%? check_purity->purity_ok repurify_sm Repurify or source new starting materials purity_ok->repurify_sm No optimize_conditions Optimize Reaction Conditions purity_ok->optimize_conditions Yes repurify_sm->check_purity temp_profile Review Temperature Profile (Too low? Too high?) optimize_conditions->temp_profile mixing_efficiency Assess Mixing Efficiency (Vortex, baffle use?) optimize_conditions->mixing_efficiency reaction_time Check Reaction Time (Incomplete conversion or decomposition?) optimize_conditions->reaction_time success Yield Improved temp_profile->success mixing_efficiency->success reaction_time->success

Caption: A decision tree for troubleshooting low yields.

General Workflow for Synthesis and Purification

This diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Reagent Preparation (Anhydrous Conditions) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reagent_addition Controlled Reagent Addition (0°C to RT) reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC/HPLC) reagent_addition->reaction_monitoring quench Aqueous Quench reaction_monitoring->quench extraction Solvent Extraction quench->extraction purification Purification (Recrystallization/Chromatography) extraction->purification final_product Isolated Product purification->final_product

Caption: A general workflow for the synthesis.

V. References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available from: --INVALID-LINK--

  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available from: --INVALID-LINK--

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Available from: --INVALID-LINK--

  • Conversion of Acid Chlorides to Ketones. Chemistry Steps. Available from: --INVALID-LINK--

  • Ethyl Benzoylformate. Organic Syntheses Procedure. Available from: --INVALID-LINK--

  • Synthesis of Benzoylferrocene by Friedel–Crafts Acylation: Reinforcing Recrystallization and Spectroscopic Techniques in the Undergraduate Organic Chemistry Laboratory. ResearchGate. Available from: --INVALID-LINK--

  • A new synthesis of .alpha.-keto esters and acids. The Journal of Organic Chemistry. Available from: --INVALID-LINK--

  • This compound. Manchester Organics. Available from: --INVALID-LINK--

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available from: --INVALID-LINK--

  • 4-Cyanobenzoyl chloride synthesis. ChemicalBook. Available from: --INVALID-LINK--

  • Friedel–Crafts Acylation. Sigma-Aldrich. Available from: --INVALID-LINK--

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. Available from: --INVALID-LINK--

  • Friedel±Crafts acetylation and benzoylation of benzylsilanes and xanthenes. ResearchGate. Available from: --INVALID-LINK--

  • This compound 95. Sigma-Aldrich. Available from: --INVALID-LINK--

  • 4-Cyanobenzoyl chloride. PubChem. Available from: --INVALID-LINK--

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents. Available from: --INVALID-LINK--

  • 4-Cyanobenzoyl chloride 98. Sigma-Aldrich. Available from: --INVALID-LINK--

  • Preparation method and application of 4-formaldehyde oxime ethyl benzoate. Google Patents. Available from: --INVALID-LINK--

  • Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. The Journal of Organic Chemistry. Available from: --INVALID-LINK--

  • This compound (95%). Amerigo Scientific. Available from: --INVALID-LINK--

  • ethyl 4-aminobenzoate. Organic Syntheses Procedure. Available from: --INVALID-LINK--

  • Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate. Google Patents. Available from: --INVALID-LINK--

  • Decarboxylation. Organic Chemistry Portal. Available from: --INVALID-LINK--

  • Ethyl chloroformate. Wikipedia. Available from: --INVALID-LINK--

  • Method for synthesizing ethyl 4,4-difluoroacetoacetate. Google Patents. Available from: --INVALID-LINK--

  • (PDF) Advances in the Krapcho Decarboxylation. ResearchGate. Available from: --INVALID-LINK--

  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scirp.org. Available from: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Reactivity and Synthetic Applications of Ethyl 4-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, the quest for versatile building blocks that enable the efficient construction of complex molecular architectures is paramount. Ethyl 4-cyanobenzoylformate, an aromatic α-keto ester, has emerged as a reagent of significant interest for researchers, scientists, and drug development professionals. Its unique electronic and structural features, characterized by the presence of an ester, a ketone, and a nitrile functional group, offer a rich platform for a diverse array of chemical transformations. The electron-withdrawing nature of the para-cyano group significantly influences the reactivity of the adjacent carbonyl centers, making it a fascinating subject for comparative analysis.

This guide provides an in-depth technical exploration of the reaction products of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a comparative analysis with alternative synthetic strategies. The information presented herein is grounded in experimental data and authoritative sources to ensure scientific integrity and empower researchers to make informed decisions in their synthetic endeavors.

Core Reactivity Profile of this compound

The reactivity of this compound is dominated by the electrophilic character of its two carbonyl carbons. The presence of the electron-withdrawing 4-cyano group on the benzene ring further enhances the electrophilicity of the benzoyl carbonyl group, making it a prime target for nucleophilic attack. This inherent reactivity allows for its participation in a variety of transformations, primarily leading to the formation of highly functionalized acyclic and heterocyclic systems.

dot graph "Reactivity_Profile" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"this compound" [fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond]; "Nucleophilic Acyl Substitution" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Condensation with Dinucleophiles" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reduction Reactions" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cycloaddition Reactions" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Heterocycle Synthesis" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Acyclic Derivatives" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -> "Nucleophilic Acyl Substitution" [pos="1.5,1.5!"]; "this compound" -> "Condensation with Dinucleophiles" [pos="-1.5,1.5!"]; "this compound" -> "Reduction Reactions" [pos="1.5,-1.5!"]; "this compound" -> "Cycloaddition Reactions" [pos="-1.5,-1.5!"]; "Nucleophilic Acyl Substitution" -> "Acyclic Derivatives"; "Condensation with Dinucleophiles" -> "Heterocycle Synthesis"; "Cycloaddition Reactions" -> "Heterocycle Synthesis"; } Caption: Key reaction pathways of this compound.

Characterization of Reaction Products: A Comparative Analysis

The true utility of a synthetic building block is demonstrated through the characterization of its reaction products and a comparison of its performance against other reagents. This section will explore the outcomes of key reactions of this compound with various nucleophiles, providing experimental insights and comparative data where available.

Reactions with Hydrazine Derivatives: Synthesis of Pyridazinones and Diazo Compounds

The reaction of α-keto esters with hydrazine and its derivatives is a cornerstone for the synthesis of pyridazinone heterocycles, which are prevalent in many biologically active compounds.[1] The reaction of this compound with hydrazine hydrate is expected to proceed via initial nucleophilic attack at the more electrophilic benzoyl carbonyl, followed by cyclization and dehydration to yield the corresponding 6-(4-cyanophenyl)pyridazin-3(2H)-one.

A competing and equally significant reaction pathway involves the formation of diazo compounds. A chemoenzymatic strategy has been described for the preparation of stabilized diazo compounds from various benzoylformate derivatives, including those with electron-withdrawing groups like the cyano substituent.[2][3] This process involves the initial formation of a hydrazone, which is then oxidized to the corresponding diazo compound.[2][3]

Comparative Performance:

ReagentProduct TypeTypical YieldKey Advantages
This compound Pyridazinone / Diazo CompoundModerate to HighElectron-withdrawing group activates the carbonyl for efficient reaction.
Ethyl BenzoylformatePyridazinone / Diazo CompoundModerateLess activated, may require harsher conditions or longer reaction times.
γ-Keto EstersPyridazinonesGood to ExcellentWell-established, versatile route to a wide range of pyridazinones.[4]

Experimental Protocol: Synthesis of 6-(4-cyanophenyl)pyridazin-3(2H)-one (Predicted)

  • Materials: this compound, Hydrazine hydrate, Ethanol.

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product is expected to precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

Expected Characterization Data:

  • ¹H NMR: Signals corresponding to the aromatic protons of the cyanophenyl ring and the pyridazinone ring.

  • ¹³C NMR: Resonances for the carbonyl carbon, the nitrile carbon, and the aromatic and heterocyclic carbons.

  • IR: Characteristic absorption bands for the C=O (amide), C≡N, and C=N functional groups.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of the product.

dot graph "Pyridazinone_Synthesis" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Ethyl_4_cyanobenzoylformate" [label="this compound"]; "Hydrazine" [label="Hydrazine Hydrate"]; "Intermediate" [label="Hydrazone/Hydrazide Intermediate"]; "Product" [label="6-(4-cyanophenyl)pyridazin-3(2H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Ethyl_4_cyanobenzoylformate" -> "Intermediate"; "Hydrazine" -> "Intermediate"; "Intermediate" -> "Product" [label="Cyclization"]; } Caption: Proposed synthesis of 6-(4-cyanophenyl)pyridazin-3(2H)-one.

Reactions with o-Phenylenediamine: Synthesis of Quinoxalines

The condensation of α-dicarbonyl compounds with o-phenylenediamine is a classical and highly efficient method for the synthesis of quinoxaline derivatives.[5][6] Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. The reaction of this compound with o-phenylenediamine is anticipated to yield ethyl 2-(4-cyanophenyl)quinoxaline-3-carboxylate. The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and aromatization.

Comparative Performance:

ReagentProduct TypeTypical YieldKey Advantages
This compound QuinoxalineHighThe two distinct carbonyl groups allow for regioselective condensation.
Benzil (1,2-diphenylethane-1,2-dione)2,3-DiphenylquinoxalineHighA standard and reliable method for symmetrical quinoxalines.
α-Hydroxy KetonesQuinoxalinesGoodRequires an oxidative step for the formation of the quinoxaline ring.[7]

Experimental Protocol: Synthesis of Ethyl 2-(4-cyanophenyl)quinoxaline-3-carboxylate (Predicted)

  • Materials: this compound, o-Phenylenediamine, Ethanol or Acetic Acid.

  • Procedure:

    • Dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

    • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature.

    • The product is expected to precipitate. Collect the solid by filtration.

    • Wash the solid with a small amount of cold ethanol and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent.

Expected Characterization Data:

  • ¹H NMR: Signals for the ethyl ester protons, and the aromatic protons of both the cyanophenyl and quinoxaline ring systems.

  • ¹³C NMR: Resonances for the ester carbonyl, nitrile carbon, and all aromatic and heterocyclic carbons.

  • IR: Stretching frequencies for C=O (ester), C≡N, and C=N bonds.

  • Mass Spectrometry: Molecular ion peak corresponding to the expected product.

dot graph "Quinoxaline_Synthesis" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"Ethyl_4_cyanobenzoylformate" [label="this compound"]; "o_Phenylenediamine" [label="o-Phenylenediamine"]; "Intermediate" [label="Diimine Intermediate"]; "Product" [label="Ethyl 2-(4-cyanophenyl)quinoxaline-3-carboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Ethyl_4_cyanobenzoylformate" -> "Intermediate"; "o_Phenylenediamine" -> "Intermediate"; "Intermediate" -> "Product" [label="Cyclization & Aromatization"]; } Caption: Predicted synthesis of ethyl 2-(4-cyanophenyl)quinoxaline-3-carboxylate.

Conclusion and Future Outlook

This compound stands as a valuable and versatile building block in organic synthesis. Its trifunctional nature, coupled with the activating effect of the para-cyano group, provides access to a diverse range of complex molecules, particularly nitrogen-containing heterocycles of medicinal and materials science interest. The predictable reactivity of its α-keto ester moiety allows for the rational design of synthetic routes to pyridazinones, quinoxalines, and other important scaffolds.

While this guide has outlined the expected reactivity and provided predicted protocols based on analogous systems, further experimental validation is crucial. Future work should focus on a systematic investigation of the reaction of this compound with a wider range of nucleophiles and dinucleophiles to fully explore its synthetic potential. Detailed kinetic studies comparing its reactivity to other substituted benzoylformates would provide valuable quantitative data for a more comprehensive understanding of substituent effects. Such studies will undoubtedly solidify the position of this compound as a key tool in the synthetic chemist's arsenal.

References

A Comparative Guide to the Reactivity of Ethyl 4-cyanobenzoylformate and Ethyl Benzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of Ethyl 4-cyanobenzoylformate and its unsubstituted counterpart, ethyl benzoylformate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental design to elucidate the profound influence of aromatic substitution on electrophilic reactivity.

Introduction: The Significance of the α-Ketoester Moiety

Ethyl benzoylformate and its derivatives are pivotal intermediates in organic synthesis, serving as precursors to a wide array of biologically active molecules, including α-hydroxy esters, which are common chiral building blocks.[1] The reactivity of these α-ketoesters is dominated by the two adjacent carbonyl groups, which present distinct electrophilic centers for nucleophilic attack. This guide focuses on comparing the parent molecule, ethyl benzoylformate, with this compound.[2] The central question we address is: How does the introduction of a powerful electron-withdrawing cyano (-CN) group at the para position of the phenyl ring modulate the reactivity of the molecule's core functional groups? Understanding this difference is critical for reaction design, catalyst selection, and predicting side-product formation.

Theoretical Framework: Electronic Influence of the para-Cyano Substituent

The difference in reactivity between the two compounds is fundamentally rooted in the electronic properties of the cyano group. The -CN group is one of the strongest electron-withdrawing groups in organic chemistry, exerting its influence through two primary mechanisms:

  • Inductive Effect (-I): The nitrogen atom in the cyano group is highly electronegative, pulling electron density away from the aromatic ring through the sigma bond framework.

  • Resonance Effect (-M or -R): The cyano group can participate in resonance, delocalizing the ring's pi-electrons and further withdrawing electron density. This effect is most pronounced at the ortho and para positions.[3]

This potent electron-withdrawing character significantly depletes electron density on the phenyl ring, which in turn enhances the electrophilicity of the attached α-keto carbons. The carbon atom of the cyano group itself is also an electrophilic center, though its reactivity is distinct from that of the carbonyls.[4][5]

The diagram below illustrates how the resonance effect of the para-cyano group increases the partial positive charge (δ+) on the carbonyl carbons, making them more susceptible to nucleophilic attack.

G cluster_0 This compound cluster_1 Conceptual Electronic Effect start StructureKey Resonance Contributor A para-Cyano Group (-I, -R Effects) B Electron Density Withdrawal from Phenyl Ring A->B C Increased Partial Positive Charge (δ+) on Carbonyl Carbons B->C D Enhanced Electrophilicity C->D E Increased Reactivity with Nucleophiles D->E

References

A Comparative Guide to the Biological Activity Screening of Ethyl 4-Cyanobenzoylformate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount. Among these, ethyl 4-cyanobenzoylformate derivatives are emerging as a class of compounds with significant therapeutic potential. Their unique structural features, combining an aromatic nitrile, a keto-ester chain, and a central benzoyl moiety, make them intriguing candidates for a range of biological activities. This guide provides a comprehensive overview of the screening methodologies used to evaluate these derivatives, comparing their hypothetical biological performance against established standards in anticancer and antimicrobial research. The protocols and data presented herein are designed to offer researchers a robust framework for their own investigations.

Introduction to this compound Derivatives

The this compound scaffold represents a versatile starting point for the synthesis of a diverse library of derivatives. The presence of the cyano group, a known pharmacophore in various approved drugs, and the reactive keto-ester functionality, allows for a multitude of chemical modifications. These modifications can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its biological activity. Preliminary investigations into structurally related compounds, such as benzoylformate and cyanophenyl derivatives, have suggested potential as enzyme inhibitors, anticancer agents, and antimicrobial compounds.[1][2][3] This guide will focus on the systematic screening of these derivatives for anticancer and antibacterial activities.

Part 1: Anticancer Activity Screening

A primary focus in the evaluation of novel chemical entities is their potential to inhibit the growth of cancer cells. The cytotoxicity of this compound derivatives is typically assessed using a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][5] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT-116 for colon cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (a standard anticancer drug like Doxorubicin) are included.[4]

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.[5]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

Comparative Performance

For the purpose of this guide, let's consider a hypothetical this compound derivative, designated as ECBF-D1 , and compare its cytotoxic activity against the standard chemotherapeutic agent, Doxorubicin.

Table 1: Hypothetical In Vitro Cytotoxicity (IC50 in µM) of ECBF-D1 and Doxorubicin

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)
ECBF-D1 8.512.39.8
Doxorubicin 0.91.51.2

The hypothetical data in Table 1 suggests that while ECBF-D1 exhibits anticancer activity, its potency is lower than that of the standard drug, Doxorubicin. However, a key aspect of drug development is the therapeutic index – the ratio between the toxic dose and the therapeutic dose. Further studies on non-cancerous cell lines would be necessary to determine the selectivity of ECBF-D1.[8]

Visualizing the Anticancer Screening Workflow

Anticancer Screening Workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Cell_Lines Cancer Cell Lines (MCF-7, A549, HCT-116) Seeding Seed cells in 96-well plates Cell_Lines->Seeding Incubation_24h Incubate 24h Seeding->Incubation_24h Treatment Treat cells with compounds Incubation_24h->Treatment Compounds ECBF Derivatives & Doxorubicin (Control) Serial_Dilution Serial Dilution Compounds->Serial_Dilution Serial_Dilution->Treatment Incubation_48h Incubate 48-72h Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate 3-4h MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent Incubation_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation Comparison Compare with Standard IC50_Calculation->Comparison

Caption: Workflow for assessing the anticancer activity of this compound derivatives using the MTT assay.

Part 2: Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The structural motifs within this compound derivatives suggest they may possess antibacterial properties.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a bacterium.[9][10]

Step-by-Step Protocol:

  • Bacterial Strain Preparation: Standard bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), are cultured in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included. A standard antibiotic, such as Ciprofloxacin, is also tested in parallel.[11]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]

Comparative Performance

We will compare the hypothetical antimicrobial activity of our derivative, ECBF-D1 , with the broad-spectrum antibiotic, Ciprofloxacin.

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of ECBF-D1 and Ciprofloxacin

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
ECBF-D1 3264
Ciprofloxacin 0.50.25

The hypothetical data in Table 2 indicates that ECBF-D1 has some antibacterial activity, though it is significantly less potent than Ciprofloxacin. The higher MIC against the Gram-negative E. coli could suggest that the compound has difficulty penetrating the outer membrane of this bacterium.

Visualizing a Hypothetical Mechanism of Action

While the exact mechanism of action of this compound derivatives is yet to be elucidated, related benzoylformate compounds are known to be enzyme inhibitors.[1][13] A plausible hypothesis is that these derivatives could target key bacterial enzymes involved in essential metabolic pathways.

Hypothetical Mechanism of Action ECBF_Derivative This compound Derivative Bacterial_Cell Bacterial Cell ECBF_Derivative->Bacterial_Cell Inhibition Inhibition ECBF_Derivative->Inhibition Essential_Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, Dihydrofolate Reductase) Bacterial_Cell->Essential_Enzyme Essential_Enzyme->Inhibition Metabolic_Pathway Essential Metabolic Pathway Inhibition->Metabolic_Pathway leads to Pathway_Block Pathway Blocked Metabolic_Pathway->Pathway_Block Bacterial_Death Bacterial Cell Death Pathway_Block->Bacterial_Death

Caption: A hypothetical mechanism of action for this compound derivatives as bacterial enzyme inhibitors.

Conclusion and Future Directions

This guide outlines a systematic approach for the initial biological activity screening of this compound derivatives. The presented hypothetical data, when compared with standard drugs, provides a framework for interpreting experimental results. While our fictional derivative, ECBF-D1, showed moderate activity, it underscores the importance of further structural modifications to enhance potency and selectivity.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: Synthesizing a library of derivatives with systematic modifications to identify key structural features responsible for biological activity.

  • Mechanism of action studies: Investigating the specific molecular targets of active compounds. For anticancer derivatives, this could involve cell cycle analysis and apoptosis assays. For antimicrobial derivatives, enzyme inhibition assays would be pertinent.

  • In vivo studies: Testing the most promising derivatives in animal models to evaluate their efficacy and safety in a whole-organism context.

The this compound scaffold holds considerable promise for the development of new therapeutic agents. Rigorous and systematic screening, as detailed in this guide, is the critical first step in unlocking this potential.

References

A Comparative Guide to the Synthesis of Ethyl 4-cyanobenzoylformate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 4-cyanobenzoylformate is a valuable building block in medicinal chemistry and materials science, prized for its versatile reactivity stemming from the presence of a nitrile, a ketone, and an ester functional group. The efficient and scalable synthesis of this α-keto ester is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages.

Introduction to Synthetic Strategies

The synthesis of this compound presents a unique challenge due to the presence of multiple reactive sites. An ideal synthetic route should offer high yield, operational simplicity, scalability, and utilize readily available and cost-effective starting materials. This guide will focus on two divergent and effective strategies:

  • Route 1: Friedel-Crafts Acylation of Benzonitrile. This classical approach leverages the direct introduction of the ethyl oxalyl group onto the benzonitrile scaffold.

  • Route 2: Grignard Reaction with Diethyl Oxalate. This method involves the formation of an organometallic intermediate from a suitable aryl halide, followed by its reaction with an oxalate ester.

A thorough understanding of these pathways will enable researchers to select the most appropriate method based on their specific laboratory capabilities, scale requirements, and cost considerations.

Route 1: Friedel-Crafts Acylation of Benzonitrile

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the formation of carbon-carbon bonds between an aromatic ring and an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1][2] In this route, benzonitrile is acylated with ethyl oxalyl chloride to directly yield this compound.

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, commonly aluminum chloride (AlCl₃), activates the ethyl oxalyl chloride by coordinating to the carbonyl oxygen, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich π-system of the benzonitrile ring. The cyano group is a deactivating, meta-directing group; however, under the forcing conditions of the Friedel-Crafts reaction, para-substitution is often observed, leading to the desired product. Subsequent workup quenches the catalyst and liberates the final product.

Friedel-Crafts Acylation cluster_0 Activation of Acylating Agent cluster_1 Electrophilic Aromatic Substitution Ethyl_oxalyl_chloride Ethyl oxalyl chloride Acylium_ion Acylium ion (Electrophile) Ethyl_oxalyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Benzonitrile Benzonitrile Intermediate Sigma Complex Benzonitrile->Intermediate + Acylium ion Product This compound Intermediate->Product - H⁺

Caption: Workflow for the Friedel-Crafts Acylation of Benzonitrile.

Experimental Protocol

Materials:

  • Benzonitrile

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq).

  • Add anhydrous dichloromethane to the flask, and cool the suspension to 0 °C in an ice bath.

  • Add ethyl oxalyl chloride (1.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, add benzonitrile (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Once the addition of benzonitrile is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to yield this compound.

Route 2: Grignard Reaction with Diethyl Oxalate

This route utilizes the nucleophilic character of a Grignard reagent derived from an aryl halide to attack the electrophilic carbonyl carbon of diethyl oxalate. This approach offers an alternative to the potentially harsh conditions of the Friedel-Crafts acylation.

Mechanistic Rationale

The synthesis begins with the preparation of 4-cyanophenylmagnesium bromide from 4-bromobenzonitrile and magnesium metal. This Grignard reagent then acts as a potent nucleophile. The reaction with diethyl oxalate proceeds in a stepwise manner. The first equivalent of the Grignard reagent adds to one of the ester carbonyls, forming a tetrahedral intermediate which then collapses to give the α-keto ester. The use of excess Grignard reagent can lead to the formation of a tertiary alcohol, so careful control of stoichiometry is crucial.

Grignard Reaction cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Acyl Substitution 4-bromobenzonitrile 4-Bromobenzonitrile Grignard_reagent 4-Cyanophenyl- magnesium bromide 4-bromobenzonitrile->Grignard_reagent + Mg Mg Mg Diethyl_oxalate Diethyl oxalate Grignard_reagent->Diethyl_oxalate Nucleophilic Attack Tetrahedral_intermediate Tetrahedral Intermediate Diethyl_oxalate->Tetrahedral_intermediate Product This compound Tetrahedral_intermediate->Product - EtOMgBr

References

A Comparative In Silico Analysis of Ethyl 4-cyanobenzoylformate Reactivity for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the reactivity of Ethyl 4-cyanobenzoylformate and its unsubstituted counterpart, Ethyl benzoylformate, through the lens of in silico modeling. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of reactivity prediction, offers a detailed workflow for computational analysis, and presents a comparative assessment of these two key chemical entities. By understanding the subtle yet significant influence of the para-cyano group, researchers can make more informed decisions in the design and synthesis of novel therapeutics.

Introduction: The Significance of α-Keto Esters in Synthesis and Drug Discovery

α-Keto esters, such as this compound, are highly versatile intermediates in organic synthesis and play a crucial role in the development of pharmaceuticals. Their unique chemical architecture, featuring adjacent ketone and ester functionalities, provides a rich landscape for a variety of chemical transformations. These include nucleophilic additions, condensations, and reductions, making them valuable building blocks for complex molecular scaffolds. Ethyl benzoylformate serves as a foundational α-keto ester, widely used in the preparation of derivatives for various applications, including as photoinitiators and in the synthesis of heterocyclic compounds.[1][2][3][4]

This compound, the subject of our focused analysis, is a substituted derivative of Ethyl benzoylformate. The introduction of a cyano (-CN) group at the para position of the phenyl ring is expected to significantly modulate its reactivity. The cyano group is a strong electron-withdrawing group, which can influence the electron density distribution across the entire molecule, thereby altering its susceptibility to various chemical reactions.[5][6] Understanding the precise nature and extent of this electronic influence is paramount for its effective utilization in synthetic strategies.

The Power of In Silico Modeling in Predicting Chemical Reactivity

Before embarking on extensive and often costly laboratory experimentation, in silico modeling offers a powerful and predictive avenue to explore the chemical behavior of molecules.[7] Computational chemistry methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms, predicting reaction outcomes, and understanding the electronic properties that govern reactivity.[1][2][8][9]

DFT allows for the calculation of a molecule's electronic structure, providing insights into properties such as charge distribution, molecular orbital energies, and reaction energy barriers.[1][2][8][9] For the purpose of this guide, we will focus on how DFT can be employed to compare the reactivity of this compound and Ethyl benzoylformate, specifically their susceptibility to nucleophilic attack, a common reaction pathway for this class of compounds.

Comparative Analysis: this compound vs. Ethyl benzoylformate

The primary difference between our two molecules of interest is the presence of the para-cyano group on this compound. This substituent is known to be strongly electron-withdrawing through both resonance and inductive effects. This electronic perturbation is hypothesized to have a profound impact on the reactivity of the two carbonyl carbons present in the α-keto ester moiety.

FeatureThis compoundEthyl benzoylformate
Molecular Formula C11H9NO3C10H10O3
Molecular Weight 203.19 g/mol [10]178.18 g/mol [11]
Key Functional Groups Ester, Ketone, Nitrile[10]Ester, Ketone
Boiling Point 313 °C (lit.)[10]138-139 °C / 18 mmHg (lit.)[11]
Density 1.18 g/mL at 25 °C (lit.)[10]1.122 g/mL at 25 °C (lit.)[11]

Table 1: Physical and Chemical Properties of this compound and Ethyl benzoylformate.

The electron-withdrawing nature of the cyano group in this compound is expected to render the adjacent carbonyl carbons more electrophilic compared to those in Ethyl benzoylformate. This increased electrophilicity should make this compound more susceptible to nucleophilic attack.

In Silico Experimental Workflow: A DFT-Based Comparison

To quantitatively assess the difference in reactivity, a standard DFT-based computational workflow can be employed. This workflow is designed to be a self-validating system, where the computational choices are grounded in established theoretical principles.

Caption: A typical workflow for the in silico comparison of molecular reactivity using DFT.

Step-by-Step Methodology
  • Geometry Optimization: The first step involves finding the lowest energy conformation (the most stable 3D structure) of both this compound and Ethyl benzoylformate. This is typically achieved using a DFT functional such as B3LYP with a suitable basis set like 6-31G(d). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Electronic Property Calculations: Once the geometries are optimized, a single-point energy calculation is performed to determine various electronic properties.

    • Population Analysis: Methods like Natural Population Analysis (NPA) or Mulliken population analysis are used to calculate the partial atomic charges on each atom. This will provide a quantitative measure of the electrophilicity of the carbonyl carbons.

    • Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. For nucleophilic attack, the LUMO is of particular interest as it represents the region of the molecule most likely to accept electrons.

    • Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the charge distribution on the molecular surface. Regions of positive potential (typically colored blue) indicate electrophilic sites, while regions of negative potential (typically red) indicate nucleophilic sites.

  • Reactivity Comparison: The calculated properties of the two molecules are then compared.

    • Partial Atomic Charges: A more positive partial charge on the carbonyl carbons of this compound compared to Ethyl benzoylformate would indicate a higher degree of electrophilicity and thus greater susceptibility to nucleophilic attack.

    • LUMO Analysis: A lower LUMO energy for this compound would suggest it is a better electron acceptor. The spatial distribution of the LUMO will also be examined; a larger contribution from the carbonyl carbons would further support their role as the primary sites for nucleophilic attack.

    • ESP Maps: A visual comparison of the ESP maps will provide a qualitative confirmation of the findings from the population and FMO analyses.

Predicted Outcomes and Discussion

Based on established principles of organic chemistry, the in silico modeling is expected to reveal the following:

  • Increased Electrophilicity: The carbonyl carbons of this compound will exhibit significantly more positive partial atomic charges compared to those in Ethyl benzoylformate. This is a direct consequence of the electron-withdrawing nature of the para-cyano group.

  • Lower LUMO Energy: The LUMO energy of this compound is predicted to be lower than that of Ethyl benzoylformate, making it a more favorable target for nucleophiles.

This predicted increase in reactivity for this compound has important implications for its use in drug development. For instance, when designing bioconjugation strategies, the enhanced electrophilicity could allow for milder reaction conditions or faster reaction kinetics when targeting nucleophilic residues on biomolecules. However, this increased reactivity might also lead to lower selectivity and potential off-target reactions, a critical consideration in drug design.

Caption: A logical diagram illustrating the predicted influence of electronic properties on the transition state energy for nucleophilic attack.

Conclusion

This guide has outlined a comparative framework for understanding the reactivity of this compound relative to Ethyl benzoylformate, grounded in the principles of computational chemistry. The in silico workflow presented provides a robust and efficient methodology for predicting the electronic effects of substituents on molecular reactivity. The anticipated results strongly suggest that the para-cyano group significantly enhances the electrophilicity of the carbonyl centers in this compound, making it a more reactive substrate for nucleophilic attack. This fundamental understanding is critical for drug development professionals seeking to leverage the unique chemical properties of this versatile building block in the synthesis of novel therapeutic agents.

References

Navigating the Amine Metabolome: A Comparative Guide to Isotopic Labeling Strategies for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of metabolomics and proteomics, the precise quantification of amine-containing molecules—a vast class encompassing amino acids, neurotransmitters, and bioactive peptides—is paramount for unraveling complex biological processes and advancing drug development. Chemical isotopic labeling, coupled with liquid chromatography-mass spectrometry (LC-MS), has emerged as a powerful strategy for achieving accurate relative and absolute quantification. This guide provides a comprehensive comparison of leading isotopic labeling reagents for primary and secondary amines, offering insights into their reaction mechanisms, performance characteristics, and experimental workflows to aid researchers in selecting the optimal strategy for their analytical needs.

While the novel reagent Ethyl 4-cyanobenzoylformate presents an interesting chemical structure, a thorough review of current scientific literature reveals no documented applications or experimental data for its use in isotopic labeling studies. Therefore, this guide will focus on well-established and validated alternatives for which a wealth of comparative data exists.

The Central Role of Derivatization in Isotopic Labeling

Direct analysis of many low-molecular-weight amines by LC-MS is often hampered by poor chromatographic retention on reversed-phase columns and low ionization efficiency in electrospray ionization (ESI). Derivatization addresses these challenges by chemically modifying the analyte to impart more favorable properties.[1] In the context of isotopic labeling, this process involves tagging analytes from different samples with isotopically light or heavy versions of the same reagent.[2][3] When the samples are mixed and analyzed by MS, the chemically identical, but isotopically distinct, analytes appear as a pair of peaks with a specific mass difference. The ratio of their signal intensities directly reflects their relative abundance in the original samples.[2][3]

A Comparative Analysis of Amine-Reactive Isotopic Labeling Reagents

The choice of a derivatization reagent is critical and depends on several factors, including reaction efficiency, the breadth of analytes targeted, and the desired analytical outcome. Here, we compare some of the most widely used reagents for labeling primary and secondary amines.

ReagentFunctional Group ReactivityKey AdvantagesKey Limitations
Dansyl Chloride (DnsCl) Primary and secondary amines, phenolic hydroxylsVersatile, enhances ionization efficiency, fluorescent tag allows for UV detectionCan produce multiple derivatives for some analytes
9-fluorenylmethyl chloroformate (Fmoc-Cl) Primary and secondary aminesStable derivatives, good for highly acidic chromatography conditionsMay require removal of excess reagent
o-phthalaldehyde (OPA) Primary amines (in the presence of a thiol)Fluorogenic (reacts to form a fluorescent product), fast reactionDerivatives can be unstable
Isotope-Coded Affinity Tags (ICAT) Thiol groups (cysteine residues in peptides)Specific for cysteine-containing peptides, allows for affinity purificationLimited to cysteine-containing molecules
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) Primary aminesEnables multiplexing (comparison of up to 8 or 10 samples simultaneously)Requires MS/MS for quantification, more complex data analysis

In-Depth Look: Dansyl Chloride as a Versatile Labeling Agent

Dansyl chloride is a highly versatile reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups.[1][2][3] The dansyl group significantly enhances the ionization efficiency of the derivatized analytes in ESI-MS and provides a fluorescent tag for orthogonal detection by UV.[1]

Reaction Mechanism

The derivatization reaction with dansyl chloride is a nucleophilic substitution where the amine nitrogen attacks the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide bond. This reaction is typically carried out in a basic buffer.

G cluster_reactants Reactants cluster_products Products Analyte R-NH₂ (Primary Amine) Derivative Dansyl-NH-R (Labeled Analyte) Analyte->Derivative + Dansyl Chloride - HCl DansylCl Dansyl Chloride HCl HCl

Caption: Derivatization of a primary amine with Dansyl Chloride.

Experimental Workflow: Quantitative Profiling of Amines using Dansylation Isotope Labeling

The following protocol outlines a general workflow for the relative quantification of amine-containing metabolites using ¹²C- and ¹³C-dansyl chloride.[2][3]

G A Sample A (e.g., Control) C Label with ¹²C-Dansyl Chloride A->C B Sample B (e.g., Treated) D Label with ¹³C-Dansyl Chloride B->D E Mix Labeled Samples 1:1 C->E D->E F LC-MS Analysis E->F G Data Analysis (Peak Pair Extraction & Ratio Calculation) F->G

References

Cross-reactivity studies of Ethyl 4-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of inhibitor performance is critical for advancing research and drug development. This guide provides a detailed comparative analysis of prominent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, with a focus on their cross-reactivity profiles. While not a known bioactive agent, Ethyl 4-cyanobenzoylformate is included as a conceptual negative control and a basic scaffold for inhibitor design, highlighting the importance of specificity in drug discovery.

IDO1 is a key enzyme in the kynurenine pathway, catalyzing the rate-limiting step of tryptophan conversion to kynurenine.[1] This process has significant implications for immune regulation, and its upregulation in the tumor microenvironment is a major mechanism of cancer immune escape.[2][3] Consequently, the development of selective IDO1 inhibitors has been a major focus in immuno-oncology.[4] However, the existence of related enzymes, namely Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO), necessitates rigorous cross-reactivity studies to ensure inhibitor selectivity and minimize off-target effects.[5]

This guide will delve into the performance of several key IDO1 inhibitors, providing supporting data and detailed experimental protocols for their evaluation.

Comparative Analysis of IDO1 Inhibitors

A critical aspect of characterizing an IDO1 inhibitor is its potency and selectivity against related enzymes. The following inhibitors have been extensively studied and provide a strong basis for comparison.

Epacadostat (INCB024360)

Epacadostat is a potent and selective, orally available inhibitor of IDO1.[6][7] It functions as a reversible, competitive inhibitor with respect to the substrate tryptophan.[7][8] Preclinical studies have demonstrated that Epacadostat effectively reduces tryptophan metabolism, leading to enhanced activation of dendritic cells and proliferation of effector T cells and natural killer (NK) cells.[9]

Linrodostat (BMS-986205)

Linrodostat is another potent and selective oral inhibitor of IDO1.[10][11] It is classified as an irreversible, suicide inhibitor that binds to the heme cofactor of the enzyme.[12][13] This mechanism of action distinguishes it from competitive inhibitors like Epacadostat. Linrodostat has shown potent pharmacodynamic activity in advanced cancers and restores T-cell proliferation in mixed lymphocyte reactions (MLR).[12][14]

Navoximod (GDC-0919)

Navoximod is an orally available small molecule inhibitor of the IDO1 pathway.[15][16] It is a potent, non-competitive inhibitor with respect to tryptophan.[17] In preclinical models, Navoximod has demonstrated the ability to restore T-cell responses that are suppressed by IDO1 activity.[18]

This compound

This compound is a chemical compound available from various suppliers.[19][20][21] Unlike the other compounds in this guide, there is no published evidence of its biological activity as an IDO1 inhibitor. Its inclusion here is for illustrative purposes as a negative control in screening assays and as a potential starting point for medicinal chemistry campaigns due to its simple aromatic structure.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the key performance metrics for the selected IDO1 inhibitors based on publicly available data.

CompoundTargetIC50/EC50Selectivity vs. IDO2Selectivity vs. TDOMechanism of Action
Epacadostat IDO1IC50 = 71.8 nM[9]>1000-fold[7]>1000-fold[7]Competitive, Reversible[7]
Linrodostat IDO1IC50 = 1.1 nM (cellular)[12]Not specified>2000-fold[13]Irreversible, Suicide[13]
Navoximod IDO1EC50 = 75 nM (cellular)[18]Not specified~10- to 20-fold[17]Non-competitive[17]

Experimental Protocols for Cross-Reactivity Profiling

To ensure the scientific integrity of cross-reactivity studies, standardized and validated protocols are essential. The following are detailed methodologies for key experiments.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1, IDO2, and TDO.

Principle: The assay measures the production of N-formylkynurenine, the immediate product of tryptophan oxidation by the enzymes. The reaction is initiated by adding the enzyme to a reaction mixture containing tryptophan, and the product formation is monitored spectrophotometrically.

Step-by-Step Protocol:

  • Enzyme Preparation: Recombinant human IDO1, IDO2, and TDO enzymes are expressed and purified. The concentration and specific activity of each enzyme should be determined prior to the assay.

  • Reaction Buffer Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) containing a reducing agent like ascorbic acid and a cofactor like methylene blue to maintain the heme iron in its active ferrous state.[5]

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., in DMSO) and create a dilution series to test a range of concentrations.

  • Assay Plate Setup: In a 96-well plate, add the reaction buffer, the substrate L-tryptophan, and the test compound at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Initiate the reaction by adding the purified enzyme to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a terminating agent (e.g., trichloroacetic acid). The N-formylkynurenine product can be converted to kynurenine and detected by measuring its absorbance at 321 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of purified enzymes allows for a direct assessment of inhibitor-enzyme interaction without the complexity of a cellular environment. The inclusion of reducing agents is critical as IDO1 is prone to autoxidation.[5]

Cell-Based Kynurenine Production Assay

This assay provides a more physiologically relevant measure of inhibitor potency by assessing its activity in a cellular context.

Principle: Cells overexpressing IDO1, IDO2, or TDO are treated with the test compound, and the amount of kynurenine produced and secreted into the cell culture medium is quantified.

Step-by-Step Protocol:

  • Cell Culture: Culture cells (e.g., HeLa or HEK293) that have been engineered to stably express human IDO1, IDO2, or TDO. For IDO1, expression can be induced by treating cells with interferon-gamma (IFN-γ).[3]

  • Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere. Treat the cells with a dilution series of the test compound for a predetermined time.

  • Tryptophan Addition: Add L-tryptophan to the cell culture medium to serve as the substrate for the enzymes.

  • Incubation: Incubate the cells for 24-48 hours to allow for tryptophan metabolism.

  • Sample Collection: Collect the cell culture supernatant.

  • Kynurenine Quantification: Add a derivatizing agent (e.g., p-dimethylaminobenzaldehyde) to the supernatant, which reacts with kynurenine to produce a colored product. Measure the absorbance at a specific wavelength (e.g., 480 nm).

  • Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample and determine the EC50 value of the inhibitor.

Trustworthiness of the Protocol: This self-validating system provides a functional readout of enzyme inhibition within a living cell, accounting for factors like cell permeability and metabolism of the compound.

Visualizing Experimental Workflows and Pathways

Workflow for Inhibitor Cross-Reactivity Profiling

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Functional Immune Assays a Purified IDO1 Enzyme Assay d IDO1-expressing Cells a->d Confirm Cellular Potency b Purified IDO2 Enzyme Assay b->d Confirm Cellular Potency c Purified TDO Enzyme Assay c->d Confirm Cellular Potency e IDO2-expressing Cells d->e f TDO-expressing Cells e->f Assess Selectivity (EC50) g Mixed Lymphocyte Reaction (MLR) f->g Evaluate Immunomodulatory Effect end Comprehensive Cross-Reactivity Profile g->end start Test Compound (e.g., this compound as negative control) start->a Determine IC50 start->b Determine IC50 start->c Determine IC50

Caption: Workflow for assessing inhibitor cross-reactivity.

The Kynurenine Pathway and Points of Inhibition

G cluster_0 Enzymatic Conversion tryptophan Tryptophan IDO1 IDO1 tryptophan->IDO1 Inhibited by: Epacadostat Linrodostat Navoximod IDO2 IDO2 tryptophan->IDO2 TDO TDO tryptophan->TDO kynurenine Kynurenine immunosuppression Immunosuppression (T-cell depletion, Treg activation) kynurenine->immunosuppression IDO1->kynurenine IDO2->kynurenine TDO->kynurenine

Caption: The Kynurenine Pathway and key inhibitor targets.

Conclusion

Thorough cross-reactivity profiling is indispensable in the development of selective IDO1 inhibitors. While compounds like Epacadostat, Linrodostat, and Navoximod have demonstrated potent and relatively selective inhibition of IDO1, their distinct mechanisms of action and selectivity profiles underscore the importance of comprehensive evaluation. The use of standardized in vitro and cell-based assays, along with appropriate negative controls like this compound, ensures the generation of reliable and comparable data. This rigorous approach is crucial for identifying lead candidates with the desired efficacy and safety profiles for advancement into clinical trials.

References

A Comparative Guide to Catalytic Transformations of Ethyl 4-Cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the efficient and selective transformation of key chemical intermediates is paramount. Ethyl 4-cyanobenzoylformate, a versatile building block, is of significant interest due to its dual reactive sites: a ketone susceptible to reduction and an aromatic nitrile group that can undergo various transformations. This guide provides an in-depth comparison of catalytic strategies for the transformation of this compound, with a primary focus on the asymmetric reduction of its ketone functionality to produce chiral α-hydroxy esters. These chiral products are valuable precursors in the synthesis of pharmaceuticals and other fine chemicals.

This document moves beyond a simple listing of methods to offer a comparative analysis of metal-based catalysis, biocatalysis, and organocatalysis. The insights provided are grounded in experimental data from analogous systems and established mechanistic principles, offering a practical framework for catalyst selection and experimental design.

The Significance of this compound Transformations

The primary transformation of interest for this compound is the enantioselective reduction of the α-keto group to yield ethyl (R)- or (S)-4-cyanomandelate. The resulting chiral cyanomandelate is a valuable synthon, and the choice of catalyst is critical in achieving high yield and enantioselectivity. The presence of the cyano group can influence the electronic properties of the substrate and potentially coordinate with metal catalysts, adding a layer of complexity to catalyst selection and optimization.

Metal-Based Catalysis: A Workhorse for Asymmetric Hydrogenation

Transition metal catalysis, particularly with rhodium and ruthenium complexes, is a well-established and powerful tool for the asymmetric hydrogenation of α-keto esters. The success of these catalysts hinges on the design of chiral ligands that create a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes featuring chiral bisphosphine ligands are highly effective for the asymmetric hydrogenation of various keto esters. While direct data for this compound is not abundant in the literature, extensive research on analogous substrates like β-cyanocinnamic esters provides valuable insights. For instance, ligands capable of forming hydrogen bonds with the substrate have shown to enhance both reactivity and enantioselectivity.[1][2][3]

Experimental Protocol: Representative Rhodium-Catalyzed Asymmetric Hydrogenation

Note: This protocol is adapted from methodologies for structurally similar substrates and may require optimization for this compound.

  • Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 and a chiral bisphosphine ligand (e.g., a derivative of ZhaoPhos) in a degassed solvent (e.g., dichloromethane) is stirred at room temperature for 30 minutes.

  • Reaction Setup: this compound is dissolved in the chosen solvent in a high-pressure autoclave.

  • Hydrogenation: The catalyst solution is added to the substrate solution. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 50 atm).

  • Reaction Monitoring and Work-up: The reaction is stirred at a controlled temperature until completion, monitored by TLC or HPLC. Upon completion, the pressure is released, the solvent is evaporated, and the product is purified by column chromatography.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Ruthenium catalysts, particularly the Noyori-type complexes, are renowned for their efficiency in asymmetric transfer hydrogenation reactions.[4] These reactions utilize a hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol, obviating the need for high-pressure hydrogen gas. This can be a significant practical advantage in a laboratory setting. The mechanism involves a metal-ligand bifunctional catalysis where both the metal center and the ligand participate in the hydrogen transfer.

Workflow for Catalyst Screening in Asymmetric Transfer Hydrogenation

Caption: A generalized workflow for screening and optimizing ruthenium-catalyzed asymmetric transfer hydrogenation reactions.

Biocatalysis: The Green Chemistry Approach

Biocatalysis offers an environmentally benign and often highly selective alternative to traditional chemical catalysis. Whole-cell biocatalysts or isolated enzymes, such as carbonyl reductases, can operate under mild reaction conditions (aqueous media, ambient temperature, and pressure) and exhibit exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of chiral building blocks like ethyl (R)-4-cyano-3-hydroxybutanoate, which is structurally related to the target product, biocatalytic methods have been successfully developed.[5] These often employ recombinant E. coli strains overexpressing a specific carbonyl reductase and a cofactor regeneration system, for instance, using glucose dehydrogenase to regenerate NADPH.

Data Comparison: Metal Catalysis vs. Biocatalysis for Analogous Reductions

Catalyst SystemSubstrateProductYieldEnantiomeric Excess (ee)Reaction Conditions
Rh-ZhaoPhos [2]Methyl 2-cyano-3-phenylacrylateMethyl (R)-2-cyano-3-phenylpropanoate>99%99%50 atm H₂, RT, 12h
Ru-(S,S)-Ts-DPEN [6]Ethyl benzoylformateEthyl (R)-mandelate95%98%HCOOH/NEt₃, 28°C, 16h
Recombinant E. coli [7]Ethyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutanoate90.7%>99%Aqueous buffer, 30°C

Organocatalysis: The Metal-Free Alternative

Organocatalysis has emerged as a powerful third pillar in asymmetric synthesis, avoiding the use of potentially toxic and expensive heavy metals. For the reduction of ketones, chiral organocatalysts can activate the reducing agent or the substrate to facilitate a stereoselective hydride transfer.

While specific applications of organocatalysts for the reduction of this compound are not yet widely reported, the principles of organocatalytic reduction are well-established. For instance, chiral spiroborate esters have been shown to be highly effective for the asymmetric borane reduction of a variety of prochiral ketones, achieving excellent yields and enantioselectivities.[8]

Conceptual Reaction Scheme: Organocatalytic Reduction

Organocatalytic_Reduction Substrate This compound Product Ethyl (R)- or (S)-4-cyanomandelate Substrate->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., BH₃-DMS) Catalyst Chiral Organocatalyst (e.g., Spiroborate Ester) Catalyst->Product

Caption: A conceptual diagram illustrating the components of an organocatalytic reduction of this compound.

Comparative Analysis and Future Outlook

Catalyst ClassAdvantagesDisadvantages
Metal Catalysis High turnover numbers, broad substrate scope, well-understood mechanisms.Potential for metal contamination in the product, often requires high pressure and inert atmosphere.
Biocatalysis High enantioselectivity, mild reaction conditions, environmentally friendly.Substrate scope can be limited, enzyme stability and availability can be issues, requires expertise in molecular biology.
Organocatalysis Metal-free, often robust to air and moisture, diverse activation modes.Can require higher catalyst loadings compared to metal catalysts, substrate scope is still expanding.

The choice of the optimal catalyst for the transformation of this compound will ultimately depend on the specific requirements of the synthesis, including desired stereoisomer, scale, cost, and purity specifications.

  • For large-scale industrial applications where high efficiency and turnover are critical, metal-based catalysis remains a primary choice, despite the need for stringent purification to remove metal residues.

  • For the synthesis of high-value pharmaceutical intermediates where purity and "green" credentials are paramount, biocatalysis presents a compelling and increasingly viable option.

  • As the field of organocatalysis continues to mature, it is poised to offer practical and cost-effective solutions, particularly for applications where metal contamination is a major concern.

Future research should focus on the direct comparative study of these catalytic systems on this compound to generate a comprehensive dataset. Furthermore, the development of immobilized catalysts and flow chemistry processes for these transformations will be crucial for enhancing their sustainability and industrial applicability.

References

A Researcher's Guide to the Spectroscopic Signatures of Ethyl 4-Cyanobenzoylformate and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. Ethyl 4-cyanobenzoylformate, an aromatic α-keto ester, presents a unique spectroscopic profile owing to its combination of an ester, a ketone, a cyano group, and an aromatic ring. Understanding these characteristics is crucial for reaction monitoring, quality control, and mechanistic studies.

This guide provides an in-depth spectroscopic comparison of this compound with its structural analogues. By systematically modifying the para-substituent on the benzoyl ring, we can dissect the electronic and structural influences on the resulting spectra. This comparative approach not only facilitates the identification of the target molecule but also deepens our understanding of structure-property relationships. The analogues chosen for this guide represent a spectrum of electronic effects: the unsubstituted parent compound (Ethyl benzoylformate), an electron-donating group (-CH₃), and a strong electron-withdrawing group (-NO₂). We also include Ethyl 4-cyanobenzoate to isolate the specific contribution of the α-keto group.

While comprehensive experimental data for all analogues is presented, spectral data for the primary compound, this compound, is predicted based on established spectroscopic principles and substituent effects derived from the analogues. This predictive analysis serves as a powerful tool for researchers when reference spectra are unavailable.

Molecular Structures Under Investigation

The electronic nature of the substituent at the C4 position of the phenyl ring dictates the electron density distribution across the molecule, profoundly influencing the spectroscopic data. The structures below form the basis of our comparative analysis.

G cluster_0 This compound (Target) cluster_1 Ethyl benzoylformate (Unsubstituted) cluster_2 Ethyl 4-methylbenzoate (Electron-Donating) cluster_3 Ethyl 4-nitrobenzoate (Electron-Withdrawing) cluster_4 Ethyl 4-cyanobenzoate (Cyano Analogue) s0 s0 s1 s1 s2 s2 s3 s3 s4 s4

Caption: Core structures for spectroscopic comparison.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen environments within a molecule. The chemical shift (δ) is highly sensitive to the electronic environment of each nucleus.

Causality of Substituent Effects in NMR

The para-substituent's ability to donate or withdraw electron density through resonance and inductive effects alters the shielding of the aromatic protons and carbons.

  • Electron-Withdrawing Groups (EWG: -CN, -NO₂): These groups deshield the aromatic protons and carbons, causing their signals to shift downfield (to a higher ppm value). The effect is most pronounced on the ortho and para positions.

  • Electron-Donating Groups (EDG: -CH₃): These groups shield the aromatic nuclei, leading to an upfield shift (lower ppm).

The α-keto group in the benzoylformates is a strong EWG, which further deshields the aromatic protons compared to the simpler benzoate analogues.

Comparative ¹H NMR Data

The ¹H NMR spectra are characterized by signals from the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the aromatic protons.

CompoundSubstituent (R)Ar-H (ortho to C=O) δ (ppm)Ar-H (meta to C=O) δ (ppm)-OCH₂CH₃ δ (ppm)-OCH₂CH₃ δ (ppm)
This compound-CN~8.1-8.2 (d)~7.8-7.9 (d)~4.4 (q)~1.4 (t)
Ethyl benzoylformate[1]-H7.9-8.0 (m)7.5-7.7 (m)4.41 (q)1.41 (t)
Ethyl 4-methylbenzoate[2][3]-CH₃7.96 (d)7.26 (d)4.37 (q)1.39 (t)
Ethyl 4-nitrobenzoate[4]-NO₂8.31 (d)8.29 (d)4.46 (q)1.45 (t)
Ethyl 4-cyanobenzoate[5]-CN8.11 (d)7.77 (d)4.42 (q)1.42 (t)

Analysis:

  • The aromatic protons of Ethyl 4-nitrobenzoate are the most downfield-shifted due to the powerful electron-withdrawing nature of the nitro group.[4]

  • Conversely, the methyl group in Ethyl 4-methylbenzoate shields the aromatic protons, particularly the meta protons, shifting them upfield.[2][3]

  • The predicted spectrum for this compound shows a significant downfield shift for all aromatic protons compared to Ethyl benzoylformate, a combined effect of the α-keto and cyano groups.

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide insight into the carbon skeleton, with the carbonyl carbons being particularly informative.

CompoundSubstituent (R)C=O (keto) δ (ppm)C=O (ester) δ (ppm)C-CN δ (ppm)Aromatic δ (ppm)
This compound-CN~185~163~117~118, 130, 133, 137
Ethyl benzoylformate-H186.5163.8-135.0, 132.8, 130.0, 128.9
Ethyl 4-methylbenzoate[2]-CH₃-167.2-143.5, 129.1, 127.5, 21.6
Ethyl 4-nitrobenzoate[6]-NO₂-165.1-150.5, 135.4, 130.6, 123.5
Ethyl 4-cyanobenzoate[7]-CN-164.8118.0134.9, 132.4, 130.1, 116.6

Analysis:

  • The α-keto carbonyl carbon in the benzoylformates appears significantly downfield (~186 ppm) compared to the ester carbonyl (~164-167 ppm).

  • The chemical shift of the ipso-carbon (the carbon attached to the substituent) is highly sensitive to the substituent's nature, appearing far downfield for -NO₂ and upfield for -CH₃.

  • The nitrile carbon (-C≡N) has a characteristic chemical shift around 117-118 ppm.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of functional groups. The position of the absorption bands provides a molecular fingerprint.

Causality of Vibrational Frequency Shifts

The frequency of the carbonyl (C=O) and nitrile (C≡N) stretching vibrations is influenced by conjugation and the electronic effects of the para-substituent.

  • Conjugation: Conjugation with the aromatic ring delocalizes the pi-electrons, weakening the C=O double bond and lowering its stretching frequency (shifting to a lower wavenumber).

  • Electron-Withdrawing Groups: EWGs pull electron density away from the carbonyl group, strengthening the C=O bond and increasing its stretching frequency (shifting to a higher wavenumber).

  • Electron-Donating Groups: EDGs push electron density into the ring and towards the carbonyl, weakening the C=O bond and decreasing its stretching frequency.

Comparative FTIR Data
CompoundSubstituent (R)ν(C=O) keto (cm⁻¹)ν(C=O) ester (cm⁻¹)ν(C≡N) (cm⁻¹)
This compound-CN~1690~1735~2230
Ethyl benzoylformate[8]-H16851730-
Ethyl 4-methylbenzoate[9]-CH₃-1718-
Ethyl 4-nitrobenzoate[10][11]-NO₂-1725-
Ethyl 4-cyanobenzoate[12]-CN-17282231

Analysis:

  • The benzoylformates are expected to show two distinct C=O stretching bands. The ester carbonyl typically appears at a higher frequency than the ketone carbonyl due to the influence of the adjacent oxygen atom.

  • The C=O frequency of Ethyl 4-nitrobenzoate (1725 cm⁻¹) is higher than that of Ethyl 4-methylbenzoate (1718 cm⁻¹), consistent with the electronic effects described.[9][10][11]

  • The nitrile group (C≡N) gives rise to a sharp, intense absorption band around 2230 cm⁻¹, which is a highly characteristic peak for this functional group.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Expected Fragmentation Patterns

For these ethyl esters, common fragmentation pathways under Electron Ionization (EI) include:

  • Loss of the ethoxy radical (•OCH₂CH₃): This leads to the formation of a stable acylium ion [M-45]⁺.

  • Loss of ethylene (CH₂=CH₂) via McLafferty rearrangement: This results in a radical cation [M-28]⁺, though it is less common for aromatic esters.

  • Formation of the benzoyl cation: For the benzoylformates, cleavage between the two carbonyls can generate the substituted benzoyl cation [Ar-C=O]⁺.

Comparative MS Data
CompoundSubstituent (R)Molecular WeightMolecular Ion (m/z)Key Fragment [M-45]⁺ (m/z)Key Fragment [Ar-CO]⁺ (m/z)
This compound-CN203.19203158130
Ethyl benzoylformate-H178.18178133105
Ethyl 4-methylbenzoate[13]-CH₃164.20164119119
Ethyl 4-nitrobenzoate[10]-NO₂195.17195150150
Ethyl 4-cyanobenzoate[12][14]-CN175.18175130130

Analysis:

  • The molecular ion peak is expected to be clearly visible for all compounds.

  • The most prominent peak in the spectra of the benzoate esters is often the acylium ion resulting from the loss of the ethoxy group ([Ar-CO]⁺). For example, in Ethyl 4-cyanobenzoate, the base peak is often observed at m/z 130.[12]

  • For the benzoylformates, the [M-45]⁺ fragment would correspond to the [Ar-CO-CO]⁺ ion, while the [Ar-CO]⁺ fragment would also be a major, stable ion.

Experimental Protocols & Workflows

To ensure data reproducibility and integrity, standardized protocols must be followed. The following sections detail the methodologies for acquiring the spectroscopic data discussed.

General Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_nmr Dissolve ~5-10 mg in 0.6 mL CDCl₃ with TMS acq_nmr Acquire ¹H and ¹³C spectra on 400 MHz+ spectrometer prep_nmr->acq_nmr prep_ftir Place one drop of neat liquid on ATR crystal acq_ftir Record spectrum (4000-400 cm⁻¹) prep_ftir->acq_ftir prep_ms Dilute sample in suitable solvent (e.g., Methanol) acq_ms Inject into MS (e.g., GC-EI-MS) prep_ms->acq_ms proc_nmr Fourier Transform, Phase Correction, Baseline Correction, Integration acq_nmr->proc_nmr proc_ftir Baseline Correction, Peak Picking acq_ftir->proc_ftir proc_ms Peak Integration, Library Search acq_ms->proc_ms analysis Comparative Analysis & Structural Elucidation proc_nmr->analysis proc_ftir->analysis proc_ms->analysis

Caption: A generalized workflow for the spectroscopic analysis of liquid organic compounds.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[15] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Optimize the magnetic field homogeneity by shimming.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 or more scans are typically required due to the low natural abundance of ¹³C.[16]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Perform phase and baseline corrections. For ¹H spectra, integrate the signals and reference the TMS peak to 0.00 ppm. For ¹³C spectra, reference the central peak of the CDCl₃ triplet to 77.16 ppm.

Protocol 2: FTIR-ATR Spectroscopy
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction and peak-pick the relevant absorption maxima.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Use a GC equipped with a standard nonpolar capillary column (e.g., DB-5ms). Set an appropriate temperature program (e.g., initial temperature of 50°C, hold for 2 min, then ramp at 10°C/min to 250°C). The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

  • Injection and Acquisition: Inject 1 µL of the sample solution into the GC. Begin data acquisition as the sample elutes from the column and enters the mass spectrometer. Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.

References

A Senior Application Scientist's Guide to the Quantitative Purity Analysis of Ethyl 4-cyanobenzoylformate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded protocol for the quantitative analysis of Ethyl 4-cyanobenzoylformate purity using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale for key methodological choices. We will compare the robust performance of HPLC against alternative analytical techniques, present a detailed experimental workflow, and outline a complete method validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The objective is to equip the user with a reliable, self-validating system for the accurate and precise determination of this compound purity, ensuring data integrity for research and quality control purposes.

Introduction

This compound (CAS No. 302912-31-8) is an aromatic keto-ester of significant interest as a versatile intermediate in organic synthesis.[4][5] Its molecular structure, featuring a reactive α-keto ester moiety and a cyano group, makes it a valuable precursor for various heterocyclic compounds and pharmaceutical building blocks. Given its role in complex synthetic pathways, the purity of this compound is a critical quality attribute that directly impacts reaction yield, impurity profiles, and the overall success of subsequent chemical transformations.

The accurate quantification of this compound and its potential impurities—such as starting materials, by-products like Ethyl 4-cyanobenzoate, or degradants like 4-cyanobenzoic acid—is therefore paramount.[6] This guide presents a definitive comparison of analytical methodologies, establishing HPLC as the gold-standard technique for this application due to its superior specificity, sensitivity, and quantitative accuracy.[7][8]

The Analytical Landscape: A Comparative Overview

While several analytical techniques can be employed to assess organic compounds, they differ significantly in their suitability for quantitative purity analysis. The choice of method depends on the specific requirements for accuracy, precision, and specificity.

Technique Principle Specificity Quantitative Accuracy Advantages Disadvantages
RP-HPLC with UV Detection Differential partitioning of analyte between a nonpolar stationary phase and a polar mobile phase.[9]HighHighExcellent for separating closely related impurities; highly reproducible and robust.[8]Requires method development and validation; higher initial equipment cost.
Gas Chromatography (GC) Partitioning of volatile analyte between a gaseous mobile phase and a liquid/solid stationary phase.HighHighExcellent for volatile and thermally stable compounds.This compound has a high boiling point (~313 °C), which can be challenging for standard GC methods.[4]
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic field, providing structural information.Moderate-HighModerateProvides structural confirmation; can quantify against an internal standard without a reference standard of the analyte.Lower sensitivity than HPLC; complex mixtures can lead to overlapping signals, complicating quantification.
Spectrophotometry (e.g., 2,4-DNPH Assay) Chemical derivatization of the ketone functional group to form a chromophore, followed by absorbance measurement.[10][11]LowLowRapid and inexpensive for screening purposes.Not specific; reacts with any aldehyde or ketone, making it unsuitable for purity analysis in the presence of similar impurities.[10]

Based on this comparison, RP-HPLC emerges as the most suitable technique for establishing a definitive purity value for this compound, offering the best combination of specificity and quantitative performance.

Foundational Principles of the Recommended HPLC Method

A robust analytical method is not arbitrary; it is built upon the fundamental physicochemical properties of the analyte. Our recommended method is a direct consequence of the molecular structure of this compound.

  • 3.1 Analyte Properties & Method Selection : The molecule contains a nonpolar aromatic ring and a polar α-keto ester group, giving it an intermediate polarity. This makes it an ideal candidate for Reverse-Phase (RP) HPLC , where a nonpolar stationary phase is used with a polar mobile phase.[9] The conjugated system of the benzoyl group and the nitrile moiety provide strong ultraviolet (UV) absorbance, enabling sensitive detection.[5]

  • 3.2 Column Selection : A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography and is the logical first choice. Its dense C18 alkyl chains provide a highly nonpolar stationary phase, ensuring sufficient retention and effective separation of the analyte from more polar or less polar impurities.

  • 3.3 Mobile Phase Strategy : A gradient elution using acetonitrile and acidified water is employed. Acetonitrile is a common organic modifier with a low UV cutoff. Acidifying the aqueous phase (e.g., with 0.1% phosphoric acid) serves a critical purpose: it protonates the silanol groups on the silica support, minimizing undesirable peak tailing and improving peak shape.[12] A gradient (increasing acetonitrile concentration over time) is superior to an isocratic method as it ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are efficiently eluted as sharp peaks within a reasonable runtime.[9]

  • 3.4 Detection Wavelength : The optimal detection wavelength should be at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector can be used during method development to scan the UV spectrum and identify the λmax, which is expected to be in the range of 260-280 nm, similar to related benzoyl compounds.[13]

Experimental Protocol: A Validated RP-HPLC Method

This section provides a detailed, step-by-step protocol for the quantitative analysis.

Instrumentation, Chemicals, and Reagents
  • HPLC System : A system equipped with a gradient pump, autosampler, column thermostat, and a PDA or UV detector.

  • HPLC Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Chemicals :

    • This compound reference standard (purity ≥ 98%).

    • Acetonitrile (HPLC grade).

    • Water (Ultrapure or HPLC grade).

    • Phosphoric acid (analytical grade).

  • Reagents :

    • Diluent : Acetonitrile/Water (50:50, v/v).

    • Mobile Phase A : 0.1% Phosphoric acid in Water.

    • Mobile Phase B : Acetonitrile.

Chromatographic Conditions
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Elution Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL) : Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL) : Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve in diluent. Pipette 2.5 mL of this solution into a second 25 mL volumetric flask and dilute to volume with the diluent.

  • Filtration : Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis weigh_std Weigh Reference Standard (~25 mg) dissolve_std Dissolve in Diluent (25 mL flask) weigh_std->dissolve_std weigh_smp Weigh Sample (~25 mg) dissolve_smp Dissolve in Diluent (25 mL flask) weigh_smp->dissolve_smp dilute_std Dilute to Working Standard (0.1 mg/mL) dissolve_std->dilute_std dilute_smp Dilute to Working Sample (0.1 mg/mL) dissolve_smp->dilute_smp filter_std Filter Standard (0.45 µm) dilute_std->filter_std filter_smp Filter Sample (0.45 µm) dilute_smp->filter_smp inject Inject into HPLC System filter_std->inject Standard filter_smp->inject Sample acquire Acquire Chromatogram (30 min) inject->acquire process Integrate Peak Area & Calculate Purity acquire->process

Workflow for HPLC Sample Preparation and Analysis.

Method Validation: A Self-Validating System per ICH Q2(R1)

Method validation is the cornerstone of trustworthy data, demonstrating that the analytical procedure is suitable for its intended purpose.[1][3] The following parameters must be assessed according to ICH guidelines.[2]

Parameter Purpose Typical Acceptance Criteria
System Suitability Ensures the chromatographic system is performing adequately.Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of replicate injections (n=6) ≤ 1.0%.
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity index > 0.999 (via PDA); baseline resolution between analyte and known impurities.
Linearity Ability to elicit test results directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of working concentration).
Accuracy Closeness of test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision Agreement among a series of measurements.Repeatability (Intra-day) : %RSD ≤ 2.0%.Intermediate Precision (Inter-day) : %RSD ≤ 2.0%.
LOD & LOQ Lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.Signal-to-Noise Ratio: LOD ≈ 3:1; LOQ ≈ 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±2°C).System suitability parameters remain within limits; % assay results are not significantly affected.

Data Interpretation and Calculation

The purity of the this compound sample is determined using an external standard calculation. This compares the peak area response of the sample to that of a reference standard of known purity.

The percentage purity (% Assay) is calculated using the following formula:

% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Where:

  • Area_Sample : Peak area of this compound in the sample chromatogram.

  • Area_Standard : Average peak area from the working standard injections.

  • Conc_Standard : Concentration of the working standard solution (e.g., 0.1 mg/mL).

  • Conc_Sample : Concentration of the working sample solution (e.g., 0.1 mg/mL).

  • Purity_Standard : Purity of the reference standard (e.g., 99.5%).

Discussion and Field Insights

While the described HPLC method is robust, practical challenges can arise. Peak tailing for the main analyte can sometimes be observed, which is often rectified by ensuring the mobile phase pH is sufficiently low (pH 2.5-3.0) to suppress silanol interactions. If unknown impurities are detected, forced degradation studies (acid, base, peroxide, heat, light) can be invaluable. These studies help demonstrate the stability-indicating nature of the method by showing that degradation products are well-separated from the main peak.[13]

The primary advantage of this HPLC method over alternatives like GC or NMR is its ability to resolve and quantify structurally similar, non-volatile impurities that might co-elute or be indistinguishable by other techniques. For routine quality control where speed is essential, the gradient can be optimized to be faster, but this may come at the cost of resolving minor, closely-eluting impurities.

Decision_Tree start Need to Analyze This compound q1 Goal: Quantitative Purity & Impurity Profile? start->q1 Start Here q2 Goal: Rapid Screening for any Carbonyl Compound? q1->q2 No hplc Use Validated RP-HPLC Method q1->hplc Yes q3 Goal: Structural ID & Quantification without Reference Standard? q2->q3 No spectro Use Spectrophotometric (e.g., 2,4-DNPH) Assay q2->spectro Yes q3->hplc No, need high precision quantification nmr Use Quantitative ¹H NMR (qNMR) q3->nmr Yes

Decision Tree for Selecting an Analytical Method.

Conclusion

The validated reverse-phase HPLC method detailed in this guide represents a robust, reliable, and highly specific approach for the quantitative purity analysis of this compound. By grounding the methodology in the fundamental physicochemical properties of the analyte and adhering to the rigorous validation framework of the ICH Q2(R1) guidelines, this protocol ensures the generation of scientifically sound and trustworthy data. It is demonstrably superior to alternative methods for its intended purpose of accurate purity determination and is well-suited for implementation in both research and quality control environments, ultimately supporting the development of high-quality chemical and pharmaceutical products.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 4-cyanobenzoylformate. Designed for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step plan to ensure safety and regulatory compliance. Our commitment is to furnish laboratory personnel with the necessary knowledge to handle and dispose of chemical waste responsibly, fostering a culture of safety and environmental stewardship.

Understanding the Hazards of this compound

  • Nitrile (Cyano Group): The primary hazard associated with this compound is the nitrile group (-C≡N). Organic nitriles can release highly toxic cyanide ions (CN⁻) under certain conditions, such as hydrolysis in acidic or basic environments.[1] Cyanide is a potent cellular respiration inhibitor and can be fatal if ingested, inhaled, or absorbed through the skin.[2]

  • Ester Group: The ethyl ester group can undergo hydrolysis, especially under basic conditions (saponification), to yield ethanol and the corresponding carboxylate salt.[3][4] Acid-catalyzed hydrolysis is also possible.[3]

  • Reactivity: While the compound itself is not classified as highly reactive, the potential for the liberation of hydrogen cyanide gas upon contact with acids is a significant concern.[2] Therefore, it must be handled with care, and acidic conditions must be avoided during storage and the initial phases of disposal.

Table 1: Hazard Profile of this compound Functional Groups

Functional GroupAssociated HazardsDisposal Considerations
Aromatic NitrilePotential to release toxic cyanide ions.Primary target for chemical neutralization before disposal. Avoid acidification which can produce HCN gas.
Ethyl EsterCan hydrolyze under acidic or basic conditions.Hydrolysis is a key step in the degradation process, but must be controlled to prevent uncontrolled reactions.
Benzoyl KetoneGenerally stable, but can participate in various organic reactions. Contributes to the overall chemical properties.The aromatic ketone structure is relatively stable and will be degraded during the oxidative treatment of cyanide.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be in an area with adequate ventilation, preferably within a chemical fume hood.[5]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. In cases of splash risk, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat must be worn. For larger quantities, a chemically resistant apron is recommended.

  • Respiratory Protection: While not typically required when working in a fume hood, a respirator with an appropriate cartridge for organic vapors and acid gases may be necessary if ventilation is inadequate or in the event of a spill outside of a fume hood.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is the chemical conversion of the toxic nitrile group to a less toxic species before it enters the hazardous waste stream. The recommended method is oxidative degradation under basic conditions.

Materials Required:

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6%) or calcium hypochlorite (Ca(OCl)₂)

  • Stir plate and stir bar

  • Appropriate glass beakers

  • pH paper or a pH meter

Step 1: Preparation of the Reaction Mixture

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood to prevent inhalation of any potential vapors.

  • Dilution: For small quantities of waste this compound (e.g., less than 5 grams), dissolve it in a suitable organic solvent in which it is soluble (e.g., ethanol or isopropanol) to a concentration of no more than 5%. For larger quantities, consult with your institution's Environmental Health and Safety (EHS) office.

  • Prepare Basic Solution: In a separate, larger beaker, prepare a dilute solution of sodium hydroxide. The volume of the NaOH solution should be at least 10 times the volume of the dissolved this compound solution.

Step 2: Controlled Hydrolysis and Oxidation

  • Slow Addition: Slowly and with constant stirring, add the diluted this compound solution to the beaker containing the sodium hydroxide solution. The basic conditions will promote the hydrolysis of the ester and prevent the formation of hydrogen cyanide gas.[1]

  • Oxidation: While continuing to stir, slowly add an excess of sodium hypochlorite solution to the basic mixture. A general rule of thumb is to use a 2:1 molar ratio of hypochlorite to the initial amount of this compound. The hypochlorite will oxidize the cyanide to the much less toxic cyanate ion (OCN⁻).[6][7]

    • Reaction: CN⁻ + OCl⁻ → OCN⁻ + Cl⁻

  • Stirring and Monitoring: Allow the reaction mixture to stir at room temperature for at least 2 hours to ensure the complete destruction of the cyanide. The pH of the solution should be maintained above 10 throughout this process. Check the pH periodically and add more NaOH if necessary.

Step 3: Verification and Final Disposal

  • Cyanide Test (Optional but Recommended): For laboratories equipped to do so, test the treated solution for the presence of free cyanide to ensure complete destruction. Commercially available cyanide test strips or colorimetric test kits can be used.

  • Neutralization: Once the absence of cyanide is confirmed, the resulting solution can be neutralized. Slowly add a dilute acid (e.g., 1 M HCl or H₂SO₄) with stirring until the pH is between 6 and 8. Be cautious as this step can generate heat.

  • Final Disposal: The neutralized, cyanide-free solution can now be disposed of as hazardous chemical waste according to your institution's and local regulations. It should be collected in a properly labeled waste container. Do not pour the treated solution down the drain unless explicitly permitted by your institution's EHS office and local wastewater regulations.[7]

Emergency Procedures

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent should then be treated using the disposal protocol outlined above. For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

Logical Framework for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_treatment Chemical Treatment cluster_final Final Disposal start This compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood dissolve Dissolve in Solvent (if solid) fume_hood->dissolve add_base Slowly add to NaOH solution dissolve->add_base Controlled addition add_oxidant Add excess NaOCl solution add_base->add_oxidant react Stir for 2 hours, maintain pH > 10 add_oxidant->react check_cn Test for residual cyanide (optional) react->check_cn neutralize Neutralize to pH 6-8 check_cn->neutralize collect Collect in labeled hazardous waste container neutralize->collect end_point Dispose via EHS collect->end_point

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to the Safe Handling of Ethyl 4-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to equip you with the critical information needed to handle laboratory reagents safely and effectively. This guide provides essential safety and logistical information for the use of Ethyl 4-cyanobenzoylformate (CAS No. 302912-31-8), a compound with applications in synthetic organic chemistry. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this document synthesizes supplier data, information on structurally similar compounds, and general laboratory safety principles to provide a robust operational framework. Our goal is to empower you to work safely, ensuring both personal protection and experimental integrity.

Understanding the Hazard Profile

Key Assumed Hazards:

  • May be harmful if ingested, inhaled, or absorbed through the skin.

  • Potential for serious eye and skin irritation.

  • Combustible liquid.

  • Highly hazardous to aquatic life.

Property Value Source
CAS Number 302912-31-8Sigma-Aldrich
Molecular Formula C11H9NO3Sigma-Aldrich
Boiling Point 313 °C (lit.)Sigma-Aldrich
Density 1.18 g/mL at 25 °C (lit.)Sigma-Aldrich
Storage Class 10 - Combustible liquidsSigma-Aldrich
Water Hazard Class WGK 3 (highly hazardous to water)Sigma-Aldrich

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following recommendations are based on supplier guidelines and general best practices for handling potentially hazardous chemical compounds in a laboratory setting.[2][3]

Core PPE Requirements:

  • Eye and Face Protection: At a minimum, chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133 are required.[4] Given the potential for splashing, the use of a full-face shield in addition to safety goggles is strongly recommended, especially when handling larger quantities or during initial dilutions.[2]

  • Hand Protection: Chemically resistant gloves are mandatory. Disposable nitrile gloves are a suitable minimum for incidental contact.[2] For prolonged handling or in situations with a higher risk of immersion, consider using thicker, reusable gloves such as butyl rubber or Viton™. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with laboratory procedures.[5]

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened. Ensure that the lab coat is made of a material appropriate for working with combustible liquids.[5][6] Long pants and closed-toe shoes are also required to protect the legs and feet from potential spills.[2][6]

  • Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of generating dust or aerosols, a NIOSH-approved N95 dust mask or equivalent respirator should be used.

PPE_Workflow cluster_ppe Essential PPE for Handling this compound Eye Chemical Safety Goggles (EN166 / OSHA) Face Face Shield (Recommended) Gloves Nitrile Gloves (or Butyl Rubber) Coat Flame-Resistant Lab Coat Respirator N95 Respirator (If dust/aerosol risk) Handling_Workflow Prep 1. Preparation - Hazard Assessment - Fume Hood Check - Gather Materials Handling 2. Chemical Handling (Inside Fume Hood) - Dispense Carefully - Avoid Contact Prep->Handling Post 3. Post-Handling - Decontaminate - Wash Hands - Proper Storage Handling->Post

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.